molecular formula C28H43N B165875 Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine CAS No. 15721-78-5

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Cat. No.: B165875
CAS No.: 15721-78-5
M. Wt: 393.6 g/mol
InChI Key: GQBHYWDCHSZDQU-UHFFFAOYSA-N
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Description

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (CAS 15721-78-5), with a molecular weight of 393.6 g/mol and the molecular formula C28H43N , is a high-value chemical standard intended for laboratory research use . This compound, also known commercially as VANLUBE 81 and octylated diphenylamine , is supplied as a solution in methanol at a concentration of 1000 µg/mL or as a dry powder . It is synthesized via the acid clay-catalyzed alkylation of diphenylamine, where a montmorillonite-based solid catalyst facilitates the formation of a tertiary carbocation from 2,4,4-trimethyl-1-pentene, which then reacts with diphenylamine . The rigid pore structure of the acid clay enhances regioselectivity for the para-substituted product, and the final compound is typically purified through crystallization from non-polar solvents like hexane to yield high-purity, colorless prismatic crystals . As a reference material, this product is suitable for identification, quality control, calibration, or assigning values in analytical methods . It is critical to note that this product is For Research Use Only. It is not suitable for diagnostic procedures or for human or veterinary use . To ensure stability, the product should be stored at temperatures between -10°C and 20°C .

Properties

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H43N/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18,29H,19-20H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBHYWDCHSZDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029310
Record name N,N-Bis(4-tert-octylphenyl)amine
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Molecular Weight

393.6 g/mol
Source PubChem
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Physical Description

Dry Powder; Dry Powder, NKRA; Pellets or Large Crystals
Record name Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-
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CAS No.

15721-78-5
Record name 4,4′-Di-tert-octyldiphenylamine
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Record name 4,4'-Bis(1,1,3,3-tetramethylbutyl)diphenylamine
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Record name Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-
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Record name N,N-Bis(4-tert-octylphenyl)amine
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Record name Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine
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Record name 4,4'-BIS(1,1,3,3-TETRAMETHYLBUTYL)DIPHENYLAMINE
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Foundational & Exploratory

What are the physical and chemical properties of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Introduction

This compound, also known by trade names such as VANLUBE 81, is a sterically hindered secondary aromatic amine.[1] Due to its molecular structure, it functions as a highly effective antioxidant, finding applications as a stabilizer in various industrial products, including polymers and lubricants.[1] Its primary mechanism of action involves scavenging free radicals, thereby preventing oxidative degradation of materials.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and material science.

Chemical Identity

IdentifierValue
IUPAC Name 4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline[1]
Common Name This compound
Synonyms VANLUBE 81, Octylated diphenylamine, Bis(4-tert-octylphenyl)amine, 4,4'-Di-tert-octyldiphenylamine[1][2]
CAS Number 15721-78-5[1][3][4][5][6]
Molecular Formula C₂₈H₄₃N[1][3][4][5]
Molecular Weight 393.65 g/mol [3][4][5]
InChI Key GQBHYWDCHSZDQU-UHFFFAOYSA-N[1]

Physical Properties

The physical characteristics of this compound are summarized below.

PropertyValueSource
Appearance Colorless prismatic crystals[1], Solid[7][1][7]
Melting Point >88°C (decomposes)[8]
Boiling Point 476.5 ± 34.0 °C (Predicted)[8]
Density 0.935 ± 0.06 g/cm³ (Predicted)[8]
Solubility Soluble in chloroform[8]. Soluble in non-polar solvents like hexane.[1][1][8]
Vapor Pressure 0-0 Pa at 20-25°C[8]

Chemical Properties and Reactivity

This compound exhibits antioxidant properties due to the reactive hydrogen atom on the secondary amine, which can donate to neutralize free radicals.[1]

  • Antioxidant Activity : It functions as a free radical scavenger, which is crucial for preventing the oxidative degradation of polymers and lubricants.[1] The bulky tert-octyl groups enhance its solubility in organic media and provide steric hindrance around the amine nitrogen, contributing to its stability and effectiveness as an antioxidant.

  • Oxidation and Reduction : The compound can be oxidized to form corresponding quinone derivatives. Conversely, it can undergo reduction to form various amine derivatives.[1]

  • Electrophilic Substitution : The aromatic rings are susceptible to electrophilic substitution reactions.[1]

Spectroscopic and Crystallographic Data

While specific NMR and IR spectra are not detailed in the provided search results, crystallographic data is available. A study published in IUCrData provides a detailed crystal structure analysis of the compound.[9]

Crystal DataValue
Crystal System Monoclinic
Space Group P2/c
a (Å) 13.1380 (13)
b (Å) 13.1380 (13)
c (Å) 13.1380 (13)
β (°) 108.261 (2)
Z 4
Calculated Density (Mg m⁻³) 1.027
Data sourced from a crystallographic study by Wang et al.[9]

The dihedral angle between the two phenyl rings is reported to be 41.15 (12)°.[9]

Experimental Protocols

Synthesis: Acid Clay-Catalyzed Alkylation

A common method for the synthesis of this compound is the acid clay-catalyzed alkylation of diphenylamine.[1]

Materials:

  • Diphenylamine

  • 2,4,4-trimethyl-1-pentene (diisobutylene)

  • Montmorillonite-based solid acid catalyst

  • Non-polar solvent (e.g., hexane)

Procedure:

  • The montmorillonite catalyst facilitates the formation of a tertiary carbocation from 2,4,4-trimethyl-1-pentene.

  • Diphenylamine is then alkylated by this carbocation.

  • The rigid pore structure of the acid clay catalyst provides regioselectivity, favoring the formation of the para-substituted product.[1]

  • The reaction mixture is then processed to isolate the crude product.

Purification: Crystallization

The final product is typically purified through crystallization.[1]

Procedure:

  • The crude product is dissolved in a minimal amount of a suitable hot non-polar solvent, such as hexane.

  • The solution is allowed to cool slowly, promoting the formation of high-purity, colorless prismatic crystals.[1]

  • The crystals are collected by filtration and dried.

Safety and Handling

Hazard InformationDetails
Signal Word Warning[10]
Hazard Statements H315: Causes skin irritation.[10]H319: Causes serious eye irritation.[10]H335: May cause respiratory irritation.[10]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Storage Store in a dark place under an inert atmosphere at room temperature[8] or between -10°C and 20°C.[1]

Visualizations

Synthesis_Workflow Synthesis Workflow Reactants Diphenylamine + 2,4,4-trimethyl-1-pentene Reaction Alkylation Reaction Reactants->Reaction Catalyst Acid Clay Catalyst (Montmorillonite) Catalyst->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Crystallization (from Hexane) CrudeProduct->Purification FinalProduct High-Purity This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Antioxidant_Mechanism Antioxidant Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Action FreeRadical Free Radical (R•) Donation H• Donation FreeRadical->Donation scavenges Antioxidant Bis(4-octylphenyl)amine (Ar₂N-H) Antioxidant->Donation StabilizedRadical Stabilized Antioxidant Radical (Ar₂N•) Donation->StabilizedRadical NeutralizedMolecule Neutralized Molecule (R-H) Donation->NeutralizedMolecule

Caption: Free radical scavenging mechanism of the antioxidant.

References

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Introduction

This compound, also known commercially as VANLUBE 81, is a sterically hindered secondary aromatic amine.[1] Due to the reactive hydrogen atom bonded to the nitrogen, this compound is widely utilized for its antioxidant properties, particularly in the stabilization of polymers and lubricating oils at high temperatures.[1][2] Its primary function is to inhibit oxidative degradation by scavenging free radicals, thereby extending the service life of materials exposed to heat, light, and other environmental stressors.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, mechanism of action, and applications.

Chemical Structure and IUPAC Name

The molecule consists of two 4-(2,4,4-trimethylpentan-2-yl)phenyl groups, also known as tert-octylphenyl groups, attached to a central amine. The bulky tert-octyl groups provide steric hindrance, which contributes to its stability and efficacy as an antioxidant.

The IUPAC name for this compound is 4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline .[1][3]

Core Chemical Data

All essential identification and structural information for this compound is summarized in the table below.

IdentifierValue
IUPAC Name 4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline[1][3]
Synonyms Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine, Bis(4-tert-octylphenyl)amine, Octylated Diphenylamine[1][3]
CAS Number 15721-78-5[1][3][4][5][6][7]
Molecular Formula C₂₈H₄₃N[1][4][5]
Molecular Weight 393.65 g/mol [4][5][6][7]
InChI Key GQBHYWDCHSZDQU-UHFFFAOYSA-N[6]
Canonical SMILES CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)CC(C)(C)C[4]

Physicochemical and Crystallographic Properties

The physical and chemical properties determine the compound's behavior and suitability for various applications. Predicted and experimentally determined values are presented below.

Table 1: Physicochemical Properties

PropertyValue
Physical Form Solid; Light beige to light brown[6]
Melting Point >88°C (decomposition)[6]
Boiling Point 476.5 ± 34.0 °C (Predicted)[6]
Density 0.935 ± 0.06 g/cm³ (Predicted)[6]
Water Solubility 52.3 - 100 µg/L at 25-28°C[6]
LogP 8.8 - 10.81 at 25-40°C[6]
Storage Temperature Room temperature, inert atmosphere, keep in dark place[6]

Table 2: Crystallographic Data

ParameterValue
Crystal System Monoclinic[2]
Space Group P2/c[2]
a (Å) 17.587 (2)[2]
b (Å) 13.1380 (13)[2]
c (Å) 12.3963 (13)[2]
β (°) 108.261 (2)[2]
Volume (ų) 2721.4 (5)[2]
Z 4[2]
Dihedral Angle 41.15 (12)° (between aromatic rings)[2]

Experimental Protocols

Synthesis: Acid Clay-Catalyzed Alkylation

A common method for synthesizing this compound is through the alkylation of diphenylamine.[1]

Methodology:

  • Catalyst Activation: A montmorillonite-based solid acid clay catalyst is prepared and activated.

  • Reaction Setup: Diphenylamine is dissolved in a suitable non-polar solvent.

  • Alkylation: The catalyst is added to the diphenylamine solution. 2,4,4-trimethyl-1-pentene is then added dropwise to the mixture under controlled temperature conditions. The acid catalyst facilitates the formation of a tertiary carbocation from the pentene, which subsequently undergoes an electrophilic aromatic substitution reaction with diphenylamine.[1] The rigid pore structure of the clay catalyst enhances regioselectivity, favoring the formation of the para-substituted product.[1]

  • Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the solid catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by crystallization from a non-polar solvent, such as hexane.[1] This process yields high-purity, colorless prismatic crystals of the final product.[1]

G cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_end Final Product diphenylamine Diphenylamine reaction Alkylation Reaction (Electrophilic Aromatic Substitution) diphenylamine->reaction pentene 2,4,4-trimethyl-1-pentene pentene->reaction catalyst Acid Clay Catalyst catalyst->reaction filtration Filtration (Remove Catalyst) reaction->filtration evaporation Solvent Evaporation filtration->evaporation crystallization Crystallization (from Hexane) evaporation->crystallization product High-Purity Product crystallization->product

Caption: Synthesis workflow for this compound.

Mechanism of Action as an Antioxidant

The antioxidant activity of this compound is its most significant property. It functions as a radical scavenger to terminate the auto-oxidation chain reactions that lead to material degradation.

The mechanism involves the donation of the hydrogen atom from its secondary amine group (-NH-) to a free radical (R•), which could be a peroxy, alkoxy, or alkyl radical. This process neutralizes the highly reactive free radical and forms a stable, sterically hindered aminyl radical. This new radical is much less reactive due to the delocalization of the unpaired electron across the aromatic rings and the steric hindrance from the bulky tert-octyl groups, preventing it from propagating the oxidation chain.

G Polymer Polymer Chain (PH) Radical_P Polymer Radical (P•) Polymer->Radical_P Initiator Initiator (Heat, Light, Stress) Initiator->Polymer Initiation Radical_POO Peroxy Radical (POO•) Radical_P->Radical_POO + O₂ Oxygen Oxygen (O₂) Radical_POO->Radical_P regenerates P• Antioxidant Antioxidant (Ar₂NH) Radical_POO->Antioxidant Termination (H• Donation) Hydroperoxide Hydroperoxide (POOH) Radical_POO->Hydroperoxide + PH (Propagation) Radical_POO->Hydroperoxide POOH POO• Radical_Antioxidant Stable Antioxidant Radical (Ar₂N•) Antioxidant->Radical_Antioxidant Hydroperoxide->Radical_P creates more P• Degradation Degradation Products Hydroperoxide->Degradation Decomposition

Caption: Antioxidant mechanism via free radical scavenging.

Applications

The primary application of this compound is as a high-temperature, ashless antioxidant.[3]

  • Lubricating Oils: It is used in various types of lubricating oils to prevent degradation and maintain performance at elevated temperatures (200-260°C).[3]

  • Polymers: It is incorporated into polymer formulations, such as polyolefins, to enhance thermal stability and prevent oxidative damage during processing and end-use.[1]

  • Rubber Products: It finds use in items like footwear, molded heels and soles, polychloroprene belts, and automotive parts.[3]

  • Other Uses: It has also been identified for use as a sealant and a stabilizer in liquid crystal compositions.[4]

References

An In-depth Technical Guide to the Synthesis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, also known commercially as Antioxidant 5057 or Vanlube 81, is a widely used antioxidant in the rubber, plastics, and lubricant industries. Its chemical structure, featuring two bulky tert-octyl groups on a diphenylamine backbone, imparts excellent thermal stability and resistance to oxidative degradation. This technical guide provides a comprehensive overview of the primary industrial synthesis of this compound, focusing on the Friedel-Crafts alkylation of diphenylamine.

The predominant and most economically viable method for synthesizing this compound is the direct alkylation of diphenylamine with 2,4,4-trimethylpentene (commonly known as diisobutylene). This reaction is an electrophilic aromatic substitution, typically catalyzed by solid acid catalysts such as acid-activated clays or sulfonic acid resins.[1] The use of solid acids is preferred in industrial settings due to their ease of separation from the reaction mixture, reduced corrosivity, and potential for regeneration and reuse.

While other methods for the formation of diarylamines exist, such as the Buchwald-Hartwig amination and Ullmann condensation, the Friedel-Crafts alkylation remains the most direct and widely employed route for the synthesis of this specific sterically hindered antioxidant. These alternative cross-coupling reactions are versatile for the synthesis of various substituted diarylamines but are not commonly reported for this particular compound, likely due to the steric hindrance of the tert-octyl groups and the efficiency of the alkylation approach.

This guide will detail the experimental protocols for the Friedel-Crafts alkylation, present quantitative data from various reported syntheses, and provide a visual representation of the synthetic workflow.

Quantitative Data on Synthesis Parameters

The following table summarizes various reported reaction conditions and the resulting product distribution for the synthesis of this compound via the alkylation of diphenylamine with diisobutylene. The product composition often includes the desired dioctylated diphenylamine, as well as mono-octylated and other byproducts.

CatalystDiphenylamine: Diisobutylene (molar ratio)Temperature (°C)Reaction Time (h)Product DistributionReference
Acid-activated clay (Fulcat 22B)1:1.1 to 1:2.5≥ 160Not specified< 25% Dioctyldiphenylamine, < 10% Diphenylamine[2]
Acidified clay (FILTROL 20X)1:1.97130Not specified17% Di-t-octyl DPA, 79% Mono-t-octyl DPA[3]
Phospho-tungstic acid supported active clay (4 wt%)1:2.1 (approx.)140 (alkylation), 190 (scission)4 (alkylation), 2 (scission)14.81% Dioctyldiphenylamine, 57.76% Mono-octyl DPA, 20.58% Butyl-octyl DPA[4]
Acidic Clay (K10)Not specified1402165.8% Dioctyldiphenylamine, 29.1% Monooctyldiphenylamine, 0.4% Diphenylamine[2]
Aluminum chloride (AlCl₃)Not specified115666.2% Dioctyldiphenylamine, 25.4% Monooctyldiphenylamine, 3.3% Diphenylamine[2]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on the alkylation of diphenylamine with diisobutylene using a solid acid catalyst.

Materials:

  • Diphenylamine

  • Diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene)

  • Solid acid catalyst (e.g., acid-activated montmorillonite clay or perfluorinated sulfonic acid resin)

  • Polymerization inhibitor (e.g., hydroquinone) - optional

  • Nitrogen gas

  • Activated carbon (for decolorization)

  • Heptane or hexane (for recrystallization)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet

  • Heating mantle or oil bath

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator or vacuum distillation setup

Procedure:

  • Reactor Setup: The reaction is carried out in a clean, dry glass reactor. The system is purged with nitrogen to create an inert atmosphere.

  • Charging Reactants: Diphenylamine is charged into the reactor and heated until molten. The solid acid catalyst is then added to the molten diphenylamine with stirring. The mass ratio of diphenylamine to catalyst can range from 1:0.1 to 1:0.5.[4]

  • Reaction: The mixture is heated to the desired reaction temperature, typically between 140°C and 180°C.[4] Diisobutylene is then added dropwise to the stirred mixture over a period of 1-2 hours. The molar ratio of diisobutylene to diphenylamine is typically in the range of 1.2:1 to 2.2:1.[4]

  • Reaction Monitoring: The reaction is maintained at the set temperature with continuous stirring for 6 to 10 hours.[4] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of diphenylamine and the formation of the mono- and di-alkylated products.

  • Catalyst Removal: After the reaction is complete, the mixture is cooled to a lower temperature (e.g., 80-100°C) to reduce its viscosity, and the solid catalyst is removed by filtration.

  • Purification: The crude product is then purified. Unreacted diphenylamine and volatile byproducts are removed by vacuum distillation. The resulting product can be further purified by decolorization with activated carbon followed by filtration. For a high-purity solid product, recrystallization from a non-polar solvent like heptane or hexane can be performed.[1]

Mandatory Visualization

SynthesisWorkflow diphenylamine Diphenylamine reaction Friedel-Crafts Alkylation (140-180°C, 6-10 h) diphenylamine->reaction diisobutylene Diisobutylene (2,4,4-Trimethylpentene) diisobutylene->reaction catalyst Solid Acid Catalyst (e.g., Acid Clay) catalyst->reaction crude_product Crude Reaction Mixture reaction->crude_product filtration Filtration crude_product->filtration distillation Vacuum Distillation filtration->distillation spent_catalyst Spent Catalyst filtration->spent_catalyst decolorization Decolorization (Activated Carbon) distillation->decolorization volatiles Unreacted Reactants & Volatiles distillation->volatiles recrystallization Recrystallization (Heptane/Hexane) decolorization->recrystallization final_product This compound recrystallization->final_product

Caption: Synthesis workflow for this compound.

This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the synthesis of this compound. The provided data and protocols offer a solid foundation for the laboratory-scale synthesis and process optimization of this important industrial antioxidant.

References

An In-depth Technical Guide to the Antioxidant Mechanism of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a sterically hindered secondary diarylamine, is a potent antioxidant widely utilized in various industrial applications, notably as a stabilizer in lubricants and polymers.[1][2] Its efficacy stems from its ability to neutralize free radicals, thereby terminating the chain reactions that lead to oxidative degradation. This technical guide elucidates the core mechanism of action of this compound as a radical-scavenging antioxidant. It provides a detailed overview of the underlying chemical principles, supported by generalized quantitative data from related diarylamine compounds. Furthermore, this document outlines comprehensive experimental protocols for key antioxidant assays and visualizes the mechanistic pathways and experimental workflows using Graphviz diagrams.

Introduction

Oxidative stress, mediated by the overproduction of reactive oxygen species (ROS) and other free radicals, is a critical factor in the degradation of organic materials and is implicated in the pathophysiology of numerous diseases. Antioxidants are chemical compounds that can prevent or delay this damage by neutralizing free radicals. This compound, also known as octylated diphenylamine, belongs to the class of diarylamine antioxidants.[1] The bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) groups at the para positions of the phenyl rings provide significant steric hindrance, which enhances the stability of the resulting free radical after hydrogen donation, a key feature of its antioxidant action.[3]

Core Antioxidant Mechanism of Action

The primary antioxidant mechanism of this compound is that of a chain-breaking antioxidant . It operates by donating the hydrogen atom from its secondary amine (-NH-) group to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction.[1]

This process can be represented by the following reaction:

(t-Octyl-Ph)₂NH + R• → (t-Octyl-Ph)₂N• + RH

The resulting diarylaminyl radical ((t-Octyl-Ph)₂N•) is relatively stable due to the delocalization of the unpaired electron across the two aromatic rings and the steric protection afforded by the bulky tert-octyl groups. This stability prevents the aminyl radical from initiating new oxidation chains.

Furthermore, diarylamine antioxidants can participate in a catalytic cycle, often referred to as the Korcek Cycle or a regenerative mechanism, which enhances their long-term antioxidant activity. In this cycle, the diarylaminyl radical can react with other radical species, such as peroxyl radicals (ROO•), to form nitroxide radicals. These nitroxide radicals can then further react with other radicals, ultimately regenerating the parent diarylamine, allowing a single molecule to quench multiple free radicals.

Caption: Lipid Peroxidation and Antioxidant Intervention.

Quantitative Assessment of Antioxidant Activity

While specific quantitative antioxidant data for this compound is not extensively available in peer-reviewed literature, the following tables summarize typical data for related diarylamine antioxidants to provide a comparative context. The primary metrics used to quantify antioxidant activity are the IC50 value (the concentration of antioxidant required to scavenge 50% of free radicals) and the Trolox Equivalent Antioxidant Capacity (TEAC).

Table 1: DPPH Radical Scavenging Activity of Diarylamine Antioxidants

CompoundIC50 (µM)Reference
Diphenylamine> 1000Hypothetical - Generally low activity
N,N'-diphenyl-p-phenylenediamine (DPPD)~5-20Illustrative data from literature on related compounds
This compound Data not available
Trolox (Standard)~40-60Standard reference

Table 2: ABTS Radical Cation Scavenging Activity of Diarylamine Antioxidants

CompoundTEAC ValueReference
DiphenylamineLowIllustrative data from literature on related compounds
Alkylated Diphenylamines0.5 - 2.0Illustrative data from literature on related compounds
This compound Data not available
Trolox (Standard)1.0By definition

Table 3: Inhibition of Lipid Peroxidation by Diarylamine Antioxidants

CompoundInhibition (%) at a given concentrationReference
MJQ1 (a synthetic diarylamine)Maximal protection at 50 nM[4]
MJQ2 (a synthetic diarylamine)Maximal protection at 60 µM[4]
This compound Data not available
Trolox (Standard)Concentration-dependentStandard reference

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant activity of lipophilic compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from purple to yellow, which is monitored spectrophotometrically at 517 nm.[5][6]

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

  • Reaction: In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing the sample solvent and DPPH solution should also be measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 mM DPPH in Methanol C Mix DPPH and Antioxidant Solutions A->C B Prepare Serial Dilutions of Antioxidant B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the reduction of the pre-formed blue-green ABTS radical cation (ABTS•+) by an antioxidant. The decolorization is measured spectrophotometrically at 734 nm. This assay is suitable for both hydrophilic and lipophilic antioxidants.[7][8]

Methodology:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound in ethanol.

  • Reaction: Add a small volume (e.g., 10 µL) of the sample solution to a fixed volume (e.g., 1 mL) of the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of absorbance caused by the sample to that of a Trolox standard curve.

Lipid Peroxidation Inhibition Assay (AAPH-induced)

Principle: This assay measures the ability of an antioxidant to inhibit the peroxidation of lipids in a liposomal or erythrocyte membrane model. Peroxidation is initiated by a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), and the extent of peroxidation is often quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA).[9][10]

Methodology:

  • Preparation of Liposomes or Erythrocyte Suspension: Prepare a suspension of liposomes (e.g., from lecithin) or washed erythrocytes in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Incubation: Incubate the liposome or erythrocyte suspension with various concentrations of this compound for a specific period (e.g., 30 minutes) at 37°C.

  • Initiation of Peroxidation: Add AAPH solution to the mixture to initiate lipid peroxidation.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 2-4 hours).

  • TBARS Assay:

    • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

    • Centrifuge to pellet the precipitate.

    • Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95°C for 60 minutes to develop the pink chromogen.

    • Cool the samples and measure the absorbance at 532 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (without antioxidant).

G A Prepare Liposome/Erythrocyte Suspension B Incubate with Antioxidant A->B C Initiate Peroxidation with AAPH B->C D Incubate at 37°C C->D E Perform TBARS Assay D->E F Measure Absorbance at 532 nm E->F G Calculate % Inhibition F->G

Caption: Lipid Peroxidation Inhibition Assay Workflow.

Conclusion

This compound is a highly effective antioxidant whose mechanism of action is centered on its ability to act as a chain-breaking free radical scavenger. The donation of its secondary amine hydrogen atom to reactive radicals, coupled with the formation of a stable, sterically hindered diarylaminyl radical, allows it to efficiently terminate oxidative chain reactions. While specific quantitative data for this compound remains to be extensively published, the well-established antioxidant properties of the diarylamine class of compounds provide a strong basis for understanding its high efficacy. The detailed experimental protocols provided herein offer a framework for the quantitative evaluation of its antioxidant potential and for comparative studies with other antioxidant molecules. Further research to quantify the antioxidant activity of this compound using these standardized assays is warranted to fully characterize its profile for various applications in materials science and potentially in the biomedical field.

References

CAS number and molecular formula for Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a sterically hindered secondary aromatic amine. The document details its chemical properties, synthesis, mechanism of action as an antioxidant, and performance data in various applications.

Chemical Identification and Properties

This compound is a high-purity, ashless antioxidant. It is commercially known as VANLUBE 81 and is widely used as a high-temperature oxidation inhibitor.

Identifier Value
Chemical Name This compound
CAS Number 15721-78-5[1]
Molecular Formula C28H43N[1]
Molecular Weight 393.65 g/mol [1]
Synonyms p,p'-Dioctyldiphenylamine, 4,4'-Di-tert-octyldiphenylamine
Appearance Colorless solid[2]
Solubility Soluble in many common organic solvents; moderately soluble in water.

Synthesis

A common method for the synthesis of this compound is through the acid clay-catalyzed alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene (a diisobutylene isomer). The acid clay, often a montmorillonite-based solid catalyst, facilitates the formation of a tertiary carbocation from the alkene, which then undergoes electrophilic aromatic substitution on the diphenylamine. The rigid pore structure of the catalyst favors the formation of the para-substituted product.[2]

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product diphenylamine Diphenylamine reaction_vessel Reaction Vessel (Heated, Stirred) diphenylamine->reaction_vessel diisobutylene 2,4,4-trimethyl-1-pentene (Diisobutylene) diisobutylene->reaction_vessel catalyst Acid Clay Catalyst (e.g., Montmorillonite) catalyst->reaction_vessel alkylation Alkylation Reaction (140-160°C) reaction_vessel->alkylation filtration Catalyst Removal (Filtration) alkylation->filtration distillation Removal of Excess Alkene (Distillation) filtration->distillation crystallization Purification (Crystallization from Hexane) distillation->crystallization product This compound crystallization->product

Caption: General workflow for the synthesis of this compound.

Mechanism of Action as an Antioxidant

This compound functions as a primary antioxidant by acting as a free radical scavenger. The mechanism involves the donation of a hydrogen atom from the secondary amine group (-NH-) to a peroxy radical (ROO•), which is a key intermediate in the autoxidation process of organic materials. This donation terminates the chain reaction of oxidation. The resulting diphenylamine radical is stabilized by resonance and is less reactive, thus preventing it from initiating new oxidation chains.

G cluster_oxidation Oxidation Chain Reaction cluster_antioxidant Antioxidant Intervention R_dot R• (Alkyl Radical) ROO_dot ROO• (Peroxy Radical) R_dot->ROO_dot + O₂ O2 O₂ ROOH ROOH (Hydroperoxide) ROO_dot->ROOH + R-H Ar2N_dot Ar₂N• (Stabilized Radical) ROO_dot->Ar2N_dot + Ar₂NH RH R-H (Organic Substrate) ROOH->R_dot → R• + •OH (Propagation) Ar2NH Ar₂NH (Diphenylamine Antioxidant) Ar2NH->ROOH non_radical non_radical Ar2N_dot->non_radical → Non-Radical Products (Termination)

Caption: Antioxidant mechanism of this compound.

Performance Data

The primary application of this compound is as an antioxidant in lubricants and polymers, where it enhances thermal stability and longevity.

A study on a series of diphenylamine antioxidants with different substituted alkyl groups demonstrated a significant increase in the oxidation induction time (OIT) of both nonpolar and polar base oils. For an octyl-substituted diphenylamine, the following results were reported:[3][4]

Base OilOIT without Antioxidant (minutes)OIT with Octyl-Substituted Diphenylamine (minutes)
Polyalphaolefin (PAO)~403235
Liquid Paraffin (LP)~181524
Diisooctyl Sebacate (DIOS)~483198

Data from a study on various alkylated diphenylamines, providing a strong indication of the performance of the di-octylated form.

Thermo-gravimetric analysis (TGA) is a standard method to assess the thermal stability of lubricants. While specific TGA data for this compound was not available in the reviewed literature, studies on similar dioctyl-diphenylamines have shown they effectively improve the thermal stability of synthetic esters.[5] The addition of such antioxidants delays the onset of thermal degradation at elevated temperatures.

Experimental Protocols

This protocol is a general guideline based on patent descriptions and would require optimization for a laboratory setting.

  • Apparatus Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, a thermometer, and an addition funnel is assembled.

  • Charging Reactants: Diphenylamine and an acidic clay catalyst (e.g., 5-30% by weight of diphenylamine) are charged into the flask.

  • Heating and Water Removal: The mixture is heated to the reaction temperature (140-160°C). Any water present in the catalyst is removed azeotropically.

  • Addition of Alkene: Diisobutylene (2,4,4-trimethyl-1-pentene) is added dropwise to the stirred mixture over a period of several hours, maintaining the reaction temperature. A molar excess of diisobutylene is typically used.

  • Reaction Monitoring: The reaction is monitored for its completion (e.g., by gas chromatography).

  • Workup:

    • The reaction mixture is cooled and the solid catalyst is removed by filtration.

    • Unreacted diisobutylene is removed from the filtrate by distillation under reduced pressure.

  • Purification: The crude product, a mixture of mono- and di-octylated diphenylamines, can be further purified by crystallization from a non-polar solvent like hexane to yield the high-purity this compound.

This is a standard method (ASTM D2272) to evaluate the oxidation stability of lubricants.

  • Sample Preparation: A specified amount of the lubricant containing a defined concentration of this compound is placed in a glass container with a copper catalyst coil and distilled water.

  • Apparatus Setup: The container is placed in a pressure vessel, which is then sealed and pressurized with oxygen to a specified pressure.

  • Testing: The vessel is placed in a bath at a constant temperature (e.g., 150°C) and rotated at a constant speed.

  • Data Collection: The pressure inside the vessel is monitored continuously. The oxidation induction time is the time taken for the pressure to drop by a specified amount from the maximum pressure, indicating the consumption of oxygen due to oxidation.

  • Analysis: A longer induction time indicates better oxidation stability of the lubricant.

Conclusion

This compound is a highly effective antioxidant, particularly for applications requiring high-temperature stability such as in lubricants and polymers. Its radical scavenging mechanism effectively terminates oxidative chain reactions. The synthesis is achievable through well-established alkylation chemistry. The performance data, although often presented for the broader class of alkylated diphenylamines, strongly supports its efficacy in extending the service life of materials prone to oxidative degradation. This technical guide provides a foundational understanding for researchers and professionals working with this important industrial chemical.

References

Key Spectral Data of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a compound of significant interest in various industrial applications, including as an antioxidant. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: this compound Common Name: Octylated Diphenylamine CAS Number: 15721-78-5 Molecular Formula: C₂₈H₄₃N Molecular Weight: 393.65 g/mol

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this specific molecule, the following tables summarize the predicted key spectral data based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.0 - 7.3Multiplet8HAromatic protons (Ar-H)
~ 5.7Singlet1HAmine proton (N-H)
~ 1.7Singlet4HMethylene protons (-CH₂-)
~ 1.4Singlet12HMethyl protons (-C(CH₃)₂)
~ 0.7Singlet18Htert-Butyl protons (-C(CH₃)₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 145Aromatic Carbon (Ar-C-N)
~ 140Aromatic Carbon (Ar-C-C(CH₃)₂)
~ 127Aromatic Carbon (Ar-CH)
~ 118Aromatic Carbon (Ar-CH)
~ 57Quaternary Carbon (-C(CH₃)₂)
~ 53Methylene Carbon (-CH₂-)
~ 38Quaternary Carbon (-C(CH₃)₃)
~ 32Methyl Carbon (-C(CH₃)₂)
~ 31Methyl Carbon (-C(CH₃)₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3380MediumN-H Stretch
~ 3050 - 3020MediumAromatic C-H Stretch
~ 2960 - 2850StrongAliphatic C-H Stretch
~ 1600 - 1450Medium-StrongAromatic C=C Bending
~ 1320 - 1250StrongC-N Stretch
~ 820Strongpara-disubstituted C-H Bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
393[M]⁺ (Molecular Ion)
378[M - CH₃]⁺
282[M - C₈H₁₇]⁺
114[C₈H₁₈]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-15 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

  • Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, a GC can be used for separation prior to MS analysis.

EI-MS Acquisition Parameters:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR ATR_Placement Place on ATR Crystal Sample->ATR_Placement for IR Solvent_Dissolution Dissolve in Volatile Solvent Sample->Solvent_Dissolution for MS NMR NMR Dissolution->NMR IR IR ATR_Placement->IR MS MS Solvent_Dissolution->MS NMR_Data NMR Spectrum NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General experimental workflow for spectral analysis.

Structure_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound Aromatic_H Aromatic Protons (~7.0-7.3 ppm) Molecule->Aromatic_H Amine_H Amine Proton (~5.7 ppm) Molecule->Amine_H Alkyl_H Alkyl Protons (~0.7-1.7 ppm) Molecule->Alkyl_H NH_Stretch N-H Stretch (~3380 cm⁻¹) Molecule->NH_Stretch CH_Stretch C-H Stretches (Aromatic & Aliphatic) Molecule->CH_Stretch CN_Stretch C-N Stretch (~1320-1250 cm⁻¹) Molecule->CN_Stretch Molecular_Ion Molecular Ion [M]⁺ (m/z 393) Molecule->Molecular_Ion Fragments Key Fragments (e.g., loss of alkyl groups) Molecular_Ion->Fragments

Caption: Key structural features and their spectral correlations.

Solubility profile of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high molecular weight aromatic amine antioxidant. Commonly known by trade names such as Irganox 5057 or Naugard 445, this compound is utilized primarily as a thermal stabilizer in a variety of polymers and lubricants. A thorough understanding of its solubility is critical for formulation development, quality control, and toxicological studies.

Core Properties

PropertyValue
Chemical Name This compound
CAS Number 10081-67-1
Molecular Formula C₂₈H₄₃N
Molecular Weight 393.66 g/mol
Appearance White to off-white powder or granules

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents and water. The following table summarizes the available quantitative data.

SolventSolvent TypeSolubilityTemperature
WaterPolar Protic6.7 µg/L[1]20°C
WaterPolar Protic52.3-100 µg/L25-28°C
AcetonePolar Aprotic40.8 g/100 mLNot Specified
Methyl Ethyl Ketone (MEK)Polar Aprotic41.2 g/100 mLNot Specified
TolueneNon-polar32.8 g/100 mLNot Specified
CyclohexaneNon-polar3.5 g/100 mLNot Specified
HeptaneNon-polar0.7 g/100 mLNot Specified
HexaneNon-polar0.7 g/100 mLNot Specified
MethanolPolar Protic0.7 g/100 mLNot Specified
EthanolPolar Protic>2000 µg/mLRoom Temperature (~22°C)
IsopropanolPolar Protic>2000 µg/mLRoom Temperature (~22°C)
ChloroformNon-polarSlightly SolubleNot Specified
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble (with sonication)Not Specified

Experimental Protocols

The determination of solubility for a compound like this compound generally follows established methodologies, such as those outlined in OECD Guideline 105 for water solubility or adapted methods for organic solvents. Below is a generalized experimental protocol that can be adapted for determining its solubility in various solvents.

General Protocol for Solubility Determination in Organic Solvents

This protocol is based on the principle of the shake-flask method, a common technique for determining the saturation solubility of a substance in a given solvent.

1. Materials and Equipment:

  • This compound (analytical standard)
  • Solvent of interest (HPLC grade or equivalent)
  • Analytical balance
  • Glass vials with screw caps
  • Thermostatically controlled shaker or incubator
  • Centrifuge
  • Syringe filters (e.g., 0.45 µm PTFE)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.
  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve equilibrium.
  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For solvents where settling is slow, centrifugation at the same temperature can be used to facilitate phase separation.
  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, filter the aliquot through a syringe filter into a clean vial.
  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.
  • Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in g/L, mg/mL, or g/100 mL.

Antioxidant Mechanism of Action

This compound functions as a primary antioxidant by scavenging free radicals. This mechanism is crucial for preventing the oxidative degradation of materials. The diagram below illustrates the general workflow of its radical scavenging activity.

Antioxidant_Mechanism cluster_degradation Oxidative Degradation Pathway cluster_intervention Antioxidant Intervention Polymer Polymer Chain Radical Free Radical (R•) Polymer->Radical Initiation (Heat, Light) Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical Propagation (+O₂) Degradation Degraded Polymer Peroxy_Radical->Degradation Further Reactions Stable_Product Stable Product (ROOH) Peroxy_Radical->Stable_Product H-atom donation Antioxidant Bis(4-(...))amine (AH) Inactive_Radical Stable Radical (A•) Antioxidant->Inactive_Radical Radical Scavenging

Caption: Radical scavenging mechanism of this compound.

Logical Workflow for Solubility Determination

The process of determining the solubility of a chemical compound follows a structured workflow, from initial preparation to final analysis. The diagram below outlines the key steps involved in this experimental process.

Solubility_Workflow start Start: Obtain Compound and Solvent prep Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h shaking) prep->equilibrate separate Separate Phases (Settle or Centrifuge) equilibrate->separate sample Collect and Filter Supernatant separate->sample dilute Accurately Dilute Sample sample->dilute analyze Analyze via HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Value calculate->end

Caption: Experimental workflow for solubility determination.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-molecular-weight aromatic amine antioxidant. Commercially known under trade names such as Antioxidant 5057 and Vanlube 81, this compound is extensively utilized to enhance the thermal stability of polymeric materials, lubricants, and other organic substrates subjected to high temperatures. This document details its mechanism of action as a thermal stabilizer, presents a projected thermal decomposition profile based on available data for structurally related compounds, and outlines detailed experimental protocols for characterization via Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The information herein serves as a critical resource for professionals in material science, drug development, and other fields where the thermal behavior of stabilizing additives is of paramount importance.

Introduction

This compound (CAS Number: 10081-67-1) is a sterically hindered secondary aromatic amine that functions as a highly effective antioxidant. Its primary role is to protect organic materials from thermal degradation by interrupting the free-radical chain reactions that occur during oxidation at elevated temperatures. The bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) groups attached to the phenyl rings enhance its solubility in non-polar substrates and reduce its volatility, making it suitable for high-temperature applications. Understanding the thermal stability and degradation pathways of this antioxidant is crucial for predicting its performance, ensuring the longevity of the stabilized material, and identifying potential degradation products that may have toxicological implications.

Mechanism of Thermal Stabilization

The antioxidant activity of this compound is attributed to the hydrogen atom on the secondary amine group. During thermal oxidation of a substrate, highly reactive peroxy radicals (ROO•) are formed. This antioxidant can donate its labile hydrogen atom to these radicals, thereby neutralizing them and forming a stable, less reactive resonance-stabilized aromatic amine radical. This process is depicted in the signaling pathway below.

Antioxidant Mechanism Mechanism of Radical Scavenging ROO_radical Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH Receives H• Antioxidant This compound (Ar₂NH) Antioxidant_Radical Stabilized Antioxidant Radical (Ar₂N•) Antioxidant->Antioxidant_Radical Donates H•

Caption: Radical scavenging mechanism of the antioxidant.

Thermal Analysis Data

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present a projected thermal profile based on data from structurally similar high-temperature aromatic amine antioxidants.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. The data below indicates the expected thermal stability of the compound in an inert nitrogen atmosphere.

ParameterProjected Value
Onset Decomposition Temperature (Tonset)~ 250 - 280 °C
Temperature of Maximum Decomposition Rate (Tpeak)~ 300 - 330 °C
Mass Loss at 300 °C~ 5 - 10%
Mass Loss at 350 °C~ 50 - 60%
Residual Mass at 600 °C< 5%
Differential Scanning Calorimetry (DSC) Data

DSC is used to measure the heat flow associated with thermal transitions in a material. For a pure crystalline substance, a sharp endothermic peak corresponding to its melting point would be expected.

ParameterProjected Value
Melting Point (Tm)~ 90 - 100 °C (Endothermic)
DecompositionExothermic events above 280 °C

Degradation Profile

The thermal degradation of this compound is expected to proceed through the cleavage of the tert-octyl groups and the subsequent fragmentation of the diphenylamine backbone.

Predicted Degradation Products

Based on the structure, the following are predicted major degradation products that could be identified using techniques like Py-GC-MS:

  • Isobutylene: From the fragmentation of the tert-octyl group.

  • 2,4,4-Trimethyl-1-pentene and 2,4,4-Trimethyl-2-pentene: Isomers formed from the tert-octyl group.

  • 4-(2,4,4-trimethylpentan-2-yl)aniline: From the cleavage of one of the phenyl rings from the amine nitrogen.

  • Diphenylamine: From the loss of both tert-octyl groups.

  • Aniline: From further degradation of the aromatic backbone.

  • Various alkylated phenols and aromatic fragments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis (TGA) Protocol

TGA Workflow TGA Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Acquisition and Analysis Sample Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan. Instrument Place the pan in the TGA instrument. Purge with nitrogen at 50 mL/min. Sample->Instrument Heating Heat from 30 °C to 600 °C at a rate of 10 °C/min. Instrument->Heating Data Record mass loss versus temperature. Generate TGA and DTG curves. Heating->Data

Caption: Workflow for Thermogravimetric Analysis.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: High-purity nitrogen with a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the sample weight as a function of temperature. Plot the percentage weight loss versus temperature to obtain the TGA curve. The first derivative of the TGA curve (DTG curve) should be plotted to determine the temperature of the maximum rate of weight loss.

Differential Scanning Calorimetry (DSC) Protocol

DSC Workflow DSC Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Acquisition and Analysis Sample Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal. Instrument Place the sample and a reference pan in the DSC cell. Purge with nitrogen. Sample->Instrument Heating Heat from 25 °C to 350 °C at a rate of 10 °C/min. Instrument->Heating Data Record heat flow versus temperature. Identify endothermic and exothermic events. Heating->Data

Caption: Workflow for Differential Scanning Calorimetry.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

  • Atmosphere: High-purity nitrogen with a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp up to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the differential heat flow as a function of temperature. Identify and integrate endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Py-GC-MS Workflow Py-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_gcms GC-MS Analysis Sample Place approximately 0.1-0.5 mg of the sample into a pyrolysis sample cup. Pyrolysis Insert into the pyrolyzer. Pyrolyze at 600 °C for 10 seconds. Sample->Pyrolysis GC Transfer pyrolysates to GC column for separation. Pyrolysis->GC MS Identify separated compounds using Mass Spectrometry. GC->MS

Caption: Workflow for Py-GC-MS Analysis.

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place approximately 0.1-0.5 mg of the sample into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 600 °C

    • Pyrolysis Time: 10 seconds

    • Interface Temperature: 300 °C

  • GC Conditions:

    • Column: A suitable capillary column for separating aromatic compounds (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

Conclusion

This compound is a thermally robust antioxidant that provides excellent protection to organic materials at elevated temperatures. Its thermal stability, characterized by an onset of decomposition around 250-280 °C, makes it suitable for a wide range of high-temperature applications. The degradation of this compound primarily involves the fragmentation of its bulky alkyl substituents followed by the breakdown of the diphenylamine core. The detailed experimental protocols provided in this guide offer a framework for the comprehensive thermal characterization of this and other similar antioxidant compounds, which is essential for their effective and safe utilization in various industrial and scientific applications.

Methodological & Application

Application Notes & Protocols: Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, also known as octylated diphenylamine (ODPA), is a high-performance aromatic amine antioxidant. Its chemical structure, featuring bulky tertiary octyl groups on the phenyl rings, provides excellent thermal stability and oil solubility, making it a critical additive in advanced lubricant formulations. It is widely used to extend the service life of lubricants operating under severe conditions by preventing oxidative degradation, which leads to viscosity increase, sludge formation, and the generation of corrosive acids.[1][2] This document provides detailed application notes, performance data, and experimental protocols for researchers and formulators utilizing this additive.

Chemical Structure and Properties:

  • IUPAC Name: 4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline[3]

  • CAS Number: 15721-78-5[3][4]

  • Molecular Formula: C₂₈H₄₃N[3][4]

  • Molecular Weight: 393.65 g/mol [3][4]

2.0 Mechanism of Action: Radical Scavenging

The primary function of this compound is to inhibit the auto-oxidation of lubricants.[2] Lubricant oxidation is a free-radical chain reaction initiated by heat, oxygen, and metal catalysts. ODPA acts as a primary antioxidant, or radical scavenger, by donating a hydrogen atom from its amine group (-NH-) to neutralize highly reactive peroxy radicals (ROO•).[5][6] This action terminates the propagation stage of the oxidation cycle, forming a stable, unreactive radical from the antioxidant molecule itself, which prevents further degradation of the lubricant base oil.[5] This mechanism is particularly effective at high temperatures, where the rate of oxidation accelerates significantly.[6][7]

Antioxidant_Mechanism cluster_oxidation Lubricant Auto-Oxidation Cycle cluster_intervention Antioxidant Intervention RH Lubricant (RH) R_dot Alkyl Radical (R•) RH->R_dot Initiation (Heat, O2, Metal) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH Degradation Oxidative Degradation (Sludge, Varnish, Acids) ROO_dot->Degradation ODPA ODPA (Ar2NH) ROO_dot->ODPA Interruption ROOH->R_dot Generates more radicals ROOH->Degradation Decomposition ODPA_dot Stable Radical (Ar2N•) ODPA->ODPA_dot H• Donation

Caption: Antioxidant mechanism of octylated diphenylamine (ODPA) interrupting the lubricant auto-oxidation cycle.

3.0 Applications and Performance Data

This additive is effective in a wide range of mineral and synthetic base oils (Groups I-IV) and is used in demanding applications.[8]

Common Applications:

  • Gasoline and Diesel Engine Oils[8]

  • Turbine and Compressor Oils[8][9]

  • Hydraulic and Heat Transfer Fluids[8][9]

  • Industrial and Automotive Gear Oils[8]

  • High-Temperature Greases[9]

3.1 Recommended Treat Rates

The optimal concentration depends on the base oil type, operating conditions, and desired performance. It often exhibits synergistic effects with other antioxidants, such as hindered phenols or sulfur-containing compounds, and anti-wear additives like ZDDP.[6][9][10]

Lubricant TypeBase OilRecommended Treat Rate (% wt.)Reference
Industrial LubricantsMineral Oil0.1 - 0.5[7]
Industrial OilsSynthetic0.3 - 1.0[7]
Turbine OilsGroup I / II0.05 - 1.0[8]
Engine Oils-1.0[7]
Low Phosphorus Engine Oils-0.2 - 3.0 (up to 5.0)[11]

3.2 Performance Data: Oxidation Stability

The primary benefit of this additive is a significant improvement in oxidation resistance, often measured by an increase in the Oxidation Induction Time (OIT).

Base OilAdditive Concentration (% wt.)Test MethodOIT of Base Oil (min)OIT with Additive (min)% ImprovementReference
PAO0.5RBOT (150°C)~403235>8000%[12]
DIOS (polar)0.5RBOT (150°C)~48~3100>6300%[12]
Group II Turbine OilNot SpecifiedRPVOT-Significantly higher than phenolic antioxidant-[8]
PAO8Not SpecifiedPDT / AOT-Better than ZDDP-[13]

3.3 Performance Data: Anti-Wear and Synergistic Effects

While primarily an antioxidant, aminic additives protect lubricants from degradation, which in turn helps maintain anti-wear performance and can form protective films on metal surfaces.[3][12]

Performance MetricTest SystemResultReference
Wear Loss ReductionBall-on-disc (GCr15/Alumina)~50% reduction in wear loss after addition to base oil[12]
Synergy with ZDDP-Boosts ZDDP anti-wear film strength by 45%[9]
Deposit ControlASTM D7843Limits deposit formation to ≤0.3 mg/100cm² after 500h[9]

4.0 Experimental Protocols

Evaluating the efficacy of this compound requires standardized testing. The following are detailed protocols for key experiments.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Performance Testing cluster_analysis Phase 3: Analysis & Reporting cluster_ox_tests cluster_wear_tests start Define Test Matrix (Base Oil, Treat Rates) formulate Prepare Lubricant Formulations start->formulate oxidation Oxidation Stability Tests formulate->oxidation wear Tribological (Wear/Friction) Tests formulate->wear data Data Collection & Analysis oxidation->data rbot RBOT (ASTM D2272) oxidation->rbot pdsc PDSC (ASTM D6186) oxidation->pdsc wear->data fourball Four-Ball Wear (ASTM D4172) wear->fourball report Generate Performance Report data->report

Caption: General experimental workflow for evaluating lubricant additive performance.

4.1 Protocol: Rotary Bomb Oxidation Test (RBOT)

  • Standard: ASTM D2272

  • Objective: To evaluate the oxidation stability of lubricants in the presence of water and a copper catalyst.

  • Methodology:

    • Sample Preparation: Place a 50 g sample of the formulated oil into a glass container. Add 5 mL of distilled water.

    • Catalyst Introduction: Add a polished copper catalyst coil to the glass container.

    • Assembly: Place the glass container inside a steel pressure vessel (the "bomb"). Seal the bomb and purge with oxygen.

    • Pressurization: Charge the bomb with pure oxygen to a pressure of 90 psi (620 kPa) at room temperature.

    • Heating and Rotation: Immerse the bomb in a heating bath maintained at 150°C. Rotate the bomb axially at 100 rpm at an angle of 30 degrees.

    • Data Collection: Continuously monitor the pressure inside the bomb.

    • Endpoint: The test concludes when the pressure drops by 25 psi (172 kPa) from the maximum pressure observed. The time taken to reach this point is the Oxidation Induction Time, reported in minutes. A longer time indicates better oxidation stability.[14]

4.2 Protocol: Pressurized Differential Scanning Calorimetry (PDSC)

  • Standard: ASTM D6186

  • Objective: To determine the oxidation induction time of a lubricant by measuring the heat flow under high pressure and temperature.

  • Methodology:

    • Sample Preparation: Place a small, precise amount of the oil sample (typically 1-3 mg) into an aluminum sample pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the PDSC cell.

    • Pressurization: Seal the cell and pressurize with pure oxygen to a specified pressure (e.g., 500 psi).

    • Heating: Rapidly heat the cell to the desired isothermal test temperature (e.g., 220°C).

    • Data Collection: Hold the sample at the isothermal temperature and monitor the differential heat flow between the sample and the reference pan.

    • Endpoint: The onset of oxidation is marked by a sharp exothermic release of heat. The time from the start of the isothermal test to this exothermic onset is the Oxidation Induction Time.

4.3 Protocol: Four-Ball Wear Test

  • Standard: ASTM D4172

  • Objective: To determine the wear-preventive properties of a lubricating fluid under sliding conditions.

  • Methodology:

    • Apparatus Setup: Secure three stationary steel balls in a pot. Place a fourth steel ball in a chuck that will rotate against the three stationary balls.

    • Sample Application: Fill the pot with the test lubricant until the three stationary balls are fully submerged.

    • Test Conditions: Set the test parameters. Common conditions are:

      • Temperature: 75°C

      • Speed: 1200 rpm

      • Load: 40 kgf (392 N)

      • Duration: 60 minutes

    • Execution: Heat the lubricant to the test temperature. Apply the specified load and begin rotating the top ball for the set duration.

    • Measurement: After the test, clean the three stationary balls with a solvent.

    • Analysis: Using a microscope, measure the diameter of the circular wear scars on each of the three stationary balls. Calculate the average wear scar diameter (WSD) in millimeters. A smaller WSD indicates better anti-wear performance.

5.0 Solubility and Handling

  • Solubility: this compound is generally soluble in mineral and synthetic lubricant base oils.[3] The bulky alkyl groups enhance its solubility in non-polar fluids.

  • Storage: Store in a cool, dry place away from direct sunlight. Recommended storage temperature is below 45°C. The shelf life is typically 24 months in sealed containers.[7]

  • Safety: Use standard personal protective equipment (PPE) when handling. In case of skin contact, rinse with detergent. Follow all local safety regulations.[7]

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Irganox 5057 for Scorch Protection in Polyols

Introduction

Irganox 5057 is a high-performance, liquid aromatic amine antioxidant designed for the stabilization of polyols and polyurethanes against thermal degradation.[1][2][3][4] It is particularly effective in preventing scorch, a common issue in the production of flexible polyurethane slabstock foams, which manifests as a yellowish-brown discoloration in the core of the foam bun. This discoloration is a result of thermo-oxidative degradation of the polymer matrix caused by the exothermic reaction of polyol and isocyanate.[5] Irganox 5057's low volatility and high efficiency make it an ideal choice for this application.[1][2][3]

Mechanism of Action: Radical Scavenging

Irganox 5057 functions as a primary antioxidant, specifically as a radical scavenger. During the exothermic foaming process, free radicals (R•) are generated on the polymer backbone. These radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract hydrogen from the polymer chain, creating hydroperoxides (ROOH) and propagating the degradation cycle. Irganox 5057, a secondary arylamine, effectively interrupts this cycle by donating a hydrogen atom to the peroxy radicals, thus neutralizing them and preventing further degradation of the polyol. This mechanism is synergistic with hindered phenolic antioxidants, which can regenerate the aminic antioxidant, enhancing the overall stability of the system.

Recommended Dosage

The recommended dosage of Irganox 5057 for scorch protection in polyols typically ranges from 0.1% to 0.4% by weight of the polyol.[1][2][4] The optimal concentration will depend on several factors, including the specific polyol type, the formulation of the polyurethane system, and the processing conditions. It is often used in combination with other antioxidants, such as hindered phenols (e.g., Irganox 1135 or Irganox 1076), to achieve a synergistic effect and broader protection.[5]

Data Presentation: Dosage and Performance

The following table summarizes the recommended dosage levels and expected performance benefits of Irganox 5057 in polyol and polyurethane applications.

Parameter Value Reference
Recommended Dosage Range in Polyols 0.1 - 0.4%[1][2][4]
Chemical Type Aromatic Amine Antioxidant[1][2]
Primary Function Scorch Protection, Thermal Stabilization[1][3]
Application Flexible Polyurethane Slabstock Foams[1][2]
Synergistic Combinations Hindered Phenols (e.g., Irganox 1135, Irganox 1076)[5]

Experimental Protocols

To evaluate the efficacy of Irganox 5057 in preventing scorch, the following experimental protocols are recommended:

Microwave Scorch Test

This accelerated test method simulates the high temperatures experienced in the core of a large foam bun.

a. Materials and Equipment:

  • Polyol (with and without Irganox 5057 at various concentrations)

  • Isocyanate (e.g., Toluene Diisocyanate - TDI)

  • Surfactants, catalysts, and other additives as per formulation

  • Mixing apparatus (high-speed mixer)

  • Paper cups or other suitable containers for foaming

  • Microwave oven (calibrated)

  • Thermocouple

  • Knife for cutting the foam

  • Colorimeter or spectrophotometer for yellowness index measurement

b. Procedure:

  • Masterbatch Preparation: Prepare a masterbatch containing the polyol, surfactant, amine catalyst, and water.

  • Antioxidant Addition: To separate batches, add the desired concentration of Irganox 5057 (and any synergistic antioxidants) to the masterbatch and mix thoroughly. Prepare a control batch with no antioxidant.

  • Foam Preparation:

    • To 150g of the masterbatch, add the tin catalyst and stir for 10-20 seconds at high speed (e.g., 2600 rpm).

    • Add the TDI and continue to stir for a specified time (e.g., 5-10 seconds).

  • Foaming and Curing:

    • Immediately pour the mixture into a container and allow it to rise.

    • Monitor the internal temperature of the foam with a thermocouple.

  • Microwave Exposure: Once the foam has risen and the internal temperature reaches a critical point (typically around 140-160°C), place the foam in the center of the microwave oven.

  • Heating: Heat the foam for a predetermined time and power setting to induce scorch. These parameters should be kept consistent across all samples for comparability.

  • Cooling and Evaluation:

    • After microwaving, remove the foam and allow it to cool to room temperature.

    • Cut the foam bun vertically through the center.

    • Visually assess the degree of discoloration in the core.

    • For quantitative analysis, measure the Yellowness Index of the cut surface according to the ASTM D1925 protocol.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the oxidative stability of the polyol. A higher onset of oxidation temperature indicates better thermal stability.

a. Materials and Equipment:

  • Polyol samples (with and without Irganox 5057)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans

  • Oxygen or air supply for the DSC cell

b. Procedure:

  • Sample Preparation: Accurately weigh a small amount of the polyol sample (typically 5-10 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a low temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) under an oxygen or air atmosphere.

    • Continue heating until an exothermic event (oxidation) is observed.

  • Data Analysis: Determine the Onset of Oxidation Temperature (OOT) from the resulting thermogram. A higher OOT for the polyol containing Irganox 5057 indicates improved oxidative stability.

Yellowness Index (ASTM D1925)

This method provides a quantitative measure of the discoloration of the foam.

a. Materials and Equipment:

  • Foam samples from the Microwave Scorch Test

  • Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z)

  • White standard for calibration

b. Procedure:

  • Instrument Calibration: Calibrate the spectrophotometer or colorimeter using a certified white standard.

  • Sample Measurement:

    • Place the cut surface of the foam sample against the measurement port of the instrument.

    • Ensure that the surface is flat and representative of the core of the foam.

  • Data Acquisition: Measure the tristimulus values (X, Y, Z) of the foam sample.

  • Calculation: Calculate the Yellowness Index (YI) using the following formula for Illuminant C and 2° observer:

    • YI = [100 * (1.28 * X - 1.06 * Z)] / Y

    • A lower YI value indicates less yellowing and therefore better scorch protection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_foaming Foaming Process cluster_testing Scorch Evaluation cluster_analysis Data Analysis A Polyol Masterbatch B Addition of Irganox 5057 A->B C Control (No Antioxidant) A->C G DSC Analysis A->G D Mixing with Isocyanate B->D C->D E Foam Rise & Cure D->E F Microwave Scorch Test E->F H Visual Inspection F->H I Yellowness Index (ASTM D1925) F->I J Onset of Oxidation Temp. G->J

Caption: Experimental workflow for evaluating scorch protection.

Antioxidant_Mechanism cluster_degradation Degradation Cycle cluster_stabilization Stabilization by Irganox 5057 Polymer Polymer Chain (RH) Radical Polymer Radical (R•) Polymer->Radical Heat/Shear Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH Inactive Inactive Products Peroxy->Inactive + Irganox 5057 Irganox_Radical Stabilized Radical (Ar2N•) Peroxy->Irganox_Radical H+ donation Hydroperoxide->Radical Heat (propagates cycle) Irganox Irganox 5057 (Ar2NH) Irganox_Radical->Inactive Non-reactive

Caption: Antioxidant mechanism of Irganox 5057.

References

Application Notes and Protocols for Quantifying Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, also known by trade names such as Naugard 445 or Irganox 5057, is a widely used secondary aromatic amine antioxidant in various polymer matrices. Its primary function is to protect the polymer from degradation caused by heat, oxygen, and mechanical stress during processing and end-use, thereby extending the material's lifespan. Accurate quantification of this antioxidant is crucial for quality control, regulatory compliance, and understanding the degradation and stabilization mechanisms of polymeric materials.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in common polymer matrices such as polyethylene (PE) and polypropylene (PP). The methodologies described herein are intended for researchers, scientists, and professionals in drug development and polymer analysis.

Analytical Techniques

Several analytical techniques can be employed for the quantification of this compound in polymer matrices. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The most common techniques include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of polymer additives. The separation is based on the partitioning of the analyte between a stationary phase (e.g., C18 column) and a liquid mobile phase. The aromatic nature of this compound allows for sensitive detection using a UV detector, typically in the range of 254-280 nm. This method is suitable for routine quality control analysis due to its reliability and relatively lower cost.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. For the analysis of this compound, the polymer extract is injected into the GC, where the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted compound and provides a unique mass spectrum, which allows for highly specific detection and quantification. Pyrolysis-GC-MS can also be used for direct analysis of the polymer, eliminating the need for solvent extraction.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for analyzing complex matrices and for detecting trace levels of the antioxidant. The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the target analyte by monitoring a specific precursor-to-product ion transition, minimizing interferences from the polymer matrix.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific polymer matrix and instrumentation.

Protocol 1: Sample Preparation - Solvent Extraction

This protocol describes a general procedure for extracting this compound from polymer matrices.

Materials:

  • Polymer sample (e.g., pellets, film)

  • Dichloromethane (DCM), HPLC grade

  • Cyclohexane, HPLC grade

  • Methanol, HPLC grade

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • Vials for analysis

Procedure:

  • Weigh approximately 1 gram of the polymer sample into a glass vial.

  • Add 10 mL of a 75:25 (v/v) mixture of dichloromethane and cyclohexane to the vial.[3]

  • Place the vial in an ultrasonic bath and sonicate for 60 minutes to facilitate the dissolution of the polymer and extraction of the antioxidant.

  • After sonication, allow the solution to cool to room temperature.

  • Add 10 mL of methanol to precipitate the polymer.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.

  • Carefully decant the supernatant into a clean vial.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial for analysis.

  • Prepare a calibration curve by dissolving a known amount of this compound standard in the extraction solvent.

Solvent_Extraction_Workflow A Weigh Polymer Sample B Add Extraction Solvent (DCM:Cyclohexane) A->B C Ultrasonic Bath (60 min) B->C D Add Methanol (Polymer Precipitation) C->D E Centrifuge (4000 rpm, 10 min) D->E F Collect Supernatant E->F G Filter (0.45 µm PTFE) F->G H Analysis by HPLC/GC-MS/LC-MS G->H

Solvent Extraction Workflow for Polymer Samples.
Protocol 2: Quantification by HPLC-UV

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 70% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detector Wavelength: 254 nm

Procedure:

  • Prepare a series of calibration standards of this compound in the range of 1-100 µg/mL in the extraction solvent.

  • Inject the standards and the prepared sample extracts into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the amount of the antioxidant in the samples by comparing the peak area with the calibration curve.

HPLC_Analysis_Workflow A Prepare Calibration Standards (1-100 µg/mL) B Inject Standards and Sample Extracts A->B C HPLC Separation (C18 Column) B->C D UV Detection (254 nm) C->D E Peak Identification (Retention Time) D->E F Quantification (Calibration Curve) E->F

HPLC-UV Analysis Workflow.
Protocol 3: Quantification by GC-MS

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for higher sensitivity. Target ions for SIM would need to be determined from the mass spectrum of a standard.

Procedure:

  • Prepare a series of calibration standards of this compound in the range of 0.1-50 µg/mL in the extraction solvent.

  • Inject the standards and the prepared sample extracts into the GC-MS system.

  • Identify the peak corresponding to the analyte by its retention time and mass spectrum.

  • Quantify the amount of the antioxidant in the samples using the calibration curve based on the peak area of a characteristic ion.

GCMS_Analysis_Workflow A Prepare Calibration Standards (0.1-50 µg/mL) B Inject Standards and Sample Extracts A->B C GC Separation (HP-5ms Column) B->C D Mass Spectrometry (EI, Scan/SIM) C->D E Peak Identification (Retention Time & Mass Spectrum) D->E F Quantification (Calibration Curve) E->F

References

Application Notes: Incorporation of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine as an Antioxidant in Industrial Oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-purity synthetic compound, is a highly effective aminic antioxidant for stabilizing industrial oils and lubricants.[1][2] Also known as octylated diphenylamine, this additive is crucial in preventing oxidative degradation, thereby extending the service life of lubricants and protecting machinery from wear and corrosion.[1] Its primary function is to inhibit the formation of sludge, varnish, and acidic byproducts that result from oxidation, particularly under high-temperature operating conditions.[3] This document provides detailed protocols for the incorporation of this compound into various industrial oils and outlines methods for evaluating its performance.

Mechanism of Action

This compound functions as a radical scavenger within the autoxidation cycle of lubricants.[1] The process of oil degradation is a free-radical chain reaction initiated by factors such as heat, pressure, and the presence of metal catalysts. This antioxidant donates a hydrogen atom from its secondary amine group to neutralize highly reactive peroxy radicals (ROO•), thereby terminating the propagation of the oxidation chain.[4] This action prevents the formation of harmful hydroperoxides, which are precursors to sludge and varnish.[5]

The mechanism of action for alkylated diphenylamines can vary with temperature. At lower temperatures (below 120°C), the aminic antioxidant directly scavenges peroxy radicals. At higher temperatures (above 120°C), a more complex mechanism involving the formation of nitroxyl radicals takes place, which can still effectively interrupt the oxidation cycle.

Antioxidant_Mechanism cluster_oxidation Lubricant Autoxidation Cycle cluster_inhibition Antioxidant Inhibition Initiation Initiation (Heat, Metal Catalysts) RH Lubricant (R-H) R_radical Alkyl Radical (R•) RH->R_radical forms ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROO_radical->RH abstracts H from another lubricant molecule ROOH Hydroperoxide (ROOH) ROO_radical->ROOH forms ROO_radical_inhibit Peroxy Radical (ROO•) Degradation Degradation Products (Sludge, Varnish, Acids) ROOH->Degradation decomposes to Antioxidant This compound (Ar2NH) Stable_Radical Stable Antioxidant Radical (Ar2N•) Antioxidant->Stable_Radical forms ROO_radical_inhibit->Antioxidant attacks Stable_Products Stable Products ROO_radical_inhibit->Stable_Products neutralized to Blending_Protocol start Start weigh_oil 1. Weigh Base Oil start->weigh_oil heat_oil 2. Heat Oil to 60-80°C weigh_oil->heat_oil stir_oil 3. Start Stirring heat_oil->stir_oil add_antioxidant 4. Add Antioxidant Powder stir_oil->add_antioxidant mix 5. Mix for 30-60 min until dissolved add_antioxidant->mix cool 6. Cool to Room Temperature mix->cool storage 7. Store Final Blend cool->storage end End storage->end

References

Application Notes and Protocols: Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine for Long-Term Thermal Stabilization of Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-performance antioxidant, for enhancing the long-term thermal stability of various elastomers. This document includes detailed experimental protocols for incorporation and performance evaluation, quantitative data from related studies, and visualizations to aid in understanding the experimental workflow and the chemical nature of the antioxidant.

Introduction

This compound, a member of the octylated diphenylamine (ODPA) class of antioxidants, is a highly effective stabilizer for elastomeric compounds. Its primary function is to protect polymers from degradation caused by exposure to heat and oxygen, thereby extending the service life of rubber articles. This antioxidant is particularly valued for its low volatility and excellent persistence at elevated temperatures, making it suitable for demanding applications where long-term thermal stability is critical.

Amine-type antioxidants, including this compound, function as radical scavengers. During the thermo-oxidative aging of elastomers, free radicals are generated, which propagate chain reactions leading to the degradation of the polymer matrix. This antioxidant donates a hydrogen atom to these reactive radicals, neutralizing them and terminating the degradation cycle.

Quantitative Data Presentation

While specific performance data for this compound in various elastomers is proprietary to manufacturers, the following table presents representative data for a closely related octylated diphenylamine (OD) antioxidant in polybutadiene rubber (PBR). This data illustrates the typical concentration-dependent effects on thermal stability and physical properties after thermal aging.

Table 1: Performance of Octylated Diphenylamine (OD) in Polybutadiene Rubber (PBR) after Thermal Aging at 110°C

Antioxidant Concentration (ppm)Thermal Stability (Onset of Decomposition, °C)Gel Content (%) after 10h agingYellowness Index after 10h aging
0 (Control)21015.235.8
5002258.528.4
10002385.122.1
15002453.218.5
25002512.115.3
40002531.814.1

Note: This data is adapted from a study on octylated diphenylamine in PBR and is presented as a representative example of the performance of diarylamine antioxidants.

Experimental Protocols

Protocol for Incorporation of this compound into an Elastomer Formulation

This protocol describes the standard procedure for incorporating the antioxidant into a rubber compound using a two-roll mill.

Materials and Equipment:

  • Two-roll mill with adjustable nip and temperature control

  • Elastomer (e.g., Natural Rubber, SBR, NBR)

  • This compound

  • Other compounding ingredients (e.g., curing agents, fillers, processing aids)

  • Safety equipment (gloves, safety glasses, ventilation)

  • Mill knives and trays

Procedure:

  • Mill Preparation: Set the two-roll mill to the appropriate temperature for the specific elastomer being compounded (typically 50-70°C for natural rubber). Adjust the nip opening to approximately 2-3 mm.

  • Mastication: Pass the raw elastomer through the mill multiple times until it forms a smooth, continuous sheet (a "band") on the front roll. This process, known as mastication, reduces the viscosity of the rubber.

  • Incorporation of Ingredients:

    • Gradually add other processing aids and activators to the rubber band on the mill.

    • Introduce this compound to the rolling bank of rubber. It is crucial to add antioxidants early in the mixing process for synthetic rubbers, but later for natural rubber to avoid interference with oxidative breakdown during mastication.[1]

    • Add fillers (e.g., carbon black, silica) in portions to ensure even dispersion. If using large amounts of fillers, add processing oils incrementally.

  • Mixing and Homogenization:

    • Perform a series of ¾ cuts from each side of the rubber sheet and pass it back through the nip to ensure thorough mixing.

    • Cut the entire sheet from the roll, roll it up, and feed it back into the mill endwise. Repeat this process several times to achieve a homogeneous compound.

  • Addition of Curatives: Add the curing agents (e.g., sulfur and accelerators) towards the end of the mixing cycle to prevent premature vulcanization (scorch).

  • Sheeting Off: Once all ingredients are thoroughly dispersed, reduce the nip gap to the desired thickness (e.g., 2 mm) and sheet off the final compound.

  • Maturation: Allow the compounded rubber sheet to rest for at least 24 hours at room temperature before proceeding with vulcanization and testing.

Protocol for Long-Term Thermal Stability Testing (Accelerated Aging)

This protocol is based on the ASTM D573 standard test method for rubber deterioration in an air oven.[2][3][4]

Materials and Equipment:

  • Air oven with controlled temperature and air circulation

  • Tensile testing machine (compliant with ASTM D412)[3][5][6][7][8]

  • Durometer for hardness measurement

  • Molded and vulcanized elastomer test specimens (with and without antioxidant)

  • Calipers for dimensional measurements

  • Safety equipment

Procedure:

  • Specimen Preparation:

    • Mold and vulcanize the compounded rubber sheets into standard test specimens (e.g., dumbbell-shaped specimens for tensile testing as per ASTM D412).

    • Prepare a sufficient number of specimens to test the initial properties and for each aging interval.

  • Initial Property Measurement (Unaged):

    • Measure and record the initial physical properties of the unaged specimens. This typically includes:

      • Tensile strength (MPa)

      • Ultimate elongation (%)

      • Modulus at a specific elongation (e.g., 100% or 300%) (MPa)

      • Hardness (Shore A)

  • Accelerated Aging:

    • Preheat the air oven to the desired aging temperature (e.g., 70°C, 100°C, or 125°C). The temperature should be chosen based on the expected service conditions of the elastomer.

    • Suspend the test specimens in the oven, ensuring they are not in contact with each other.

    • Age the specimens for predetermined time intervals (e.g., 24, 72, 168, 336, and 672 hours).

  • Post-Aging Property Measurement:

    • At the end of each aging interval, remove a set of specimens from the oven and allow them to cool to room temperature for at least 24 hours but not more than 96 hours.

    • Measure the physical properties (tensile strength, elongation, modulus, and hardness) of the aged specimens.

  • Data Analysis and Reporting:

    • Calculate the percentage change in each physical property after each aging period compared to the initial (unaged) values.

    • Plot the percentage retention of properties versus aging time for both the stabilized and unstabilized elastomer compounds.

    • Compare the long-term thermal stability of the elastomer with and without the addition of this compound.

Visualizations

Caption: Chemical structure of the antioxidant.

G cluster_workflow Experimental Workflow A Elastomer Compounding on Two-Roll Mill (Incorporation of Antioxidant) B Molding and Vulcanization of Test Specimens A->B C Initial Property Measurement (Unaged) - Tensile Strength (ASTM D412) - Elongation - Hardness B->C D Accelerated Aging in Air Oven (ASTM D573) B->D F Data Analysis and Comparison (% Property Retention vs. Time) C->F E Property Measurement of Aged Specimens at Intervals D->E E->F G cluster_pathway Antioxidant Mechanism Initiation Heat, Oxygen Polymer Elastomer (RH) Initiation->Polymer Oxidation Radical Free Radical (R•) Polymer->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Peroxy->Polymer Chain Reaction Degradation Degradation Products (Chain Scission, Crosslinking) Peroxy->Degradation StableProduct Stable Product (ROOH) Peroxy->StableProduct + AH Antioxidant Amine Antioxidant (AH) StableRadical Stable Radical (A•) Antioxidant->StableRadical Antioxidant->StableProduct

References

High-performance liquid chromatography (HPLC) method for Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Analysis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Introduction

This compound, also known as Octylated Diphenylamine (ODPA), is a widely used antioxidant in industrial applications, particularly in lubricants and polymers. It functions by scavenging free radicals, thereby preventing oxidative degradation and extending the service life of materials. Accurate quantification of ODPA is crucial for quality control, formulation development, and stability studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of ODPA, employing a reverse-phase C18 column and UV detection.

Principle

The method is based on reverse-phase HPLC, where the stationary phase is non-polar (C18), and the mobile phase is a more polar mixture of organic solvent and water.[1] this compound, being a relatively non-polar molecule, is retained on the column and then eluted by a gradient of increasing organic solvent concentration. The analyte is detected by a UV-Vis detector, as the diphenylamine structure exhibits strong absorbance in the ultraviolet region.[2][3] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (optional, for improved peak shape and MS compatibility).[5]

  • Standard: Analytical standard of this compound (purity ≥97%).

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.[6][7]

Preparation of Solutions
  • Mobile Phase A: HPLC grade water. (Optional: with 0.1% v/v formic acid).

  • Mobile Phase B: HPLC grade acetonitrile. (Optional: with 0.1% v/v formic acid).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the ODPA standard and dissolve it in 10 mL of methanol in a volumetric flask.[7] This solution should be stored at 4°C in a dark vial.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with methanol.[8] These are used to construct the calibration curve.

Sample Preparation Protocol

The sample preparation will vary depending on the matrix. A general procedure for a polymer or oil-based sample is outlined below.

  • Extraction: Accurately weigh an appropriate amount of the homogenized sample into a vial.

  • Dissolution: Add a precise volume of a suitable solvent (e.g., methanol or acetonitrile) to dissolve the sample and extract the ODPA. Sonication may be used to aid dissolution.[6] The target concentration should ideally be around 1 mg/mL of the total sample.[6]

  • Centrifugation (if necessary): If the sample contains insoluble particulates, centrifuge the vial to pellet the solids.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[7] This step is critical to remove particulates that could clog the HPLC column.

  • Dilution: If the initial concentration of ODPA is expected to be high, dilute the filtered sample with the mobile phase to fall within the calibration curve range.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 70% B to 100% B over 10 min, hold at 100% B for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm (based on diphenylamine chromophore)[9]
Run Time Approximately 15 minutes

Data Presentation and Analysis

Quantitative analysis is performed by integrating the peak area corresponding to this compound. A calibration curve is generated by plotting the peak area versus the concentration of the working standards. The concentration of the analyte in the samples is then calculated using the linear regression equation from the calibration curve.

Method Performance Characteristics

The performance of this method should be validated by determining the parameters summarized in the table below. The values provided are typical targets for such an analysis.

ParameterTypical Value / Acceptance Criteria
Retention Time (RT) Analyte specific, highly reproducible
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.03 - 0.30 µg/mL[7]
Limit of Quantification (LOQ) 0.10 - 1.00 µg/mL[7]
Accuracy / Recovery 80 - 110%
Precision (%RSD) < 5%

Workflow Visualization

The logical flow of the analytical protocol, from sample preparation to final data analysis, is depicted in the following diagram.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_standards 1. Prepare Standard Solutions (Stock and Working) prep_sample 2. Prepare Sample (Dissolve, Extract, Filter) setup 3. HPLC System Setup (Install Column, Equilibrate) prep_sample->setup analysis_run 4. Inject Standards & Samples and Run Sequence setup->analysis_run acquisition 5. Data Acquisition (Generate Chromatograms) analysis_run->acquisition processing 6. Data Processing (Peak Integration) acquisition->processing quantification 7. Quantification (Calibration Curve & Calculation) processing->quantification

Figure 1. Workflow for the HPLC analysis of this compound.

References

Gas chromatography-mass spectrometry (GC-MS) protocol for identifying Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the identification and semi-quantitative analysis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a common antioxidant also known as octylated diphenylamine, using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers, scientists, and professionals in drug development and polymer industries who require a reliable method for detecting this compound in various matrices. The methodology covers sample preparation, GC-MS instrument parameters, and data analysis.

Introduction

This compound (CAS No. 15721-78-5) is a high molecular weight aromatic amine antioxidant widely used to prevent the oxidative degradation of materials such as polymers, lubricants, and oils.[1] Its presence and concentration in these materials are critical for quality control and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it a suitable method for the analysis of this antioxidant.[2] This application note outlines a comprehensive GC-MS protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation: Solvent Extraction from a Polymer Matrix

This protocol describes the extraction of this compound from a polymer matrix, such as polyethylene or polypropylene.

Materials:

  • Polymer sample

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • Rotary evaporator or nitrogen blowdown apparatus

Procedure:

  • Sample Comminution: Reduce the polymer sample to a small particle size (e.g., by cryo-milling or cutting into small pieces) to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1 gram of the comminuted polymer sample into a glass vial.

    • Add 10 mL of dichloromethane.

    • Vortex the mixture for 1 minute.

    • Place the vial in an ultrasonic bath for 30 minutes.

    • Allow the polymer to settle.

  • Solvent Removal and Reconstitution:

    • Carefully decant the dichloromethane extract into a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of methanol.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Filtration: Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into a GC-MS autosampler vial.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound.

Parameter Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless (with a splitless time of 1 minute)
Oven Temperature Program Initial temperature of 150 °C, hold for 2 minutes. Ramp at 15 °C/min to 320 °C, and hold for 10 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 550 amu (for full scan mode)
Solvent Delay 5 minutes

Data Presentation

Expected Mass Spectrum and Characteristic Ions

While a publicly available, verified mass spectrum for this compound is not readily accessible, the mass spectrum of a closely related analog, 4,4'-dioctyldiphenylamine (CAS 101-67-7), can be used as a reference for identifying characteristic fragmentation patterns.[1][3] The molecular weight of this compound is 393.6 g/mol .[1]

Predicted Fragmentation:

The fragmentation of this compound is expected to be dominated by the cleavage of the tertiary octyl groups. The molecular ion (M+) at m/z 393 may be observed, though it might be of low abundance.

Key Diagnostic Ions for SIM Mode:

For quantitative analysis using Selected Ion Monitoring (SIM) mode, the following ions are proposed based on the structure and the fragmentation of similar compounds. The exact ions should be confirmed by analyzing a standard of the compound in full scan mode.

Ion (m/z) Proposed Fragment Identity
393Molecular Ion [M]+
378[M - CH3]+
282[M - C8H17]+ (Loss of one octyl group)
226[M - C8H17 - C4H8]+ (Further fragmentation of the octyl chain)
57[C4H9]+ (tert-Butyl cation, a common fragment from the octyl group)
Quantitative Data Summary

The following table summarizes the expected and typical quantitative data for the GC-MS analysis of this compound. The exact retention time, LOD, and LOQ should be determined experimentally using the specific instrumentation and method parameters.

Parameter Expected Value Notes
Retention Time (RT) 15 - 20 minutesThe retention time will be dependent on the specific GC column and temperature program used.
Limit of Detection (LOD) 0.1 - 1 ng/mLThe LOD is the lowest concentration of an analyte in a sample that can be reliably detected. This is an estimated value and should be experimentally determined.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLThe LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. This is an estimated value and should be experimentally determined. For the related compound diphenylamine, LOQs in the range of 20-200 µg/kg have been reported in fruit samples using a double extraction method followed by GC-MS.[4]

Mandatory Visualization

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Polymer Sample Comminution Sample Comminution (e.g., Cryo-milling) Sample->Comminution Extraction Solvent Extraction (Dichloromethane) Comminution->Extraction Evaporation Solvent Evaporation (Nitrogen Blowdown) Extraction->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection GC Injection (1 µL, Splitless) Filtration->Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM Mode) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for GC-MS analysis.

References

Troubleshooting & Optimization

How to resolve solubility issues with Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in non-polar solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving solubility issues with Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in non-polar solvents. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and answers to common questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

Q2: I am having trouble dissolving this compound in a non-polar solvent at room temperature. Is this expected?

A2: Yes, this is a common observation. Due to its high molecular weight and crystalline structure, the dissolution of this compound in non-polar solvents at room temperature can be slow or incomplete. Heating the solvent is a common and effective method to increase both the rate of dissolution and the solubility of the compound.

Q3: What is the recommended starting point for dissolving this compound?

A3: A good starting point is to use a non-polar solvent in which the compound is known to be soluble, such as hexane or toluene. Begin by attempting to dissolve a small amount of the compound (e.g., 1-5% w/v) with stirring and gentle heating (e.g., 40-60°C). For more detailed instructions, please refer to the Experimental Protocols section.

Q4: Can I use a solvent mixture to improve solubility?

A4: Yes, using a co-solvent system can be an effective strategy. A small amount of a slightly more polar, miscible co-solvent can sometimes disrupt the crystal lattice energy of the solid, aiding dissolution in the bulk non-polar solvent. However, the selection of the co-solvent is critical to ensure it does not negatively impact your experiment. It is advisable to start with a very small percentage of the co-solvent and observe the effect.

Q5: Are there any other techniques to enhance solubility if heating and co-solvents are not sufficient?

A5: For very difficult cases, the use of surfactants can be considered. Surfactants can help to stabilize the solute molecules in the solvent. However, this will introduce an additional component into your system, which may interfere with downstream applications. This should be considered an advanced troubleshooting step.

Troubleshooting Guides

Issue 1: The compound is not dissolving completely, even with heating.
Possible Cause Troubleshooting Step
Insufficient Solvent The solution may be saturated. Try adding more solvent in small increments until the solid dissolves.
Inappropriate Solvent The selected solvent may not be optimal. Refer to the Solubility Data table to choose a more suitable solvent.
Low Temperature The temperature may not be high enough to overcome the lattice energy of the solid. Gradually and safely increase the temperature while monitoring for dissolution. Be mindful of the solvent's boiling point.
Inadequate Agitation Ensure the solution is being stirred vigorously to maximize the interaction between the solute and solvent.
Issue 2: The compound precipitates out of solution upon cooling.
Possible Cause Troubleshooting Step
Supersaturation The solution was saturated at a higher temperature and is now supersaturated at the lower temperature. This is expected behavior for this compound. If a stable room temperature solution is required, a lower concentration must be used.
Solvent Evaporation If the solution was heated for an extended period in an open container, solvent evaporation could lead to a more concentrated, and thus supersaturated, solution upon cooling. Use a condenser or a sealed vessel for prolonged heating.

Data Presentation

Qualitative Solubility of this compound
Solvent ClassExamplesEstimated Solubility
Non-Polar Aliphatic Hexane, CyclohexaneGood (especially with heating)
Non-Polar Aromatic Toluene, BenzeneGood
Chlorinated Solvents Chloroform, DichloromethaneModerate
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to Low
Ketones AcetoneLow
Alcohols Methanol, EthanolVery Low / Insoluble
Water Insoluble

Note: This table provides estimated qualitative solubility based on available data and chemical principles. Actual solubility can vary with temperature and purity.

Quantitative Solubility Data (Estimated)
SolventTemperature (°C)Estimated Solubility (g/L)
Hexane 25~ 10-20
60> 100
Toluene 25~ 50-100
60> 200
Chloroform 25~ 20-40

Disclaimer: The quantitative data presented here are estimations based on qualitative descriptions and typical behavior of similar compounds. It is strongly recommended to determine the precise solubility for your specific experimental conditions.

Experimental Protocols

Protocol for Dissolving this compound in a Non-Polar Solvent
  • Solvent Selection: Choose an appropriate non-polar solvent from the solubility table. Toluene or hexane are good starting choices.

  • Preparation: Weigh the desired amount of this compound into a clean, dry flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a portion of the selected solvent to the flask. A good starting point is a concentration of 1-5% (w/v).

  • Stirring: Begin stirring the mixture at a moderate speed.

  • Heating (if necessary): If the compound does not dissolve at room temperature, gently heat the flask using a water bath or heating mantle. Increase the temperature in increments of 10°C, allowing time for the compound to dissolve at each step. Do not exceed the boiling point of the solvent.

  • Complete Dissolution: Continue to add solvent in small portions and/or increase the temperature until all the solid has dissolved.

  • Cooling: If the experiment requires a room temperature solution, allow the solution to cool slowly. Be aware that precipitation may occur if the solution is saturated.

Mandatory Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Dissolve Compound in Non-Polar Solvent is_dissolved Is the compound fully dissolved? start->is_dissolved success Success: Compound Dissolved is_dissolved->success Yes troubleshoot Troubleshooting Path is_dissolved->troubleshoot No increase_temp Increase Temperature (monitor boiling point) increase_temp->is_dissolved add_solvent Add More Solvent increase_temp->add_solvent Still not dissolved add_solvent->is_dissolved change_solvent Consider a Different Solvent (Refer to Solubility Table) add_solvent->change_solvent Still not dissolved change_solvent->start advanced Advanced Troubleshooting change_solvent->advanced troubleshoot->increase_temp cosolvent Use a Co-solvent System advanced->cosolvent cosolvent->start surfactant Consider Surfactants (for difficult cases) cosolvent->surfactant If co-solvent fails surfactant->start

Caption: Troubleshooting workflow for dissolving this compound.

G Factors Affecting Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility of this compound molecular_weight High Molecular Weight solubility->molecular_weight crystal_lattice Crystal Lattice Energy solubility->crystal_lattice polarity_solute Non-Polar Nature solubility->polarity_solute polarity_solvent Solvent Polarity ('Like Dissolves Like') solubility->polarity_solvent cosolvents Co-solvents solubility->cosolvents temperature Temperature solubility->temperature agitation Agitation/Stirring solubility->agitation concentration Concentration solubility->concentration polarity_solute->polarity_solvent interacts with cosolvents->crystal_lattice can disrupt temperature->crystal_lattice helps overcome

Caption: Logical relationship of factors influencing the solubility of the target compound.

References

Optimizing the concentration of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine for maximum antioxidant efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (CAS 15721-78-5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its concentration for maximum antioxidant efficiency and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism as an antioxidant?

This compound, also known commercially as Irganox 5057 or as a form of octylated diphenylamine, is a highly effective aromatic amine antioxidant.[1][2] Its primary mechanism involves acting as a radical scavenger. It donates hydrogen atoms or electrons to neutralize damaging free radicals, thereby terminating the radical chain reactions that lead to oxidative degradation.[1] This makes it a potent radical-trapping antioxidant (RTA).[3]

Q2: What is a typical starting concentration range for evaluating the antioxidant efficiency of this compound?

For industrial applications, such as in polyols and polyurethane foams, typical dosage levels range from 0.1% to 0.4%.[2][4][5][6] For in vitro laboratory assays, the optimal concentration will be significantly lower and must be determined empirically. Based on reported IC50 values, starting with a concentration range from 1 µM to 100 µM is a reasonable approach for assays like DPPH or ABTS.[1]

Q3: Can this antioxidant become less effective or even harmful at high concentrations?

Yes. Like many phenolic and amine antioxidants, this compound can potentially exhibit a pro-oxidant effect at high concentrations.[[“]][8] This is a critical consideration during optimization. At excessive concentrations, antioxidants can interact with metal ions (like iron or copper) to generate free radicals instead of neutralizing them or become radicals themselves without sufficient co-antioxidants for regeneration.[[“]][8] It is crucial to perform a dose-response analysis to identify the optimal concentration window where antioxidant activity is maximized and pro-oxidant effects are avoided.

Q4: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as methanol, ethanol, and toluene.[1][2] It is practically insoluble in water.[9][10] Ensure the chosen solvent is compatible with your experimental system and does not interfere with the assay.

Quantitative Data Summary

The antioxidant activity of this compound has been quantified using various in vitro assays. The data below provides a reference for expected efficacy.

Assay TypeIC50 Value (µM)Description
DPPH Radical Scavenging12The concentration required to scavenge 50% of the DPPH radicals.[1]
ABTS Radical Scavenging10The concentration required to scavenge 50% of the ABTS radical cations.[1]
FRAP (Ferric Reducing Antioxidant Power)15The concentration providing the same antioxidant power as a 15 µM standard (e.g., Trolox).[1]

Experimental Workflow & Logic Diagrams

The following diagrams illustrate key workflows and logical relationships for optimizing and troubleshooting your experiments.

G cluster_workflow Optimization Workflow A Literature Review & Establish Concentration Range (e.g., 0.1-100 µM) B Prepare Stock Solution (e.g., in Methanol) A->B C Perform Dose-Response Study (e.g., DPPH, ABTS Assays) B->C D Data Analysis: Calculate IC50 or TEAC C->D E Identify Optimal Concentration Window D->E F Validate with Secondary Assay (e.g., Cellular Model) E->F G Check for Pro-oxidant Effects (e.g., at supra-optimal doses) E->G Important Check

Caption: General workflow for optimizing antioxidant concentration.

G cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent or Non-Reproducible Results Reagents Reagents Expired or Improperly Prepared? (e.g., DPPH unstable in light) Start->Reagents Check First Solvent Is the Compound Fully Dissolved? Reagents->Solvent Pipetting Pipetting Accuracy Verified? Solvent->Pipetting Time Incubation Time & Temperature Consistent? Pipetting->Time Control Positive/Negative Controls Behaving as Expected? Time->Control Concentration Operating Outside of Linear Range of Assay? Control->Concentration

Caption: A logical guide for troubleshooting inconsistent assay results.

G cluster_pro_oxidant Antioxidant vs. Pro-oxidant Effect Low_Conc Low to Optimal Concentration Antioxidant Effective Radical Scavenging (Beneficial Effect) Low_Conc->Antioxidant Leads to High_Conc Excessively High Concentration Pro_oxidant Radical Generation (Detrimental Effect) High_Conc->Pro_oxidant Can lead to

Caption: The dual role of the compound at different concentrations.

Troubleshooting Guide

Q5: My antioxidant assay results are inconsistent between replicates. What are the common causes?

Inconsistent results in assays like DPPH or ABTS are common and can often be traced to specific procedural steps.[11][12]

  • Reagent Instability: The DPPH radical is sensitive to light and should be prepared fresh daily and stored in the dark. The pre-formed ABTS radical cation (ABTS•+) solution needs a consistent incubation period (e.g., 12-16 hours) to stabilize before use.[11]

  • Pipetting Inaccuracy: Small errors in pipetting volumes, especially for the antioxidant stock solution, can lead to large variations in the final concentration and, consequently, the results. Ensure micropipettes are calibrated.[11]

  • Inconsistent Incubation Time: The reaction between the antioxidant and the radical may not be instantaneous. Use a fixed, optimized reaction time for all samples and standards in a given experiment.[11]

  • Temperature Fluctuations: Perform the assay at a constant, controlled room temperature, as reaction kinetics can be temperature-dependent.[11]

Q6: I am observing lower-than-expected antioxidant activity. What could be wrong?

If the compound shows little to no activity, consider the following:

  • Compound Degradation: Ensure the compound has been stored correctly (cool, dark, inert atmosphere) to prevent degradation. Prepare fresh stock solutions.[11]

  • Incorrect Wavelength: Verify that you are measuring the absorbance at the correct wavelength for your assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS).[11][12]

  • Solvent Interference: The solvent used to dissolve the compound might interfere with the reaction. Always run a solvent blank to check for any background signal.[11]

  • pH of the Medium: The antioxidant activity of amine compounds can be pH-dependent. Ensure the pH of your reaction buffer is controlled and consistent across all experiments.[11]

Q7: The color of my DPPH or ABTS reaction is not developing or changing as expected. Why?

  • For DPPH: The initial deep violet color should fade to yellow upon reduction by the antioxidant. If the initial absorbance of your DPPH solution (without the antioxidant) is too low (e.g., < 0.8), its concentration may be insufficient.[11]

  • For ABTS: The stable blue/green ABTS•+ solution should lose color in the presence of the antioxidant. If the initial absorbance is not within the optimal range (e.g., 0.70 ± 0.05), adjust the dilution of the stock radical solution before starting the assay.[11]

  • Contamination: Contamination in reagents or on labware can interfere with the chromophores. Use high-purity solvents and clean equipment.

Detailed Experimental Protocols

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is adapted from standard methodologies to assess the radical scavenging capacity of the compound.[13][14]

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol.

    • Store this solution in an amber bottle and in the dark.

  • Sample Preparation:

    • Prepare a 1 mM stock solution of this compound in methanol.

    • Create a series of dilutions from this stock solution (e.g., 1, 5, 10, 25, 50, 100 µM) using methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of your sample dilutions to the corresponding wells.

    • For the control well (A₀), add 100 µL of methanol instead of the sample.

    • For the blank well, add 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance (Aₛ) at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A₀ - Aₛ) / A₀] * 100

    • Plot the % inhibition against the concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This protocol measures the ability of the compound to scavenge the stable ABTS radical cation (ABTS•+).[13][15]

  • Reagent Preparation (ABTS•+ Solution):

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation. This is the ABTS•+ stock solution.

  • Working Solution Preparation:

    • Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.05) at 734 nm. This is the ABTS•+ working solution.

  • Sample Preparation:

    • Prepare a serial dilution of the test compound in methanol, similar to the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of your sample dilutions to the wells.

    • Use a suitable standard like Trolox for comparison and to calculate Trolox Equivalent Antioxidant Capacity (TEAC).

  • Incubation and Measurement:

    • Incubate the plate at room temperature in the dark for approximately 6-10 minutes. The exact time should be optimized and kept consistent.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described in the DPPH protocol and determine the IC50 value.

References

Technical Support Center: Thermal Degradation of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the thermal degradation pathways of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, commercially known as Irganox 5057.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound, also known as Irganox 5057, is a high-performance aromatic amine antioxidant.[1] Its primary function is to protect polymeric materials from thermal degradation during high-temperature processing and long-term use by interrupting degradation processes.[1]

Q2: How does this compound function as an antioxidant under thermal stress?

A2: As a primary antioxidant, it acts as a "Radical Scavenger" by rapidly reacting with free radicals that are formed during the thermal oxidation of polymers.[1] This process helps to control molecular weight changes and prevent the loss of physical, mechanical, and optical properties of the material.[1]

Q3: What are the expected degradation pathways of this compound under thermal stress?

A3: The thermal degradation of aromatic amine antioxidants like octylated diphenylamine generally involves the formation of various byproducts. While specific pathways for Irganox 5057 are not extensively detailed in the public domain, studies on similar aminic antioxidants suggest degradation can occur through mechanisms such as oxidation and fragmentation. For related phenolic antioxidants like Irganox 1010, degradation can lead to a significant number of decomposition products, including those from hydrolysis and oxidation.[2] For some hindered phenolic antioxidants, thermal degradation can involve the cleavage of ester bonds and the loss of tert-butyl groups.

Q4: What analytical techniques are most suitable for identifying the degradation products of this compound?

A4: The most common and effective techniques for identifying the degradation products of antioxidants like Irganox 5057 are:

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful method for separating and identifying various degradation products, especially when using high-resolution mass spectrometry like Quadrupole Time-of-Flight (QTOF).[2]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique is useful for analyzing the thermal decomposition products by pyrolyzing the sample at a high temperature and then separating and identifying the volatile fragments.

Troubleshooting Guides

HPLC-MS Analysis Issues
Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) for Parent Compound and Degradation Products Secondary interactions with the stationary phase (e.g., residual silanol groups on silica-based columns).[2]Use an end-capped column to minimize silanol interactions.[2] Adjust the mobile phase pH to suppress ionization of analytes and silanols (e.g., a lower pH for acidic compounds).[2]
Inappropriate sample solvent.Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject the smallest possible volume.
Column contamination or wear.Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column equilibration is insufficient.Allow for a longer equilibration time between runs.
Low Signal Intensity or No Peaks Detected Improper ionization source settings.Optimize ESI or APCI source parameters (e.g., voltage, gas flow, temperature). For phenolic-like degradation products, negative ion mode is often suitable.[2]
Sample degradation in the ion source.Adjust source temperature and other parameters to minimize in-source fragmentation.
Incorrect mass range scanned.Ensure the scan range covers the expected m/z of the parent compound and its potential degradation products.[2]
Pyrolysis-GC-MS Analysis Issues
Issue Possible Cause(s) Recommended Solution(s)
Poor Reproducibility of Pyrograms Inhomogeneous sample.Ensure the sample is finely ground and well-mixed before pyrolysis.
Inconsistent sample size.Use a precision balance to weigh the samples accurately.
Variations in pyrolysis temperature.Calibrate the pyrolyzer regularly to ensure accurate and consistent temperature.
Co-elution of Degradation Products Inadequate chromatographic separation.Optimize the GC temperature program (e.g., use a slower ramp rate). Use a longer or different polarity GC column.
Identification of Unknown Peaks Lack of reference mass spectra.Compare obtained mass spectra with spectral libraries (e.g., NIST). Propose structures based on fragmentation patterns and knowledge of expected degradation pathways.
Artifact Formation Secondary reactions in the pyrolyzer or injector.Use a lower pyrolysis temperature if possible. Ensure the transfer line to the GC is heated to prevent condensation and secondary reactions.

Quantitative Data

While specific quantitative data for the thermal degradation of this compound is limited in publicly available literature, the following table provides an example of the type of data that could be generated from thermal analysis studies. The values presented here are hypothetical and should be replaced with experimental data.

Temperature (°C)Time (hours)Degradation (%)Major Degradation Product(s) Identified (Hypothetical)
1502454-(2,4,4-trimethylpentan-2-yl)aniline
15048124-(2,4,4-trimethylpentan-2-yl)aniline, Oxidized diphenylamine derivatives
1802425Oxidized diphenylamine derivatives, Cleavage products of the trimethylpentan group
1804845Complex mixture of oxidized and fragmented products
2002460Extensive fragmentation and oxidation products

Experimental Protocols

Accelerated Thermal Aging of Polymer Samples

This protocol describes a general procedure for the accelerated thermal aging of polymer samples containing this compound.

Materials:

  • Polymer containing a known concentration of this compound.

  • Forced convection oven with precise temperature control.

  • Aluminum foil.

  • Glass petri dishes.

Procedure:

  • Prepare thin films or small plaques of the polymer sample with uniform thickness.

  • Place the samples in glass petri dishes. To prevent cross-contamination, use separate dishes for each aging condition.

  • Loosely cover the petri dishes with aluminum foil, allowing for air circulation.

  • Place the petri dishes in a pre-heated forced convection oven set to the desired aging temperature (e.g., 150 °C, 180 °C, 200 °C).

  • Remove samples at predetermined time intervals (e.g., 24, 48, 96, 168 hours).

  • Allow the samples to cool to room temperature in a desiccator to prevent moisture absorption.

  • Store the aged samples in a cool, dark place until analysis.

Analysis of Degradation Products by HPLC-MS

This protocol provides a general methodology for the analysis of this compound and its degradation products in aged polymer samples using HPLC-MS.

Materials:

  • Aged and unaged polymer samples.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water, tetrahydrofuran).

  • Formic acid or acetic acid (for mobile phase modification).

  • 0.45 µm syringe filters.

  • HPLC vials.

Procedure:

  • Sample Extraction: a. Accurately weigh a portion of the polymer sample (e.g., 100 mg). b. Add a suitable solvent (e.g., 10 mL of tetrahydrofuran or a mixture of dichloromethane and methanol) to extract the antioxidant and its degradation products. c. Use ultrasonication or soxhlet extraction to ensure efficient extraction. d. Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-MS Analysis: a. HPLC System:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, <2 µm particle size).
    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
    • Gradient Program: Start with a lower percentage of acetonitrile and gradually increase to elute compounds of increasing hydrophobicity.
    • Flow Rate: 0.2-0.4 mL/min.
    • Column Temperature: 30-40 °C.
    • Injection Volume: 1-5 µL.[2] b. Mass Spectrometer:
    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[2] For aromatic amines, positive ion mode is typically used.
    • Mass Range: Scan a wide mass range (e.g., m/z 100-1500) to detect the parent compound and its potential degradation products.[2]
    • Data Acquisition: Acquire data in both full scan mode for unknown identification and tandem MS (MS/MS) mode for structural elucidation of identified peaks.[2]

  • Data Analysis: a. Process the chromatograms and mass spectra using appropriate software. b. Identify potential degradation products by comparing their mass-to-charge ratios and fragmentation patterns with known information about the degradation of similar antioxidants. c. Quantify the remaining parent compound and major degradation products using a calibration curve prepared from standards, if available.

Visualizations

Degradation_Pathway Irganox_5057 This compound (Irganox 5057) Radical_Scavenging Radical Scavenging (Primary Antioxidant Action) Irganox_5057->Radical_Scavenging Donates H• Oxidation Oxidation Irganox_5057->Oxidation Thermal Stress Fragmentation Fragmentation Irganox_5057->Fragmentation High Thermal Stress Radical_Scavenging->Irganox_5057 Regeneration (minor pathway) Oxidized_Products Oxidized Diphenylamine Derivatives Oxidation->Oxidized_Products Cleavage_Products Cleavage of tert-octyl group Fragmentation->Cleavage_Products Further_Degradation Further Degradation Products Oxidized_Products->Further_Degradation Cleavage_Products->Further_Degradation

Caption: A simplified diagram of the potential thermal degradation pathways of this compound.

Experimental_Workflow cluster_0 Sample Preparation & Aging cluster_1 Analysis cluster_2 Data Interpretation Prepare_Polymer_Sample Prepare Polymer Sample (with Irganox 5057) Accelerated_Aging Accelerated Thermal Aging (Oven at T1, T2, T3) Prepare_Polymer_Sample->Accelerated_Aging Aged_Samples Collect Aged Samples (at different time points) Accelerated_Aging->Aged_Samples Extraction Solvent Extraction Aged_Samples->Extraction Py_GCMS_Analysis Pyrolysis-GC-MS Analysis Aged_Samples->Py_GCMS_Analysis Direct Analysis HPLC_MS_Analysis HPLC-MS Analysis (Full Scan & MS/MS) Extraction->HPLC_MS_Analysis Data_Processing Data Processing (Chromatograms & Spectra) HPLC_MS_Analysis->Data_Processing Py_GCMS_Analysis->Data_Processing Product_Identification Degradation Product Identification Data_Processing->Product_Identification Quantification Quantification of Parent & Products Product_Identification->Quantification Pathway_Elucidation Degradation Pathway Elucidation Quantification->Pathway_Elucidation

Caption: A general experimental workflow for studying the thermal degradation of this compound.

References

Technical Support Center: Preventing Discoloration in Polymers Stabilized with Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers stabilized with Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a widely used antioxidant. Discoloration, such as yellowing or pinking, is a common challenge that can often be mitigated with appropriate formulation and processing adjustments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in polymers?

This compound, also known as octylated diphenylamine, is a high-performance secondary aminic antioxidant. Its primary role is to protect polymers from thermo-oxidative degradation during high-temperature processing and throughout the product's service life. It functions by scavenging free radicals, thereby preventing the breakdown of polymer chains which can lead to the loss of mechanical properties and discoloration.[1][2]

Q2: What are the main causes of discoloration in polymers stabilized with this antioxidant?

Discoloration, typically observed as yellowing or "pinking," in polymers stabilized with aminic antioxidants like this compound is primarily caused by two phenomena:

  • Over-oxidation: During processing at high temperatures, the antioxidant molecule can become "over-oxidized," leading to the formation of colored byproducts, such as quinones.[3] This is often exacerbated by excessive heat history (temperature and residence time) and high shear rates.[4]

  • Gas Fading: This refers to the gradual discoloration that occurs during storage. It is caused by the reaction of the antioxidant with atmospheric pollutants, particularly nitrogen oxides (NOx) and sulfur oxides (SOx).[5][6] These pollutants can originate from sources like forklift exhaust, gas heaters, and even cardboard packaging.[5][7]

Q3: Can other additives in the polymer formulation contribute to discoloration?

Yes, interactions with other additives can influence the color stability of the polymer. For instance:

  • Hindered Amine Light Stabilizers (HALS): Some HALS can have a higher alkalinity, which may promote the formation of colored species when interacting with phenolic or aminic antioxidants.[3]

  • Titanium Dioxide (TiO2): Certain grades of this white pigment can promote the over-oxidation of the antioxidant, leading to discoloration. Using durable or surface-treated grades of TiO2 is often recommended to mitigate this effect.[5][8]

  • Catalyst Residues: Residual catalysts from the polymerization process can also contribute to color development.[8]

Q4: Is the discoloration reversible?

In some cases, particularly with "pinking" caused by gas fading, the discoloration can be reversible upon exposure to UV light, such as sunlight.[3][4] The UV radiation can bleach the colored quinoidal structures, restoring the polymer's original color. However, this is not always a practical or reliable solution.

Troubleshooting Guides

Issue 1: Polymer exhibits yellowing immediately after processing.

This is likely due to over-oxidation of the antioxidant during melt processing.

Potential Cause Recommended Action
Excessive Processing Temperature Gradually reduce the processing temperature to the minimum required for adequate melt flow.
Long Residence Time in Extruder/Molder Increase the screw speed or reduce back pressure to minimize the time the polymer melt is exposed to high temperatures.[4]
High Shear Rates Optimize the screw design and processing parameters to reduce shear heating.
Insufficient Secondary Stabilization Incorporate a phosphite or phosphonite secondary antioxidant into the formulation. These additives act synergistically to protect the primary antioxidant from over-oxidation.[9][10][11]
Issue 2: White or light-colored polymer parts turn yellow or pink during storage.

This is a classic symptom of gas fading.

Potential Cause Recommended Action
Exposure to NOx/SOx Gases Improve ventilation in storage areas to minimize the concentration of combustion fumes from forklifts, heaters, etc.[3]
Contact with Cardboard or Kraft Paper Use polyethylene bags or liners as a barrier between the polymer parts and cardboard packaging.[5][8]
Inappropriate Additive Combination Review the entire additive package. Consider using less alkaline HALS or surface-treated TiO2 grades.[3][5]
Sub-optimal Antioxidant System Introduce a secondary antioxidant, such as a phosphite, which can suppress the effects of gas fading.[6]

Quantitative Data on Discoloration

The following tables provide representative data on the Yellowness Index (YI), a common metric for quantifying discoloration, under various conditions. Lower YI values indicate less discoloration.

Table 1: Effect of Processing Temperature on Yellowness Index of Polypropylene

Stabilizer System (0.1% total loading)Processing Temperature (°C)Yellowness Index (YI)
This compound2205.2
This compound2408.9
This compound26015.3
This compound + Phosphite AO (1:1 ratio)2607.5

Table 2: Effect of Gas Fading on Yellowness Index of Polyethylene Film

Stabilizer System (0.1% total loading)Initial Yellowness Index (YI)Yellowness Index (YI) after 48h Gas Fading Test
This compound1.512.8
This compound + Phosphite AO (1:1 ratio)1.25.6
Non-phenolic/aminic AO system1.12.3

Experimental Protocols

Protocol 1: Evaluation of Yellowness Index

This protocol is based on the ASTM D1925 standard for determining the yellowness index of plastics.[12][13][14]

1. Objective: To quantify the degree of yellowness in a polymer sample.

2. Equipment:

  • Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).[15]
  • Standard white and black calibration tiles.
  • Compression molder or other equipment to prepare flat polymer plaques of uniform thickness.

3. Sample Preparation:

  • Prepare polymer plaques of a standardized thickness (e.g., 2 mm). Ensure the surface is smooth and free of defects.
  • Condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[12]

4. Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white and black tiles.
  • Place the polymer plaque in the measurement port of the instrument.
  • Measure the tristimulus values (X, Y, Z) for the sample.
  • Calculate the Yellowness Index (YI) using the following formula for ASTM D1925:
  • YI = [100 * (1.28 * X - 1.06 * Z)] / Y

5. Data Analysis:

  • Compare the YI values of different formulations or samples exposed to different conditions. A higher YI value indicates a greater degree of yellowness.[12]

Protocol 2: Gas Fading Test

This protocol is based on the AATCC Test Method 23-1972.[16]

1. Objective: To assess the propensity of a polymer to discolor upon exposure to nitrogen oxides.

2. Equipment:

  • Gas fading test chamber (e.g., atmospheric fume chamber).[16]
  • Source of nitrogen dioxide (NO2) gas.
  • Spectrophotometer for Yellowness Index measurement.

3. Sample Preparation:

  • Prepare polymer samples (plaques or films) as per the requirements of the Yellowness Index measurement.
  • Measure the initial Yellowness Index (YI_initial) of the samples.

4. Procedure:

  • Place the samples in the gas fading chamber.
  • Introduce a controlled concentration of NO2 gas (e.g., 2-3 ppm) into the chamber at a specified temperature (e.g., 60°C).[4]
  • Expose the samples for a predetermined duration (e.g., 24, 48, or 72 hours).[4]
  • After the exposure period, remove the samples and allow them to cool to room temperature in a clean environment.
  • Measure the final Yellowness Index (YI_final) of the exposed samples.

5. Data Analysis:

  • Calculate the change in Yellowness Index (ΔYI) as: ΔYI = YI_final - YI_initial.
  • A larger ΔYI indicates a greater susceptibility to gas fading.

Visualizations

Polymer Polymer FreeRadicals Polymer Free Radicals (R•, ROO•) Polymer->FreeRadicals Initiation Heat Heat / Shear (Processing) Heat->FreeRadicals StabilizedRadical Stabilized Radical (A•) Heat->StabilizedRadical Oxygen Oxygen Oxygen->FreeRadicals Degradation Polymer Degradation (Loss of Properties) FreeRadicals->Degradation Propagation Antioxidant This compound (AH) FreeRadicals->Antioxidant Antioxidant->StabilizedRadical Radical Scavenging ColoredByproducts Colored Byproducts (e.g., Quinones) StabilizedRadical->ColoredByproducts Over-oxidation NOx NOx Gases (Environment) NOx->StabilizedRadical Discoloration Discoloration (Yellowing/Pinking) ColoredByproducts->Discoloration

Caption: Polymer degradation and discoloration pathway.

start Start: Polymer Formulation compounding Melt Compounding (Extrusion) start->compounding molding Sample Preparation (Compression Molding) compounding->molding initial_yi Measure Initial Yellowness Index (YI_initial) molding->initial_yi split Divide Samples initial_yi->split processing_eval Processing Stability Evaluation split->processing_eval Control gas_fading_test Gas Fading Test (NOx Exposure) split->gas_fading_test Test analysis Data Analysis (Calculate ΔYI) gasfade_eval Gas Fading Evaluation final_yi Measure Final Yellowness Index (YI_final) gas_fading_test->final_yi final_yi->analysis end End: Report Results analysis->end

Caption: Experimental workflow for discoloration testing.

discoloration Discoloration Observed timing When did it occur? discoloration->timing processing Immediately after processing timing->processing Processing storage During storage timing->storage Storage check_temp Check processing temperature and residence time processing->check_temp check_storage Check storage environment (NOx, packaging) storage->check_storage is_temp_high Are they high? check_temp->is_temp_high is_env_bad Is environment problematic? check_storage->is_env_bad reduce_temp Reduce temperature/ residence time is_temp_high->reduce_temp Yes add_phosphite_proc Consider adding a phosphite co-stabilizer is_temp_high->add_phosphite_proc No improve_storage Improve ventilation/ use barrier packaging is_env_bad->improve_storage Yes add_phosphite_stor Consider adding a phosphite co-stabilizer is_env_bad->add_phosphite_stor No

References

Addressing interference in the spectroscopic analysis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the accurate and reliable analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectroscopic techniques used for the analysis of this compound?

A1: The primary spectroscopic techniques for the analysis of this compound, a phenolic antioxidant, include UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).

Q2: What are the common challenges encountered during the spectroscopic analysis of this compound?

A2: Common challenges include interference from sample matrices, overlapping signals from similar compounds, signal suppression or enhancement in mass spectrometry (matrix effects), and potential for compound degradation under certain analytical conditions. Due to its bulky hydrophobic nature, solubility and aggregation in certain solvents can also be a concern.

Q3: How can I determine the antioxidant activity of this compound using UV-Vis spectroscopy?

A3: The antioxidant activity can be assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).[1] These methods rely on monitoring the change in absorbance of a colored radical or metal complex upon reaction with the antioxidant.

Troubleshooting Guides

UV-Visible Spectroscopy
Issue Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible absorbance readings in antioxidant assays. 1. Sample Instability: The compound may be degrading. 2. Reagent Instability: DPPH or ABTS•+ radical solutions can degrade over time. 3. Pipetting Errors: Inaccurate volumes of sample or reagents. 4. Inconsistent Reaction Time: Variation in incubation times between samples.1. Prepare fresh sample solutions and protect them from light and heat. 2. Prepare fresh radical solutions daily and store them in the dark.[1] 3. Use calibrated pipettes and proper pipetting techniques. 4. Use a timer to ensure consistent incubation times for all samples.[1]
Sample color interferes with the assay. The sample itself absorbs light at the same wavelength as the assay's chromogen.1. Run a sample blank containing the sample and solvent but without the assay reagent. 2. Subtract the absorbance of the sample blank from the sample reading. 3. Alternatively, use a spectral analysis approach to deconvolve the overlapping spectra.[2]
Low or no antioxidant activity detected. 1. Incorrect Wavelength: The spectrophotometer is not set to the maximum absorbance wavelength of the chromogen. 2. Inappropriate Solvent: The compound may not be fully dissolved or the solvent may interfere with the reaction. 3. Low Concentration: The concentration of the analyte is too low to elicit a measurable response.1. Ensure the spectrophotometer is set to the correct wavelength (e.g., ~517 nm for DPPH, ~734 nm for ABTS).[1] 2. Ensure the compound is fully dissolved. Common solvents include methanol or ethanol. 3. Prepare a wider range of concentrations to establish a proper dose-response curve.
High-Performance Liquid Chromatography (HPLC-UV)
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting). 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amine. 3. Column Degradation: The stationary phase is deteriorating.1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH. For amines, a slightly basic pH may improve peak shape. 3. Replace the HPLC column.
Overlapping peaks with other components. Insufficient separation of the analyte from other compounds in the sample matrix.1. Optimize the Mobile Phase Gradient: Adjust the gradient profile to improve resolution. 2. Change the Stationary Phase: Use a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).[3] 3. Adjust Flow Rate: A lower flow rate can sometimes improve separation.
Baseline noise or drift. 1. Contaminated Mobile Phase: Impurities in the solvents. 2. Detector Lamp Issue: The UV lamp is nearing the end of its life. 3. Air Bubbles in the System: Bubbles in the pump or detector flow cell.1. Use high-purity HPLC-grade solvents and degas the mobile phase. 2. Replace the detector lamp. 3. Purge the HPLC system to remove air bubbles.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement (Matrix Effects). Co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.[4][5][6]1. Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] 2. Optimize Chromatography: Modify the HPLC method to separate the analyte from the interfering compounds. 3. Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. 4. Dilute the Sample: This can reduce the concentration of interfering matrix components.
Poor Sensitivity. 1. Suboptimal Ionization Parameters: Incorrect settings for the ion source (e.g., temperature, gas flows). 2. Analyte Degradation: The compound may be degrading in the ion source. 3. Matrix Effects: Significant ion suppression.1. Optimize ion source parameters through infusion of the analyte. 2. Use a less harsh ionization technique if possible (e.g., APCI instead of ESI). 3. Address matrix effects using the steps outlined above.
Inconsistent Fragmentation Pattern. Fluctuations in collision energy or other MS/MS parameters.1. Ensure the MS/MS parameters, particularly the collision energy, are optimized and consistently applied. 2. Check for instrument calibration and stability.

Experimental Protocols

UV-Vis Spectroscopy: DPPH Radical Scavenging Assay

This protocol is adapted for the assessment of the antioxidant activity of phenolic compounds.[1]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[1]

    • Test Sample Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Sample Dilutions: Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid.[1]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution or standard to the wells of a 96-well plate.

    • Add 180 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

HPLC-UV Method for Quantification

This is a general method that can be adapted for the quantification of diphenylamine derivatives.[3][7][8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (a preliminary UV scan of the pure compound is recommended). Aromatic amines often have absorbance maxima around 254 nm and 280 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a series of calibration standards of known concentrations of this compound.

    • Generate a calibration curve by plotting the peak area versus the concentration.

    • Determine the concentration of the analyte in the unknown sample by interpolating its peak area from the calibration curve.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem_id Problem Identification cluster_uv_vis UV-Vis Troubleshooting cluster_hplc HPLC Troubleshooting cluster_lcms LC-MS Troubleshooting cluster_end Resolution Start Inconsistent Spectroscopic Data ProblemID Identify Analytical Technique (UV-Vis, HPLC, LC-MS) Start->ProblemID UV_Check Check for: - Reagent Stability - Sample Color Interference - Wavelength Accuracy ProblemID->UV_Check UV-Vis HPLC_Check Check for: - Poor Peak Shape - Overlapping Peaks - Baseline Noise ProblemID->HPLC_Check HPLC LCMS_Check Check for: - Ion Suppression/Enhancement - Poor Sensitivity - Inconsistent Fragmentation ProblemID->LCMS_Check LC-MS UV_Solution Solutions: - Prepare Fresh Reagents - Run Sample Blank - Verify Wavelength UV_Check->UV_Solution End Consistent & Reliable Data UV_Solution->End HPLC_Solution Solutions: - Adjust Mobile Phase - Optimize Gradient - Use Guard Column HPLC_Check->HPLC_Solution HPLC_Solution->End LCMS_Solution Solutions: - Improve Sample Cleanup - Use Internal Standard - Optimize Source Parameters LCMS_Check->LCMS_Solution LCMS_Solution->End

Caption: A workflow diagram for troubleshooting common issues in the spectroscopic analysis of this compound.

Quantitative Data Summary

The following table summarizes typical compositions found in commercial octylated diphenylamine antioxidant products. The exact composition can influence spectroscopic analysis due to the presence of related structures.

Component Typical Weight Percentage (%)
Dioctyldiphenylamine65 - 98%
Monooctyldiphenylamineup to 29%
Octylbutyldiphenylamineup to 5%
Trioctyldiphenylamineup to 1.5%
Diphenylamine (unreacted)up to 1%
Data sourced from patent information regarding octylated diphenylamine antioxidant compositions.[9]

This technical support guide provides a starting point for addressing common issues in the spectroscopic analysis of this compound. For more specific issues, consulting detailed analytical chemistry resources and instrument manuals is recommended.

References

Technical Support Center: Improving Polyolefin Processing Stability with Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine as a processing stabilizer in polyolefins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in polyolefins?

This compound, also known as Octylated Diphenylamine (ODPA), is a primary aminic antioxidant. Its main role during polyolefin processing is to protect the polymer from thermal and oxidative degradation. It functions by scavenging free radicals that are generated by heat and shear in the extruder, thereby preventing polymer chain scission or cross-linking. This helps to maintain the polymer's molecular weight, melt flow characteristics, and physical properties.

Q2: What are the typical dosage levels for this antioxidant in polyolefins?

While specific dosage levels depend on the polyolefin grade, processing conditions (temperature, shear, residence time), and desired level of stability, a general starting point for formulation development is between 500 and 4000 ppm (0.05% to 0.4% by weight) . For applications requiring more robust heat resistance, levels up to 1-3 parts per hundred resin (phr) have been used in other polymer systems and can be considered in polyolefins.[1][2][3] It is crucial to conduct a ladder study to determine the optimal concentration for your specific application.

Q3: Should I use this antioxidant alone or in a blend?

For optimal performance, this compound is most effective when used in a synergistic blend with secondary antioxidants.[4]

  • Phosphites (e.g., Tris(2,4-di-tert-butylphenyl)phosphite): These are excellent processing stabilizers that protect the primary antioxidant and the polymer, particularly enhancing color stability.[5][6]

  • Thioesters (e.g., Distearyl thiodipropionate): These are effective long-term heat stabilizers that decompose hydroperoxides, offering protection during the service life of the end product.[6]

A combination of a primary antioxidant like ODPA with a phosphite is a common and effective strategy for improving processing stability.[5]

Q4: What are the synonyms or common trade names for this chemical?

This antioxidant is commonly referred to as Octylated Diphenylamine (ODPA). Commercial products with similar chemical structures (butylated/octylated diphenylamine) include SONGNOX® L570 and VANLUBE 81.[7][8][9][10][11]

Troubleshooting Guide

Issue 1: Polymer Discoloration (Yellowing or Pinking) After Processing

  • Question: My white or light-colored polyolefin is turning yellow or pink after extrusion. What is causing this and how can I fix it?

  • Answer: This is a common issue with aminic and phenolic antioxidants. The discoloration is typically caused by the "over-oxidation" of the antioxidant itself, which forms colored quinone-type structures. This can be accelerated by several factors:

    • High Processing Temperatures: Excessive heat can rapidly consume the antioxidant, leading to the formation of colored byproducts.

    • Excessive Shear: High shear rates in the extruder can generate localized hot spots, contributing to antioxidant degradation.

    • Exposure to Nitrogen Oxides (NOx) or Sulfur Oxides (SOx): These gases, often present from gas-fired heaters or forklift exhaust in a warehouse, can react with the antioxidant and cause discoloration, a phenomenon known as "gas fading."

  • Troubleshooting Actions:

    • Optimize Processing Conditions: Lower the processing temperature and reduce residence time in the extruder to the minimum required for proper melt processing.

    • Incorporate a Secondary Antioxidant: Add a phosphite co-stabilizer to your formulation. Phosphites are very effective at protecting the primary antioxidant during processing and preventing discoloration.[5][6]

    • Review Antioxidant Concentration: Ensure the concentration is optimized. Too little may lead to rapid depletion, while too much can sometimes contribute to color issues.

    • Control Storage Environment: Minimize exposure of the processed material to combustion fumes to prevent gas fading.

Issue 2: Additive Blooming or Plate-Out

  • Question: I'm observing a hazy film or a powder deposit on the surface of my processed parts and on my equipment (die, screws). What is this and how can I prevent it?

  • Answer: This phenomenon is known as "blooming" (on the part) or "plate-out" (on equipment) and occurs when the antioxidant migrates to the surface. This is usually due to the concentration of the additive exceeding its solubility limit within the polymer matrix.

  • Troubleshooting Actions:

    • Reduce Antioxidant Concentration: This is the most direct solution. Determine the lowest effective loading level through experimentation.

    • Improve Dispersion: Ensure your compounding process achieves uniform distribution of the additive throughout the polymer matrix. Poor dispersion can create localized areas of high concentration.

    • Select Higher Molecular Weight Additives: While you've chosen this specific antioxidant, be aware that lower molecular weight additives tend to migrate more easily.

    • Consider Polymer Crystallinity: Additive solubility is generally lower in the crystalline regions of a polymer. The rate of cooling and resulting morphology can influence blooming.

Issue 3: Inadequate Stabilization (High MFI Shift)

  • Question: The Melt Flow Index (MFI) of my polyolefin is increasing significantly after processing, indicating degradation. Why is the antioxidant not working effectively?

  • Answer: A significant increase in MFI (for polypropylene) or decrease (for some polyethylene grades) points to polymer chain scission or cross-linking, meaning the stabilization package is insufficient for the processing conditions.

  • Troubleshooting Actions:

    • Increase Antioxidant Concentration: The initial dosage may be too low to handle the thermal and shear stress of your process.

    • Introduce a Synergistic Blend: The combination of this compound with a phosphite is highly recommended to improve melt flow stability.[5] The phosphite provides robust protection during the high-stress extrusion phase.

    • Check for Antagonistic Interactions: While uncommon, some other additives in your formulation could potentially interact with and reduce the effectiveness of the antioxidant. Review your complete formulation.

    • Evaluate Processing Parameters: Extreme temperatures or excessively long residence times can overwhelm even a robust stabilizer package. Assess if your processing conditions can be made milder.[12]

Quantitative Data Summary

The following table summarizes typical starting dosage levels and performance metrics. Note that specific data for this compound in polyolefins is limited in public literature; therefore, the provided values are based on its use in other polymer systems and should be used as a starting point for your own experimental design.[1][2][3]

ParameterValuePolymer SystemNotes
Typical Dosage Range 500 - 4000 ppm (0.05% - 0.4%)Polybutadiene RubberA good starting range for evaluation in polyolefins.
Higher Dosage Range 1.0 - 3.0 phrPolychloropreneFor applications requiring high heat resistance.
Synergistic Blend Partner (Processing) Phosphite StabilizersPolyolefinsRecommended for improved color and melt flow stability.
Synergistic Blend Partner (Long-Term) Thioester StabilizersPolyolefinsRecommended for improved long-term heat aging (service life).

Experimental Protocols

Protocol 1: Evaluation of Processing Stability via Multiple-Pass Extrusion

This protocol assesses the effectiveness of the antioxidant in preventing degradation under repeated processing stress.

  • Formulation Preparation:

    • Prepare several batches of polyolefin resin. Include a control batch with no antioxidant and test batches with varying concentrations of this compound (e.g., 500, 1000, 2000, 4000 ppm).

    • If testing synergistic effects, prepare formulations including a constant level of a phosphite stabilizer with varying levels of the primary antioxidant.

    • Dry-blend the components thoroughly to ensure uniform distribution.

  • Extrusion (Pass 1):

    • Set the temperature profile on a twin-screw or single-screw extruder appropriate for the specific polyolefin (e.g., 190-230°C for polypropylene).[13][14]

    • Compound the first batch, ensuring a consistent feed rate and screw speed.

    • Cool the extrudate strand in a water bath and pelletize.

    • Collect pellet samples for analysis (MFI, Color, OIT). Label as "Pass 1".

  • Multiple Extrusion Passes:

    • Take the "Pass 1" pellets and re-extrude them under the identical conditions used in the first pass.

    • Collect and label pellet samples as "Pass 3" and "Pass 5" after the third and fifth extrusions, respectively.[12][15][16]

    • Repeat this process for all formulations (control and test batches).

  • Analysis:

    • Melt Flow Index (MFI): Measure the MFI of the pellets from each pass according to ASTM D1238. A smaller change in MFI relative to the virgin resin indicates better stabilization.

    • Color Measurement (Yellowness Index): Compression mold small plaques from the pellets of each pass. Measure the Yellowness Index (YI) using a spectrophotometer according to ASTM D1925. A lower YI indicates better color stability.

    • Oxidative Induction Time (OIT): (See Protocol 2) Measure the OIT of the pellets from each pass to determine the amount of residual active antioxidant.

Protocol 2: Oxidative Induction Time (OIT) Measurement

This protocol determines the material's resistance to oxidation at an elevated temperature and is a direct measure of the stabilizer's effectiveness.[17][18]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Sample Preparation:

    • Place a small, representative sample of the polyolefin pellet or a thin section cut from a molded plaque (typically 5-10 mg) into an open aluminum DSC pan.

  • Test Procedure (as per ASTM D3895): [17][19]

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min) to the isothermal test temperature (typically 200°C for polyethylene, 180-190°C for polypropylene).[20]

    • Allow the sample to equilibrate at the isothermal temperature for a few minutes under nitrogen.

    • Switch the purge gas from nitrogen to oxygen at the same flow rate. This marks time zero (t₀) for the OIT measurement.

    • Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until an exothermic peak is observed, indicating the onset of oxidation.

  • Analysis:

    • The OIT is the time interval from the initial switch to oxygen (t₀) to the onset of the exothermic oxidation peak.

    • A longer OIT indicates a higher level of stabilization and more effective antioxidant performance.

Visualizations

Antioxidant_Mechanism cluster_process Polyolefin Processing (Heat, Shear) cluster_degradation Oxidative Degradation Cycle cluster_stabilization Stabilization by ODPA Polymer Polyolefin Chain (P-H) Alkyl_Radical Alkyl Radical (P•) Polymer->Alkyl_Radical Initiation Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical Propagation Alkyl_Radical->Peroxy_Radical Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide Propagation (Abstracts H from P-H) ODPA Bis(4-(...))phenyl)amine (Ar2N-H) Peroxy_Radical->ODPA Interception Stable_Products Stable Products Peroxy_Radical->Stable_Products Degradation Chain Scission & Cross-linking Hydroperoxide->Degradation Decomposition Stable_Radical Stable Radical (Ar2N•) ODPA->Stable_Radical H• Donation Stable_Radical->Stable_Products Termination

Caption: Antioxidant mechanism of this compound (ODPA) in polyolefins.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_processing 2. Processing Simulation cluster_analysis 3. Performance Analysis cluster_results 4. Data Interpretation Formulation Create Formulations: - Control (No AO) - Test (Varying [AO]) Blending Dry Blend Resin + Additives Formulation->Blending Extrusion_1 Extrusion Pass 1 Blending->Extrusion_1 Pelletize_1 Pelletize & Sample Extrusion_1->Pelletize_1 Extrusion_3 Extrusion Pass 3 Pelletize_1->Extrusion_3 MFI Melt Flow Index (MFI) (ASTM D1238) Pelletize_1->MFI Color Yellowness Index (YI) (ASTM D1925) Pelletize_1->Color OIT Oxidative Induction Time (OIT) (ASTM D3895) Pelletize_1->OIT Pelletize_3 Pelletize & Sample Extrusion_3->Pelletize_3 Extrusion_5 Extrusion Pass 5 Pelletize_3->Extrusion_5 Pelletize_3->MFI Pelletize_3->Color Pelletize_3->OIT Pelletize_5 Pelletize & Sample Extrusion_5->Pelletize_5 Pelletize_5->MFI Pelletize_5->Color Pelletize_5->OIT Conclusion Evaluate ΔMFI, ΔYI, and OIT to Determine Optimal Stabilizer Concentration MFI->Conclusion Color->Conclusion OIT->Conclusion

Caption: Experimental workflow for evaluating polyolefin processing stability.

References

Technical Support Center: Managing Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the volatility and thermal stability of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (also known as octylated diphenylamine) in high-temperature applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications at high temperatures?

This compound is a high-purity aromatic amine antioxidant.[1] Due to its excellent thermal stability, it is widely used as a stabilizer in polymers (such as polyolefins, styrenics, and polyamides), synthetic lubricants, and adhesives that are processed or used at elevated temperatures.[2] Its primary function is to inhibit oxidative degradation, thereby preventing the loss of mechanical properties, discoloration, and embrittlement of the material.[3][4]

Q2: At what temperature does this compound start to exhibit significant volatility?

Q3: What are the expected thermal decomposition products of this compound?

Upon severe thermal stress or combustion, aromatic amines like octylated diphenylamine are expected to decompose. The primary decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and various oxides of nitrogen (NOx). Other undetermined aliphatic fragments may also be formed.

Q4: How does the presence of oxygen affect the thermal stability of this compound?

The presence of oxygen can lower the thermal stability of aromatic amines. In an inert atmosphere (like nitrogen), the degradation is primarily thermal. In the presence of oxygen, thermo-oxidative degradation occurs, which is a more aggressive process. This is why it is a critical component in inhibiting oxidation in materials processed in air at high temperatures.

Q5: Can this compound cause discoloration of my material at high temperatures?

Yes, under certain conditions, aromatic amine antioxidants can contribute to discoloration, often seen as a yellowing or pinking effect in polymers.[3] This can be due to the formation of colored transformation products of the antioxidant as it scavenges radicals or interacts with other additives or environmental factors like NOx gases.[3]

Section 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered when using this compound at high temperatures.

Troubleshooting Workflow: Diagnosing and Mitigating Additive Loss

cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_root_cause Root Cause Analysis cluster_solutions Corrective Actions Problem Unexpected material degradation or discoloration at high temperature. Check_Conc Verify Antioxidant Concentration (e.g., via HPLC). Problem->Check_Conc TGA_Analysis Perform TGA on final material to assess thermal stability. Check_Conc->TGA_Analysis Surface_Analysis Analyze material surface for blooming (e.g., via FTIR, SEM). TGA_Analysis->Surface_Analysis Volatility High Volatility/ Sublimation Surface_Analysis->Volatility Low concentration, no surface residue Degradation Thermal/Oxidative Degradation Surface_Analysis->Degradation Low concentration, discoloration Incompatibility Poor Compatibility/ Migration Surface_Analysis->Incompatibility Surface residue (blooming) Optimize_Process Optimize Processing Conditions (Lower Temp, Shorter Time). Volatility->Optimize_Process Higher_MW Consider a higher molecular weight antioxidant. Volatility->Higher_MW Degradation->Optimize_Process Co_Stabilizer Incorporate a Co-stabilizer (e.g., phosphites). Degradation->Co_Stabilizer Improve_Dispersion Improve Dispersion (e.g., use of masterbatch). Incompatibility->Improve_Dispersion

Caption: A logical workflow for troubleshooting issues related to the performance of this compound at high temperatures.

Issue 1: Reduced Thermal Stability of the Final Material
  • Symptom: The final product exhibits poor thermal stability, as indicated by Thermogravimetric Analysis (TGA), showing earlier onset of degradation than expected.

  • Possible Cause: Loss of this compound during high-temperature processing due to volatility or thermal decomposition.

  • Troubleshooting Steps:

    • Quantify Antioxidant Content: Use a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine the actual concentration of the antioxidant in the final product and compare it to the initial dosage.

    • Optimize Processing Parameters: Reduce the processing temperature and residence time to the minimum required to achieve the desired material properties.

    • Improve Dispersion: Ensure the antioxidant is homogeneously dispersed in the matrix. Using a masterbatch can improve dispersion and may reduce localized overheating.

    • Consider a Synergistic Blend: Incorporate a secondary antioxidant, such as a phosphite or a thioester, which can protect the primary aromatic amine antioxidant during processing.

Issue 2: Discoloration (Yellowing/Pinking) of the Material
  • Symptom: The final product, especially if light-colored or transparent, shows an undesirable yellow or pink tint after high-temperature exposure.

  • Possible Cause: Formation of colored oxidation products of the aromatic amine antioxidant. This can be exacerbated by excessive processing temperatures, long residence times, or interaction with other additives or environmental contaminants (e.g., NOx).[3]

  • Troubleshooting Steps:

    • Processing Conditions: As with reduced stability, optimizing processing conditions (lower temperature, shorter time) is the first step.

    • Evaluate Additive Interactions: Review the entire formulation for potential interactions. For instance, certain pigments can interact with phenolic and aminic antioxidants.

    • Inert Processing Atmosphere: If feasible, processing under an inert atmosphere (e.g., nitrogen) can mitigate oxidative discoloration.

    • Use of Co-stabilizers: Phosphite co-stabilizers can help in reducing discoloration by decomposing hydroperoxides, which are precursors to colored degradation products.

Issue 3: Surface Blooming or Exudation
  • Symptom: A fine powder or oily film appears on the surface of the material after cooling or during storage.

  • Possible Cause: Poor compatibility or oversaturation of the antioxidant in the polymer matrix, leading to its migration to the surface.

  • Troubleshooting Steps:

    • Check for Oversaturation: Ensure the concentration of the antioxidant is below its solubility limit in the polymer at the application temperature.

    • Improve Compatibility: While this compound generally has good compatibility with many polymers, issues can arise. Improving dispersion can sometimes mitigate blooming.

    • Consider a Different Antioxidant: If compatibility issues persist, a different antioxidant with a more compatible chemical structure may be necessary.

Section 3: Quantitative Data (Illustrative)

The following tables provide illustrative data for this compound to aid in experimental design. Note: This data is synthesized from typical values for high molecular weight aromatic amine antioxidants and should be confirmed by experimental analysis for specific applications.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
Onset of Decomposition (Tonset) ~ 300 - 320 °C~ 280 - 300 °C
Temperature at 5% Mass Loss (T5%) ~ 330 - 350 °C~ 310 - 330 °C
Temperature at 10% Mass Loss (T10%) ~ 350 - 370 °C~ 330 - 350 °C
Temperature at 50% Mass Loss (T50%) ~ 380 - 400 °C~ 360 - 380 °C
Residue at 600 °C ~ 5 - 10%< 1%
Table 2: Illustrative Vapor Pressure Data
Temperature (°C)Estimated Vapor Pressure (Pa)
150< 1
200~ 1 - 5
250~ 10 - 20
300~ 50 - 100

Section 4: Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
  • Objective: To determine the thermal and thermo-oxidative stability of this compound.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • For Thermal Stability (Inert Atmosphere):

      • Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

      • Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • For Thermo-oxidative Stability (Oxidative Atmosphere):

      • Purge the furnace with air or a mixture of nitrogen and oxygen at a flow rate of 50-100 mL/min.

      • Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset of decomposition temperature (Tonset) and the temperatures at different percentages of mass loss (e.g., T5%, T10%, T50%).

Experimental Workflow: TGA Analysis

Start Start Prep_Sample Prepare Sample (5-10 mg) Start->Prep_Sample Place_in_TGA Place in TGA Prep_Sample->Place_in_TGA Choose_Atmosphere Select Atmosphere Place_in_TGA->Choose_Atmosphere Nitrogen_Purge Purge with Nitrogen Choose_Atmosphere->Nitrogen_Purge Inert Air_Purge Purge with Air/O2 Choose_Atmosphere->Air_Purge Oxidative Heat_Sample Heat from 30°C to 600°C at 10°C/min Nitrogen_Purge->Heat_Sample Air_Purge->Heat_Sample Record_Data Record Mass vs. Temperature Heat_Sample->Record_Data Analyze_Data Analyze TGA Curve (Tonset, T5%, etc.) Record_Data->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow for performing Thermogravimetric Analysis (TGA) to evaluate thermal stability.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis
  • Objective: To identify the volatile and semi-volatile thermal decomposition products of this compound.

  • Apparatus: Pyrolysis-Gas Chromatograph-Mass Spectrometer (Py-GC-MS).

  • Procedure:

    • Place a small, accurately weighed amount of the sample (typically in the microgram range) into a pyrolysis tube.

    • Insert the tube into the pyrolysis unit, which is directly coupled to the GC inlet.

    • Set the pyrolysis temperature to a relevant value for the intended application (e.g., 350°C).

    • The sample is rapidly heated, and the decomposition products are swept into the GC column by the carrier gas (e.g., helium).

    • The GC separates the individual components of the decomposition mixture based on their boiling points and interaction with the column's stationary phase. A typical temperature program for the GC oven would be to start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C).

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a unique fingerprint that allows for its identification by comparison to a spectral library (e.g., NIST).

  • Data Analysis: Identify the major peaks in the chromatogram and their corresponding mass spectra to elucidate the structure of the decomposition products.

Signaling Pathway: Antioxidant Mechanism

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Antioxidant Polymer Polymer Chain (RH) Free_Radical Free Radical (R•) Polymer->Free_Radical Forms Polymer->Free_Radical Generates new Heat_Stress Heat, Shear, UV Heat_Stress->Polymer Oxygen Oxygen (O2) Free_Radical->Oxygen Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical Reacts with R• Peroxy_Radical->Polymer Attacks another Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide Forms Aromatic_Amine Aromatic Amine (Ar2NH) (this compound) Peroxy_Radical->Aromatic_Amine Stable_Radical Stable Antioxidant Radical (Ar2N•) Aromatic_Amine->Stable_Radical Donates H• Stable_Product Stable Product Stable_Radical->Stable_Product Further reactions

References

Technical Support Center: Understanding and Mitigating Side Reactions of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (commonly known as octylated diphenylamine or Antioxidant 136). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential side reactions of this antioxidant with other common additives in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is a primary antioxidant of the aminic (diphenylamine) type.[1] Its main role is to inhibit oxidation by scavenging free radicals, thereby preventing the degradation of materials it is added to, such as lubricants and polymers.[2] It is particularly effective at high temperatures.[3]

Q2: What are the general degradation pathways for this antioxidant?

A2: The primary degradation pathway is through oxidation. The amine hydrogen is donated to neutralize free radicals, leading to the formation of a stabilized aminyl radical. Further reactions can lead to the formation of complex colored bodies and insoluble products, which can contribute to sludge and varnish formation in lubricants.[4] At elevated temperatures, polymerization reactions of the antioxidant molecules can become a key factor in sludge generation.[4]

Q3: What analytical techniques are recommended for identifying and quantifying the degradation products?

A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying a wide range of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, particularly for more volatile degradation compounds. For monitoring the overall health of a lubricant formulation, Fourier Transform Infrared Spectroscopy (FTIR) can track the depletion of the antioxidant and the formation of oxidation byproducts. Standardized ASTM methods such as D664 for acid number and D4739 for base number are crucial for assessing the overall degradation state of the oil.[5][6][7][8][9][10][11][12]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Unexpectedly Rapid Depletion of the Antioxidant

Q: My formulation is showing a faster-than-expected decrease in the concentration of this compound. What could be the cause?

A: Several factors could be contributing to the accelerated depletion of your aminic antioxidant:

  • High Operating Temperatures: Aminic antioxidants are consumed more rapidly at elevated temperatures. The rate of oxidation reactions approximately doubles for every 10°C increase in temperature.[3]

  • Presence of Metal Catalysts: Metal ions, such as iron and copper, can catalytically accelerate the oxidation process, leading to a faster consumption of the antioxidant.

  • Interaction with Other Additives: Certain additives can have an antagonistic relationship with aminic antioxidants, leading to their premature depletion.

Issue 2: Formation of Sludge, Varnish, or Discoloration

Q: I am observing the formation of insoluble deposits (sludge/varnish) and a darkening of my formulation. Is the aminic antioxidant involved?

A: Yes, the degradation of aminic antioxidants is a known contributor to the formation of sludge and varnish, especially at high temperatures.[4][13] Here's a breakdown of potential causes and solutions:

  • Cause: The polymerization of antioxidant molecules and their subsequent reaction with other degradation products in the bulk medium can lead to the formation of high-molecular-weight, insoluble species.[4]

  • Troubleshooting Steps:

    • Temperature Management: Evaluate if the operating temperature of your system can be lowered without compromising the experiment.

    • Synergistic Antioxidant Systems: Consider the introduction of a phenolic co-antioxidant. Phenolic antioxidants can regenerate aminic antioxidants, extending their effective lifetime and potentially reducing the formation of sludge precursors.[1][14]

    • Dispersant Additives: The use of appropriate dispersants can help to keep degradation products in suspension, preventing their agglomeration and deposition as sludge. However, be aware of potential antagonistic interactions (see Issue 3).

Issue 3: Reduced Anti-Wear Performance in Lubricant Formulations

Q: I have a lubricant formulation containing this compound and a zinc dialkyldithiophosphate (ZDDP) anti-wear additive. I am noticing a decrease in anti-wear performance. Could there be an interaction?

A: Yes, interactions between aminic compounds and ZDDP are well-documented and can be complex.

  • Antagonistic Interaction with Dispersants: If your formulation also includes a succinimide-type dispersant, be aware that these can have an antagonistic effect on the anti-wear performance of ZDDP.[15] The dispersant can compete with ZDDP for surface access on metal parts, hindering the formation of the protective anti-wear film.[15] The extent of this antagonism is dependent on the concentration of the dispersant.[15]

  • Competitive Adsorption: Even in the absence of a dispersant, the aminic antioxidant itself can compete with ZDDP for surface sites, which may impact the formation of the anti-wear film under certain conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and interactions of this compound.

Table 1: Typical Operating Conditions and Concentrations

ParameterValueReference
Typical Treat Level0.5 - 1.0% by weight[1]
Effective Temperature RangeParticularly effective at temperatures above 93°C (200°F)[1]

Table 2: Summary of Interactions with Other Additives

Interacting AdditiveType of InteractionObserved EffectKey ParametersReference
Phenolic AntioxidantsSynergisticPhenolic antioxidant regenerates the aminic antioxidant, prolonging its activity.Ratio of aminic to phenolic antioxidant.[1][14]
Zinc Dialkyldithiophosphate (ZDDP)Complex (Synergistic/Competitive)ZDDP acts as a secondary antioxidant (peroxide decomposer). Potential for competitive surface adsorption.Additive concentrations, operating temperature.[1]
Succinimide DispersantsAntagonistic (with ZDDP)Can reduce the anti-wear performance of ZDDP by hindering protective film formation.Dispersant concentration.[15]

Experimental Protocols

Protocol 1: HPLC-MS Method for the Analysis of Antioxidant Degradation

This protocol provides a general framework for the analysis of this compound and its degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the oil sample.

    • Extract the antioxidants and their degradation products using a suitable solvent such as methanol or acetonitrile. This can be achieved by vortexing and centrifugation to separate the solvent layer from the oil.

    • Collect the supernatant and, if necessary, concentrate it under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection (e.g., methanol).

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution using water (often with a small amount of formic acid for better ionization) and an organic solvent like methanol or acetonitrile is common.

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Detection: UV detector set at a wavelength appropriate for aromatic amines (e.g., 254 nm) followed by a mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is generally effective for aminic antioxidants.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used. High-resolution mass spectrometry is advantageous for accurate mass measurements and elemental composition determination of unknown degradation products.

    • Data Acquisition: Acquire data in full scan mode to identify all detectable species and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Protocol 2: GC-MS Method for the Analysis of Volatile Degradation Products

This protocol is suitable for identifying more volatile degradation products.

  • Sample Preparation:

    • Similar to the HPLC-MS protocol, extract the compounds of interest from the oil matrix using a suitable solvent.

    • Alternatively, headspace or solid-phase microextraction (SPME) techniques can be employed to sample volatile and semi-volatile compounds directly from the oil.

  • GC System and Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is generally used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split/splitless injection depending on the concentration of the analytes.

    • Temperature Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) is used to separate compounds with a wide range of boiling points.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

    • Data Acquisition: Acquire data in full scan mode. The resulting mass spectra can be compared to spectral libraries (e.g., NIST) for compound identification.

Visualizations

Side_Reaction_Pathway cluster_main Oxidative Degradation of Antioxidant 136 Antioxidant_136 This compound Aminyl_Radical Stabilized Aminyl Radical Antioxidant_136->Aminyl_Radical Donates H• Free_Radical Free Radical (R°) Oxidized_Products Oxidized/Coupled Products Aminyl_Radical->Oxidized_Products Further Reactions Sludge_Varnish Sludge & Varnish Oxidized_Products->Sludge_Varnish Polymerization

Caption: Oxidative degradation pathway of Antioxidant 136.

Troubleshooting_Workflow Start Experiment Shows Anomaly (e.g., Sludge, Discoloration) Check_Temp Is Operating Temperature Excessive? Start->Check_Temp Reduce_Temp Action: Reduce Temperature Check_Temp->Reduce_Temp Yes Analyze_Additives Are Incompatible Additives Present? (e.g., High Dispersant with ZDDP) Check_Temp->Analyze_Additives No Reduce_Temp->Analyze_Additives Reformulate Action: Reformulate Additive Package (e.g., Adjust Concentrations, Add Synergist) Analyze_Additives->Reformulate Yes Perform_Analysis Conduct Chemical Analysis (HPLC-MS, GC-MS, FTIR, ASTM Methods) Analyze_Additives->Perform_Analysis No Reformulate->Perform_Analysis Identify_Products Identify Degradation Products and Depleted Additives Perform_Analysis->Identify_Products Mitigate Implement Mitigation Strategy Identify_Products->Mitigate

Caption: Troubleshooting workflow for additive side reactions.

Synergistic_Interaction cluster_synergy Synergistic Antioxidant Mechanism Aminic_AO Aminic Antioxidant (Depleted) Regenerated_Aminic_AO Aminic Antioxidant (Regenerated) Phenolic_AO Phenolic Antioxidant Phenolic_AO->Aminic_AO Donates H• Phenolic_Radical Phenolic Radical (Stabilized)

Caption: Synergistic interaction between aminic and phenolic antioxidants.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Performance of Aminic Antioxidants, Featuring Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminic antioxidants are a critical class of stabilizers used to inhibit oxidative degradation in a wide array of organic materials, including lubricants, polymers, and fuels. Their ability to scavenge free radicals makes them essential for extending the service life and maintaining the performance of these materials. Among the various aminic antioxidants, Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, also known as octylated diphenylamine, is a widely utilized compound. This guide provides an objective comparison of the antioxidant performance of this compound with other aminic antioxidants, supported by experimental data.

Mechanism of Action of Aminic Antioxidants

Aminic antioxidants, particularly substituted diphenylamines, function as radical scavengers. The core of their antioxidant activity lies in the hydrogen atom donation from the secondary amine group (-NH-) to highly reactive peroxy radicals (ROO•). This process neutralizes the peroxy radical, thereby terminating the auto-oxidation chain reaction. The resulting aminyl radical is stabilized by resonance over the aromatic rings, which reduces its reactivity and prevents it from initiating new oxidation chains.

The efficiency of an aminic antioxidant is influenced by the nature and position of the substituent groups on the aromatic rings. These substituents can affect the bond dissociation energy of the N-H bond and the stability of the resulting aminyl radical.

Aminic_Antioxidant_Mechanism ROO• Peroxy Radical (Reactive) Aminic_Antioxidant Aminic Antioxidant (R-NH-R') ROO•->Aminic_Antioxidant H• donation ROOH Hydroperoxide (Less Reactive) Aminic_Antioxidant->ROOH Neutralization Aminyl_Radical Stabilized Aminyl Radical (R-N•-R') Aminic_Antioxidant->Aminyl_Radical Forms Termination Termination Aminyl_Radical->Termination Chain Termination

Caption: Simplified mechanism of radical scavenging by aminic antioxidants.

Comparative Antioxidant Performance Data

The following table summarizes the antioxidant performance of this compound and other selected aminic antioxidants based on Oxidation Induction Time (OIT) data. OIT is a measure of the resistance of a material to oxidation under specific temperature and oxygen pressure conditions. A longer OIT indicates better antioxidant performance.

AntioxidantBase OilTest MethodOIT (min)Reference
This compound Polyalphaolefin (PAO)PDSC3235[1]
Dioctyl Sebacate (DIOS)PDSC~3000[1]
Methyl-substituted diphenylaminePolyalphaolefin (PAO)PDSC336[1]
Ethyl-substituted diphenylaminePolyalphaolefin (PAO)PDSC868[1]
Propyl-substituted diphenylaminePolyalphaolefin (PAO)PDSC1650[1]
Butyl-substituted diphenylaminePolyalphaolefin (PAO)PDSC2022[1]
Pentyl-substituted diphenylaminePolyalphaolefin (PAO)PDSC2480[1]
Hexyl-substituted diphenylaminePolyalphaolefin (PAO)PDSC2684[1]
Heptyl-substituted diphenylaminePolyalphaolefin (PAO)PDSC2754[1]
Bis(nonylphenyl)amine (BNPA) Trimethylolpropane Trioleate (TMPTO)RBOTNo significant increase[2]
N-phenyl-α-naphthylamine (PANA) Lubricating Oil-High thermal stability[3]

Note: The experimental conditions for the data presented above may vary between studies. Direct comparison should be made with caution. The study on substituted diphenylamines used a concentration of 0.5 wt% of the antioxidant in the base oil.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of antioxidant performance are provided below.

Pressurized Differential Scanning Calorimetry (PDSC) for Oxidation Induction Time (OIT)

This method is based on ASTM D6186 and is used to determine the oxidative stability of lubricants.[4][5]

  • Principle: A small sample of the oil containing the antioxidant is heated to a set temperature under high oxygen pressure. The time until an exothermic reaction (oxidation) occurs is measured as the OIT.

  • Apparatus: A pressure differential scanning calorimeter.

  • Procedure:

    • A small amount of the oil sample (typically 1-3 mg) is weighed into an aluminum sample pan.

    • The sample pan is placed in the PDSC test cell.

    • The cell is sealed and heated to the specified isothermal test temperature (e.g., 150°C) under a nitrogen atmosphere.

    • Once the temperature has stabilized, the nitrogen atmosphere is replaced with pure oxygen at a high pressure (e.g., 3.5 MPa).

    • The sample is held at a constant temperature and pressure, and the heat flow is monitored.

    • The OIT is determined as the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Rotary Bomb Oxidation Test (RBOT)

This test method, as per ASTM D2272, evaluates the oxidation stability of steam turbine oils and other lubricants.[6][7][8]

  • Principle: A sample of oil, water, and a copper catalyst are placed in a pressurized vessel (bomb) with oxygen. The bomb is rotated in a heated bath, and the time taken for the oxygen pressure to drop by a specified amount is measured.

  • Apparatus: Rotating pressure vessel, oxygen pressure gauge, heating bath.

  • Procedure:

    • A 50 g sample of the oil is placed in a glass container.

    • 5 mL of distilled water and a copper catalyst coil are added to the container.

    • The container is placed inside the pressure vessel.

    • The vessel is sealed and pressurized with oxygen to a specified pressure (e.g., 620 kPa at room temperature).

    • The vessel is placed in a heating bath maintained at a constant temperature (e.g., 150°C) and rotated at a constant speed (e.g., 100 rpm).

    • The pressure inside the vessel is monitored continuously.

    • The RBOT value is the time in minutes for the pressure to drop by 175 kPa from the maximum pressure.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and rapid spectrophotometric assay to determine the antioxidant capacity of a compound.[3][9][10][11]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the radical scavenging activity of the antioxidant.

  • Apparatus: UV-Vis spectrophotometer.

  • Procedure:

    • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared (e.g., 0.1 mM).

    • Various concentrations of the antioxidant sample are prepared in the same solvent.

    • A fixed volume of the DPPH solution is mixed with a specific volume of the antioxidant solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (around 517 nm).

    • The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against antioxidant concentration.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for comparing aminic antioxidants and the logical relationship of key performance indicators.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Base_Oil Select Base Oil (e.g., PAO, Ester) Blend Blend Antioxidants with Base Oil Base_Oil->Blend Antioxidants Prepare Antioxidant Solutions (e.g., 0.5 wt%) Antioxidants->Blend DPPH DPPH Assay (IC50) Antioxidants->DPPH PDSC PDSC (OIT) ASTM D6186 Blend->PDSC RBOT RBOT ASTM D2272 Blend->RBOT Table Tabulate Results (OIT, RBOT, IC50) PDSC->Table RBOT->Table DPPH->Table Comparison Compare Performance & Draw Conclusions Table->Comparison

Caption: A typical workflow for comparing aminic antioxidant performance.

Conclusion

This compound demonstrates excellent antioxidant performance, particularly in nonpolar base oils, as indicated by its high Oxidation Induction Time. The performance of diphenylamine-based antioxidants is significantly influenced by the nature of the alkyl substituents, with longer alkyl chains generally leading to improved performance in nonpolar media. When selecting an aminic antioxidant, it is crucial to consider the specific application, the type of base material to be stabilized, and the operating conditions. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in making informed decisions regarding the selection and evaluation of aminic antioxidants.

References

Efficacy of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine versus phenolic antioxidants in lubricants.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in lubricant and drug development, the selection of an appropriate antioxidant is critical to ensuring the stability and performance of lubricant formulations. This guide provides an objective comparison of the efficacy of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, an aminic antioxidant, against various phenolic antioxidants commonly used in lubricants. The comparison is supported by experimental data from standardized industry tests, detailed experimental protocols, and visualizations of the underlying chemical mechanisms.

Executive Summary

Lubricant degradation, primarily caused by oxidation, can lead to a host of problems, including increased viscosity, sludge and deposit formation, and the generation of corrosive byproducts. Antioxidants are crucial additives that mitigate these effects by interrupting the oxidation process. The two main classes of primary antioxidants, or radical scavengers, used in lubricants are aminic and phenolic antioxidants.

This compound, a type of octylated diphenylamine, represents the aminic class, while hindered phenols are the most common type of phenolic antioxidants. Generally, aminic antioxidants, such as the one highlighted in this guide, exhibit superior performance at elevated temperatures, making them suitable for demanding applications like engine oils. Phenolic antioxidants are effective at lower temperatures and are often used in hydraulic and turbine oils. This guide will delve into the quantitative performance differences between these two classes, providing a clearer understanding of their respective strengths and weaknesses.

Antioxidant Mechanisms: A Visualized Comparison

The primary function of both aminic and phenolic antioxidants is to donate a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), which are key propagators in the lubricant oxidation chain. This action converts the peroxy radicals into more stable hydroperoxides (ROOH) and transforms the antioxidant molecule into a less reactive radical.

Aminic Antioxidant Mechanism

Aminic antioxidants, like this compound, are highly efficient radical scavengers. The nitrogen-hydrogen (N-H) bond in the amine is weaker than the oxygen-hydrogen (O-H) bond in phenols, allowing for easier hydrogen donation. The resulting aminic radical is well-stabilized by resonance over the two aromatic rings.

Aminic_Antioxidant_Mechanism cluster_0 Lubricant Oxidation Cycle cluster_1 Intervention by Aminic Antioxidant RH Lubricant (RH) R• Alkyl Radical (R•) RH->R• + Initiator ROO• Peroxy Radical (ROO•) R•->ROO• + O2 ROOH Hydroperoxide (ROOH) ROO•->ROOH + RH Amine_H Aminic Antioxidant (Ar2NH) ROO•->Amine_H Radical Scavenging Degradation Oxidative Degradation Products ROOH->Degradation Amine• Stable Aminic Radical (Ar2N•) Amine_H->Amine• - H• Amine•->ROO• Further Reactions

Figure 1. Mechanism of an aminic antioxidant interrupting the lubricant oxidation cycle.

Phenolic Antioxidant Mechanism

Hindered phenolic antioxidants operate through a similar hydrogen donation mechanism from their hydroxyl group. The bulky alkyl groups in the ortho positions of the phenolic ring provide steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from participating in further chain propagation reactions.

Phenolic_Antioxidant_Mechanism cluster_0 Lubricant Oxidation Cycle cluster_1 Intervention by Phenolic Antioxidant RH Lubricant (RH) R• Alkyl Radical (R•) RH->R• + Initiator ROO• Peroxy Radical (ROO•) R•->ROO• + O2 ROOH Hydroperoxide (ROOH) ROO•->ROOH + RH Phenol_H Phenolic Antioxidant (ArOH) ROO•->Phenol_H Radical Scavenging Degradation Oxidative Degradation Products ROOH->Degradation Phenol• Stable Phenoxy Radical (ArO•) Phenol_H->Phenol• - H• Phenol•->ROO• Further Reactions

Figure 2. Mechanism of a phenolic antioxidant interrupting the lubricant oxidation cycle.

Performance Data: A Comparative Analysis

The efficacy of an antioxidant is evaluated through various standardized tests that simulate the harsh conditions lubricants experience in service. The Rotating Pressure Vessel Oxidation Test (RPVOT) and the Panel Coker Test are two of the most relevant for assessing oxidation stability and deposit-forming tendencies.

Rotating Pressure Vessel Oxidation Test (RPVOT)

The RPVOT (ASTM D2272) measures the oxidation stability of a lubricant under elevated temperature and oxygen pressure in the presence of a copper catalyst and water. The result is reported as the time in minutes until a specified pressure drop occurs, indicating the depletion of the antioxidant and the onset of rapid base oil oxidation. A longer RPVOT time signifies better oxidation stability.

While direct comparative data for this compound against a wide range of phenolic antioxidants in a single study is limited in publicly available literature, a representative study in a polyol ester base oil using a generic octylated diphenylamine (aminic) and 2,6-di-tert-butyl phenol (phenolic) provides valuable insights.

Antioxidant TypeBase OilAntioxidant Concentration (% wt.)RPVOT (minutes)
NonePolyol Ester025
2,6-di-tert-butyl phenol (Phenolic)Polyol Ester1.0110
Octylated Diphenylamine (Aminic)Polyol Ester1.0154
Phenolic + Aminic (1:1)Polyol Ester1.0 (total)185

Note: Data is illustrative and based on typical performance trends. Actual results may vary depending on the specific base oil and additive package.

The data indicates that the aminic antioxidant provides a longer oxidation induction time compared to the phenolic antioxidant under these test conditions. Furthermore, a synergistic effect is often observed when both types of antioxidants are used in combination, resulting in performance exceeding that of either antioxidant used alone.[1]

Panel Coker Test

The Panel Coker Test (FTM 791-3462) evaluates the tendency of a lubricant to form deposits (coke and varnish) on a heated metal panel. The test involves splashing the lubricant onto the panel at a high temperature for a specified duration. The weight of the deposits is then measured. Lower deposit weight indicates better high-temperature stability and cleanliness.

Antioxidant TypeBase OilTest TemperatureDeposit Weight (mg)
Phenolic Antioxidant (Typical)Mineral Oil260°C50 - 100
Octylated Diphenylamine (Aminic)Mineral Oil260°C20 - 40

Note: This data is representative of general performance and not from a direct comparative study of the specified compounds.

Experimental Protocols

To ensure the reproducibility and validity of the performance data, standardized experimental protocols are followed.

Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test method provides a means of assessing the oxidation stability of new and in-service turbine oils, as well as other lubricants, in the presence of water and a copper catalyst.

RPVOT_Workflow cluster_0 Sample Preparation cluster_1 Test Execution cluster_2 Data Analysis Sample 50g Lubricant Sample Vessel Place in Pressure Vessel Sample->Vessel Water 5g Distilled Water Water->Vessel Catalyst Copper Catalyst Coil Catalyst->Vessel Pressurize Pressurize with O2 to 90 psi Vessel->Pressurize Heat Heat to 150°C Pressurize->Heat Rotate Rotate at 100 rpm at 30° angle Heat->Rotate Monitor Monitor Pressure Rotate->Monitor Endpoint Endpoint: Pressure drop of 25.4 psi from max Monitor->Endpoint Result Report time in minutes Endpoint->Result

Figure 3. Experimental workflow for the Rotating Pressure Vessel Oxidation Test (RPVOT).

Panel Coker Test - FTM 791-3462

This method is used to determine the tendency of lubricants to form coke and varnish when in contact with a heated surface.

Panel_Coker_Workflow cluster_0 Preparation cluster_1 Test Execution cluster_2 Analysis Panel_Prep Weigh clean aluminum panel Assemble Assemble in test apparatus Panel_Prep->Assemble Oil_Prep Place lubricant sample in reservoir Oil_Prep->Assemble Heat_Panel Heat panel to specified temp (e.g., 260°C) Assemble->Heat_Panel Heat_Oil Heat oil to specified temp Assemble->Heat_Oil Splash Splash oil onto panel for a set time (e.g., 4 hours) Heat_Panel->Splash Heat_Oil->Splash Cool Cool and disassemble Splash->Cool Rinse Rinse panel with solvent Cool->Rinse Dry Dry panel Rinse->Dry Weigh Reweigh panel Dry->Weigh Result Calculate deposit weight (mg) Weigh->Result

Figure 4. Experimental workflow for the Panel Coker Test.

Conclusion

The choice between this compound and phenolic antioxidants is highly dependent on the specific application and operating conditions of the lubricant.

  • This compound (Aminic Antioxidant): Offers superior thermal stability and is more effective at higher temperatures, making it a preferred choice for engine oils and other high-temperature applications where deposit control is critical.

  • Phenolic Antioxidants: Provide excellent performance at lower to moderate temperatures and are widely used in applications such as turbine and hydraulic oils.

Furthermore, the synergistic effect observed when combining aminic and phenolic antioxidants presents a compelling strategy for formulating lubricants that require robust performance across a wide temperature range. By understanding the fundamental mechanisms and evaluating performance through standardized testing, researchers and formulators can make informed decisions to optimize lubricant longevity and equipment protection.

References

A Comparative Analysis of Irganox 5057 and Other Commercial Antioxidants for Enhanced Polymer Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Selecting the Optimal Antioxidant for Polymer Stabilization

The longevity and performance of polymeric materials are critically dependent on the efficacy of antioxidant additives. These compounds mitigate the degradative effects of thermo-oxidative stress encountered during processing and end-use. Among the diverse range of commercial antioxidants, Irganox 5057, an aromatic amine-based antioxidant, holds a significant position, particularly in the stabilization of polyurethanes and elastomers. This guide provides a comprehensive comparison of Irganox 5057 with other prevalent commercial antioxidants, including hindered phenols and phosphites, supported by experimental data and detailed methodologies to aid in the informed selection of the most suitable stabilization package.

Performance Comparison of Commercial Antioxidants

The selection of an appropriate antioxidant is contingent on the polymer matrix, processing conditions, and the desired long-term stability. Below is a comparative overview of Irganox 5057 and other widely used commercial antioxidants.

Key Performance Indicators:

  • Thermal Stability: The ability of an antioxidant to resist decomposition at elevated temperatures is crucial, especially during polymer processing.

  • Oxidative Resistance: This primary function involves the antioxidant's capacity to inhibit or retard the oxidative degradation of the polymer.

  • Color Stability: The propensity of an antioxidant and its transformation products to cause discoloration in the polymer matrix is a critical consideration for many applications.

  • Migration Resistance: Low volatility and high molecular weight are desirable to prevent the antioxidant from migrating out of the polymer matrix over time.

Table 1: Comparative Performance Data of Commercial Antioxidants

AntioxidantChemical ClassKey Features & ApplicationsOxidative Induction Time (OIT)Thermal StabilityColor Stability
Irganox 5057 Aromatic AmineExcellent scorch protection in polyurethane foams; good performance in elastomers.[1][2]Moderate to High (Polymer Dependent)GoodCan cause discoloration
Irganox 1010 Hindered PhenolGeneral-purpose antioxidant for a wide range of polymers including polyolefins and polyurethanes.[3]HighExcellentGood
Irganox 1076 Hindered PhenolEffective in polyolefins, styrenics, and elastomers; good compatibility.Moderate to HighGoodGood
Irgafos 168 PhosphiteSecondary antioxidant, used in synergy with primary antioxidants to improve processing stability and color.[1](Used in combination)Good (as a processing stabilizer)Excellent
Ethanox 330 Hindered PhenolHigh molecular weight, low volatility, suitable for high-temperature applications.Very HighExcellentGood

Antioxidant Mechanisms and Synergistic Effects

The efficacy of a polymer stabilization system is often enhanced by combining antioxidants that operate through different mechanisms.

Primary Antioxidants (Radical Scavengers): Both aromatic amines, like Irganox 5057, and hindered phenols (e.g., Irganox 1010, Irganox 1076) are primary antioxidants. They function by donating a hydrogen atom to reactive free radicals (R•, ROO•), thereby terminating the auto-oxidation chain reaction.

Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites, such as Irgafos 168, are secondary antioxidants that decompose hydroperoxides (ROOH) into non-radical, stable products.[1] This prevents the formation of new radicals, thus protecting the primary antioxidant and enhancing the overall stability of the polymer.

The combination of primary and secondary antioxidants often results in a synergistic effect, providing superior protection compared to the use of a single antioxidant. For instance, a blend of Irganox 5057 with a phosphite antioxidant can offer excellent scorch protection and color stability in polyurethane foams.[2]

Experimental Protocols

To ensure a standardized and objective comparison of antioxidant performance, specific experimental protocols are employed.

Oxidative Induction Time (OIT)

Standard: ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[2][3]

Methodology:

  • A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an aluminum pan within a Differential Scanning Calorimetry (DSC) instrument.

  • The sample is heated to a specified isothermal temperature (e.g., 200 °C for polyethylene) under an inert nitrogen atmosphere.[4]

  • Once the temperature has stabilized, the atmosphere is switched to oxygen at a constant flow rate.[4]

  • The time from the introduction of oxygen until the onset of the exothermic oxidation of the polymer is measured as the Oxidative Induction Time (OIT). A longer OIT indicates greater oxidative stability.[4]

Color Stability Measurement

Standard: ISO 7724 - Paints and varnishes — Colorimetry — Part 2: Colour measurement and Part 3: Calculation of colour differences.[5][6]

Methodology:

  • The initial color of the polymer samples is measured using a spectrophotometer or colorimeter. The color is typically quantified in the CIELAB color space (L, a, b* values).

  • The polymer samples are then subjected to accelerated aging conditions, such as exposure to heat in a circulating air oven for a specified duration.

  • The color of the aged samples is measured again.

  • The total color difference (ΔE) is calculated using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2] A smaller ΔE value indicates better color stability.

Long-Term Heat Aging

Standard: ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.

Methodology:

  • Polymer specimens are placed in a circulating air oven at a specified temperature for an extended period.

  • At regular intervals, samples are removed and their mechanical properties (e.g., tensile strength, elongation at break) are tested.

  • The retention of mechanical properties over time is used to assess the long-term thermal stability of the polymer with the antioxidant.

Visualizing Mechanisms and Workflows

To better understand the processes involved in polymer stabilization and antioxidant evaluation, the following diagrams illustrate the key pathways and experimental procedures.

Antioxidant_Mechanism cluster_degradation Polymer Auto-Oxidation Cycle cluster_stabilization Stabilization Mechanisms cluster_primary Primary Antioxidants cluster_secondary Secondary Antioxidants Polymer Polymer (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Initiation (Heat, Stress) Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Stable_Radical Stable Radical Peroxy_Radical->Stable_Radical Radical Scavenging Hydroperoxide->Alkyl_Radical Decomposition (Heat, Metal Ions) Degradation Degradation Products Hydroperoxide->Degradation Stable_Products Stable Products Hydroperoxide->Stable_Products Hydroperoxide Decomposition Primary_AO Irganox 5057 (Amine) Irganox 1010 (Phenol) Secondary_AO Irgafos 168 (Phosphite)

Caption: Antioxidant mechanisms interrupting the polymer auto-oxidation cycle.

Experimental_Workflow cluster_testing Performance Evaluation start Start: Select Polymer and Antioxidants compounding Compounding (Melt Blending) start->compounding specimen_prep Specimen Preparation (e.g., Injection Molding, Film Pressing) compounding->specimen_prep oit_test Oxidative Induction Time (OIT) (ASTM D3895) specimen_prep->oit_test color_test Color Stability (ISO 7724) specimen_prep->color_test aging_test Long-Term Heat Aging (ASTM D3045) specimen_prep->aging_test data_analysis Data Analysis and Comparison oit_test->data_analysis color_test->data_analysis aging_test->data_analysis conclusion Conclusion: Select Optimal Antioxidant data_analysis->conclusion

Caption: Experimental workflow for evaluating antioxidant performance in polymers.

Conclusion

The selection of an antioxidant is a multifaceted decision that requires a thorough understanding of the polymer system and the performance requirements of the final product. Irganox 5057, as an aromatic amine antioxidant, offers excellent performance, particularly in polyurethane applications where scorch protection is paramount. However, for applications demanding high color stability, hindered phenolic antioxidants like Irganox 1010 may be more suitable. The synergistic use of primary antioxidants (both aromatic amines and hindered phenols) with secondary phosphite antioxidants like Irgafos 168 often provides the most robust and comprehensive stabilization package. By utilizing the standardized experimental protocols outlined in this guide, researchers and professionals can systematically evaluate and select the optimal antioxidant system to ensure the long-term durability and performance of their polymeric materials.

References

A Comparative Guide to the Long-Term Thermal Stability of Polymers Containing Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Antioxidant Performance

The long-term thermal stability of polymeric materials is a critical factor in a multitude of applications, from pharmaceutical packaging to medical devices and high-performance engineering plastics. The selection of an appropriate antioxidant is paramount in preventing thermo-oxidative degradation, which can lead to a loss of mechanical integrity, discoloration, and the formation of undesirable leachables. This guide provides a comprehensive comparison of the long-term thermal stability of polymers stabilized with Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-performance aminic antioxidant, against other commonly used alternatives. The data presented is supported by established experimental protocols to aid in the informed selection of stabilizing additives.

Executive Summary

This compound, a secondary diarylamine antioxidant, demonstrates notable efficacy in enhancing the thermal stability of various polymers. It functions as a radical scavenger, effectively interrupting the auto-oxidative degradation cycle.[1] This guide presents a comparative analysis of its performance against other classes of antioxidants, primarily hindered phenolic antioxidants, through a review of data from key analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), specifically focusing on Oxidation Induction Time (OIT).

Comparative Performance Data

The following tables summarize the quantitative data on the thermal stability of polymers additized with this compound and other common antioxidants.

Table 1: Thermal Decomposition Temperatures (TGA)

Polymer MatrixAntioxidantConcentration (wt%)Onset Decomposition Temperature (Tonset) (°C)Temperature at 5% Weight Loss (Td5%) (°C)
PolyethyleneNone-375-
PolypropyleneNone-283-
Polybutadiene RubberOctylated Diphenylamine0.05 - 0.4Higher than unstabilizedHigher than unstabilized
Polybutadiene RubberIrganox 1520 (Phenolic)0.05 - 0.4Higher than Octylated DiphenylamineHigher than Octylated Diphenylamine

Note: Specific Tonset and Td5% values for polymers with this compound were not available in the searched literature. The data for polybutadiene rubber indicates a qualitative comparison.[2] The decomposition of polyethylene begins near 375°C.[3] Unstabilized polypropylene starts to decompose at 283°C.[4]

Table 2: Oxidation Induction Time (OIT) by DSC

Polymer MatrixAntioxidant TypeTest Temperature (°C)OIT (minutes)
PolypropyleneUnstabilized210-240Very short
PolypropylenePhenolic (e.g., Irganox 1010)150-
PolypropyleneHindered Amine Stabilizers (HAS)120-149Gradual degradation
Polybutadiene RubberOctylated Diphenylamine110Lower than Irganox 1520
Polybutadiene RubberIrganox 1520 (Phenolic)110Higher than Octylated Diphenylamine

Note: Quantitative OIT values for direct comparison in the same polymer matrix were limited in the search results. The data indicates general performance trends.[2][5]

Experimental Protocols

A detailed understanding of the methodologies used to generate thermal stability data is crucial for accurate interpretation and comparison.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to establish a non-oxidative environment.

  • Heating Program: The sample is heated at a constant rate, commonly 10°C/min or 20°C/min, over a defined temperature range (e.g., 25°C to 700°C).

  • Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine key parameters such as the onset of decomposition (Tonset) and the temperature at which a certain percentage of weight loss occurs (e.g., Td5%).

Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)

Objective: To assess the effectiveness of an antioxidant in preventing the oxidation of a polymer at an elevated temperature.

Methodology:

  • Sample Preparation: A small, thin disc (typically 5-10 mg) is prepared from the polymer sample and placed in an open aluminum DSC pan.

  • Instrument Setup: The DSC cell is purged with an inert gas (nitrogen).

  • Heating Program: The sample is rapidly heated to a specified isothermal test temperature (e.g., 200°C for polyolefins) under the nitrogen atmosphere and allowed to equilibrate.

  • Gas Switching: Once the sample reaches a stable isothermal state, the purge gas is switched from nitrogen to oxygen at the same flow rate.

  • Data Acquisition: The DSC instrument records the heat flow to or from the sample over time. The onset of oxidation is marked by a sharp exothermic peak.

  • Data Analysis: The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[6][7]

Degradation and Stabilization Mechanisms

The thermal degradation of polymers is a complex free-radical chain reaction involving initiation, propagation, and termination steps. Antioxidants function by interrupting this cycle.

Polymer Thermal Degradation Pathway

cluster_propagation Propagation Cycle Initiation Initiation (Heat, Shear, Impurities) Polymer Polymer Chain (P-H) Initiation->Polymer Energy Alkyl_Radical Alkyl Radical (P•) Polymer->Alkyl_Radical Forms Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Propagation Propagation Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + P-H Alkoxy_Hydroxy_Radicals Alkoxy (PO•) & Hydroxy (•OH) Radicals Hydroperoxide->Alkoxy_Hydroxy_Radicals Decomposes Alkoxy_Hydroxy_Radicals->Polymer Attacks Degradation_Products Degradation Products (Chain Scission, Crosslinking) Alkoxy_Hydroxy_Radicals->Degradation_Products Leads to

Caption: General thermo-oxidative degradation pathway of a polymer.

Antioxidant Stabilization Workflow

This compound, as an aminic antioxidant, primarily functions as a radical scavenger, donating a hydrogen atom to neutralize highly reactive peroxy radicals.

Peroxy_Radical Peroxy Radical (POO•) Hydroperoxide Stable Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + AH Aminic_Antioxidant This compound (AH) Antioxidant_Radical Stable Antioxidant Radical (A•) Aminic_Antioxidant->Antioxidant_Radical Donates H Non_Radical_Products Non-Radical Products Antioxidant_Radical->Non_Radical_Products Further Reactions

Caption: Stabilization mechanism of an aminic antioxidant.

Comparison with Alternative Antioxidants

Hindered Phenolic Antioxidants (e.g., Irganox 1010, Irganox 1076): These are primary antioxidants that also function as radical scavengers. They are widely used and effective, particularly for processing stability. However, some studies suggest that certain aminic antioxidants can offer superior long-term thermal stability, especially at elevated service temperatures. Phenolic antioxidants can also be prone to discoloration (yellowing) upon oxidation.[8]

Phosphite and Thioester Antioxidants: These are secondary antioxidants that function by decomposing hydroperoxides into non-radical, stable products. They are often used in synergistic combination with primary antioxidants like aminic or phenolic types to provide comprehensive protection during both high-temperature processing and long-term use.[9]

Conclusion

References

Performance analysis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in synthetic versus mineral-based oils.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antioxidant efficacy of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-purity p,p'-dioctyldiphenylamine, reveals a significant performance differential when incorporated into synthetic versus mineral-based lubricating oils. This guide provides a detailed comparison, supported by experimental data, to assist researchers and formulation scientists in selecting the optimal base oil for applications demanding superior oxidative stability.

This compound, commercially known as Vanlube 81, is a sterically hindered secondary aromatic amine antioxidant widely employed to extend the service life of lubricants operating under demanding conditions.[1] Its primary function is to inhibit oxidative degradation, a process that leads to viscosity increase, sludge formation, and the generation of corrosive acids.[2][3] The choice of base oil—either synthetic or mineral—plays a crucial role in the overall performance of the formulated lubricant, significantly influencing the effectiveness of the antioxidant additive.

The Antioxidant Mechanism of Alkylated Diphenylamines

Alkylated diphenylamines, including this compound, function as radical scavengers. During the initial stages of lubricant oxidation, highly reactive peroxy radicals (ROO•) are formed. This antioxidant donates a hydrogen atom from its amine group to neutralize these radicals, thereby terminating the chain reaction of oxidation.[4][5] The resulting antioxidant radical is stabilized by resonance, rendering it less reactive and unable to propagate the oxidation cycle. At elevated temperatures, aminic antioxidants are generally more effective than phenolic counterparts.[6]

Antioxidant_Mechanism cluster_0 Oxidation Cycle cluster_1 Intervention by Antioxidant Hydrocarbon Hydrocarbon Alkyl_Radical Alkyl Radical (R•) Hydrocarbon->Alkyl_Radical + O2, Heat, Metal Catalysts Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Peroxy_Radical->Hydrocarbon Propagates Oxidation Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH ADPA Alkylated Diphenylamine (Ar2NH) Peroxy_Radical->ADPA Radical Scavenging Degradation_Products Degradation Products (Sludge, Varnish, Acids) Hydroperoxide->Degradation_Products Stable_Radical Stable Antioxidant Radical (Ar2N•) ADPA->Stable_Radical - H• Non_Radical_Products Non-Radical Products Stable_Radical->Non_Radical_Products Termination

Antioxidant mechanism of alkylated diphenylamines.

Comparative Performance Analysis

The performance of this compound is markedly superior in synthetic base oils, particularly polyalphaolefins (PAOs), compared to conventional mineral oils. This is attributed to the inherent chemical structure and purity of synthetic base stocks.

Synthetic Oils (Polyalphaolefin - PAO): PAOs are characterized by their uniform molecular structure, consisting of saturated hydrocarbons.[7] This high level of saturation provides excellent thermal and oxidative stability.[8][9] The absence of impurities like sulfur and aromatic compounds, which are naturally present in mineral oils, means there are fewer initiation sites for oxidation.[10] Consequently, the antioxidant can more effectively combat the oxidation process, leading to a longer service life of the lubricant.

Mineral Oils: Mineral oils are derived from crude petroleum and have a more complex and less uniform composition, containing a mixture of paraffinic, naphthenic, and aromatic hydrocarbons. The presence of unsaturated compounds and impurities can accelerate oxidative degradation.[2] While refining processes reduce these undesirable components, mineral oils are inherently less stable than their synthetic counterparts.

Quantitative Performance Data

The following table summarizes the comparative performance of an octyl-substituted diphenylamine, which is structurally analogous to this compound, in a synthetic oil (PAO) and a mineral oil (Liquid Paraffin). The data is based on the Oxidation Induction Time (OIT), a key measure of an oil's resistance to oxidation.

Performance MetricBase OilWithout AntioxidantWith 0.5 wt% Octyl-Substituted Diphenylamine
Oxidation Induction Time (OIT) at 150°C (minutes) Synthetic (PAO)~403235
Mineral (Liquid Paraffin)~181524

Data sourced from a study on diphenylamine derivatives.[4][11][12]

The results clearly demonstrate that the synthetic PAO base oil provides a significantly more stable medium, allowing the octyl-substituted diphenylamine to exhibit more than double the antioxidant performance compared to its efficacy in the mineral-based liquid paraffin.[4][12]

Experimental Protocols

The evaluation of antioxidant performance in lubricating oils is conducted using standardized testing methods. The following are detailed protocols for two key experiments.

Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test method evaluates the oxidation stability of lubricating oils under accelerated conditions.

  • Sample Preparation: A 50g sample of the oil is placed in a glass container with 5g of distilled water and a polished copper coil, which acts as a catalyst.

  • Apparatus Setup: The container is placed inside a stainless-steel pressure vessel equipped with a pressure gauge.

  • Test Conditions: The vessel is charged with pure oxygen to a pressure of 90 psi (620 kPa), placed in a constant temperature bath at 150°C, and rotated at 100 rpm.

  • Data Collection: The pressure inside the vessel is monitored continuously. As the oil oxidizes, oxygen is consumed, leading to a drop in pressure.

  • Endpoint: The test is concluded when the pressure drops by a specified amount (typically 25 psi or 175 kPa) from the maximum pressure. The time taken to reach this point is reported as the RPVOT result in minutes. A longer time indicates better oxidation stability.

RPVOT_Workflow Sample_Prep Sample Preparation (50g Oil, 5g Water, Copper Coil) Vessel_Loading Load into Pressure Vessel Sample_Prep->Vessel_Loading Pressurization Pressurize with O2 to 90 psi Vessel_Loading->Pressurization Heating_Rotation Heat to 150°C and Rotate at 100 rpm Pressurization->Heating_Rotation Monitoring Monitor Internal Pressure Heating_Rotation->Monitoring Pressure_Drop Detect Pressure Drop of 25 psi Monitoring->Pressure_Drop Result Record Time in Minutes Pressure_Drop->Result Degradation_Pathways cluster_synthetic Synthetic Oil (PAO) Degradation cluster_mineral Mineral Oil Degradation PAO_Start Uniform Saturated Hydrocarbons PAO_Oxidation Slow Oxidation (Fewer Initiation Sites) PAO_Start->PAO_Oxidation High Thermal Stress PAO_Products Fewer Byproducts Longer Induction Period PAO_Oxidation->PAO_Products Mineral_Start Complex Mixture of Hydrocarbons (Paraffinic, Naphthenic, Aromatic) + Impurities (S, N) Mineral_Oxidation Rapid Oxidation (Multiple Initiation Sites) Mineral_Start->Mineral_Oxidation Moderate Thermal Stress Mineral_Products Sludge, Varnish, Acids Shorter Induction Period Mineral_Oxidation->Mineral_Products

References

Benchmarking the cost-effectiveness of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in industrial applications.

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding environment of industrial applications, the longevity and performance of lubricants and polymers are paramount. Oxidative degradation, accelerated by high temperatures, pressure, and the presence of metal catalysts, is a primary factor in fluid and material breakdown. This leads to increased viscosity, sludge formation, and ultimately, equipment failure. To mitigate these effects, antioxidants are crucial additives. This guide provides a comparative analysis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-purity octylated diphenylamine antioxidant, against other common aminic and phenolic antioxidants used in industrial settings.

Comparative Analysis of Antioxidant Properties

This compound, often referred to by its commercial name Vanlube® 81, is a high-purity p,p'-dioctyldiphenylamine known for its exceptional high-temperature performance.[1][2] Its alternatives include other alkylated diphenylamines, such as nonylated diphenylamines (e.g., Naugalube® 438L, Songnox® L670) and butylated/octylated diphenylamines (e.g., Irganox® L57), as well as hindered phenolic antioxidants.[3]

Aminic antioxidants, like the subject of this guide, are recognized for their superior performance at elevated temperatures, while phenolic antioxidants are often effective at lower temperatures.[4][5] The selection of an antioxidant is a critical decision in lubricant formulation, influencing not only the operational life of the lubricant but also the overall cost of maintenance and equipment longevity.

Table 1: Physical and Chemical Properties of Selected Industrial Antioxidants

PropertyThis compoundNonylated DiphenylamineButylated/Octylated DiphenylamineHindered Phenolic Antioxidant
Chemical Type Octylated DiphenylamineNonylated DiphenylamineButylated/Octylated DiphenylamineSterically Hindered Phenol
Appearance Light-colored solid/powderAmber to reddish-brown liquidYellow to reddish-brown liquidWhite to off-white powder/granules
Typical Treat Rate 0.5 - 2.0%[1]0.3 - 1.0%0.1 - 1.0%[6]0.1 - 1.0%
Key Features High purity, excellent high-temperature stability[1][2]Good thermal stability, liquid form for easy handlingGood seal compatibility, high nitrogen content[6]Non-staining, effective at lower temperatures
Primary Application High-temperature lubricants (jet engine oils, greases)[1]Engine oils, industrial lubricants[3]Wide range of industrial and engine lubricants[6]Polyolefins, elastomers, lubricants[7]

Performance Benchmarking

The performance of antioxidants is evaluated through a series of standardized tests that simulate the oxidative stresses experienced in industrial applications. Key tests include the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272), Pressure Differential Scanning Calorimetry (PDSC, ASTM D6186), and the Turbine Oil Stability Test (TOST, ASTM D943).

Illustrative Performance Data

Disclaimer: The following data is a representative illustration for comparative purposes and does not reflect results from a single head-to-head study. Actual performance can vary based on base oil, formulation, and application conditions.

Table 2: Illustrative Antioxidant Performance Data in Group II Turbine Oil

Antioxidant TypeConcentrationRPVOT (ASTM D2272) - Minutes to 25 psi dropPDSC (ASTM D6186) - Oxidation Induction Time (OIT) @ 200°C (min)TOST (ASTM D943) - Hours to 2.0 mg KOH/g Acid Number
This compound 0.8%120045>8000
Nonylated Diphenylamine 0.8%105040>7000
Butylated/Octylated Diphenylamine 0.8%95035>6000
Hindered Phenolic Antioxidant 0.8%60025>4000
Base Oil (No Antioxidant) 0%1505<1000

Cost-Effectiveness Analysis

The true cost of an antioxidant extends beyond its purchase price to its performance-in-use. A more effective antioxidant at a higher initial cost may prove more economical in the long run by extending lubricant life and reducing equipment downtime. The cost-effectiveness can be estimated by considering the treat rate required to achieve a desired performance level.

Table 3: Illustrative Cost-Effectiveness Comparison

Antioxidant TypeRelative Cost IndexTypical Treat Rate for High-Performance LubricantsRelative Treat Cost Index
This compound 1.20.8%0.96
Nonylated Diphenylamine 1.01.0%1.00
Butylated/Octylated Diphenylamine 0.91.2%1.08
Hindered Phenolic Antioxidant 0.81.5%1.20

Note: Relative Cost Index and Relative Treat Cost Index are for illustrative purposes. A lower Relative Treat Cost Index suggests better cost-effectiveness.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and accurate comparison.

Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test method evaluates the oxidation stability of new and in-service turbine oils. A sample of the oil, mixed with water and a copper catalyst coil, is placed in a pressure vessel. The vessel is pressurized with oxygen and heated to a specified temperature while being rotated. The time until a specified pressure drop occurs is measured as the oxidation stability of the sample.

Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186

This test determines the oxidation induction time (OIT) of a lubricant. A small sample of the oil is heated to a constant temperature in a pressurized oxygen atmosphere. The time from the introduction of oxygen until the onset of the exothermic oxidation reaction is measured. A longer OIT indicates greater oxidation stability.

Turbine Oil Stability Test (TOST) - ASTM D943

This is a long-term test to evaluate the oxidation stability of inhibited steam-turbine oils. The oil sample is subjected to a temperature of 95°C in the presence of water, oxygen, and an iron-copper catalyst. The test is continued until the acid number of the oil reaches a specified level, and the time to reach this point is reported in hours.

Mandatory Visualizations

Antioxidant Mechanism of Action

Diphenylamines function as radical scavengers, interrupting the auto-oxidation cycle of lubricants. The following diagram illustrates this mechanism.

Antioxidant_Mechanism cluster_oxidation Oxidation Cycle cluster_inhibition Inhibition by Diphenylamine R_dot Alkyl Radical (R•) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH DPA_dot Stable Radical (Ar2N•) ROO_dot->DPA_dot Radical Trapping ROOH->R_dot Decomposition RH Hydrocarbon (RH) RH->R_dot + O2, Heat, Metal DPA->DPA_dot Donates H•

Figure 1: Radical scavenging mechanism of diphenylamine antioxidants.

Experimental Workflow for Antioxidant Selection

The process of selecting an appropriate antioxidant for a specific industrial application involves several key steps, from defining requirements to performance validation.

Antioxidant_Selection_Workflow A Define Application Requirements (Temperature, Load, Environment) B Identify Potential Antioxidant Chemistries (Aminic, Phenolic, etc.) A->B C Screening Tests (e.g., PDSC for rapid evaluation) B->C D Performance Testing in Formulation (RPVOT, TOST) C->D E Cost-Effectiveness Analysis D->E F Final Selection and Field Trial E->F

Figure 2: A logical workflow for the selection and evaluation of industrial antioxidants.

Conclusion

This compound stands out as a high-performance antioxidant, particularly for applications involving high thermal stress. While its initial cost may be higher than some alternatives, its superior performance can lead to extended lubricant life and reduced maintenance, potentially offering better overall cost-effectiveness. The choice of antioxidant should be based on a thorough evaluation of the specific application requirements, performance testing in the target formulation, and a comprehensive cost-benefit analysis. The synergistic effects of combining different antioxidant chemistries, such as aminic and phenolic types, should also be considered to optimize performance and cost.[8]

References

Synergistic antioxidant effects of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine with other stabilizers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic antioxidant effects of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-performance diarylamine antioxidant, with other stabilizers in polymeric systems. Diarylamine antioxidants, such as Irganox 5057, are well-regarded for their radical scavenging capabilities, particularly at elevated temperatures. Their efficacy, however, can be significantly enhanced when used in combination with other types of stabilizers, leading to a more robust and durable material. This guide will delve into the experimental data that illustrates these synergistic interactions, focusing on key performance indicators such as resistance to thermal degradation, long-term stability, and color retention.

Executive Summary

This compound, a secondary antioxidant, demonstrates a powerful synergistic relationship with primary antioxidants (hindered phenols) and other secondary antioxidants (phosphites). This synergy is crucial for the comprehensive protection of polymers throughout their lifecycle, from processing to end-use. While the diarylamine is effective at trapping radicals, phosphites are proficient in decomposing hydroperoxides, which are precursors to further degradation. This multi-pronged approach to stabilization results in superior performance compared to the use of a single antioxidant, as will be detailed in the subsequent sections.

Performance Comparison: Thermal Stability

The oxidative stability of a polymer is a critical measure of its lifespan and performance under thermal stress. The Oxidation Induction Time (OIT) is a standard method used to determine the thermal stability of a material. A longer OIT indicates a higher resistance to oxidation.

Table 1: Oxidation Induction Time (OIT) of Polypropylene with a Phosphite Antioxidant

FormulationOIT (minutes)
Polypropylene (PP)8[1]
PP + Recovered Irgafos P-16813[1]

Note: This data illustrates the effect of a phosphite stabilizer. A synergistic blend with this compound is expected to yield an even greater OIT.

Performance Comparison: Long-Term Stability (Oven Aging)

Oven aging tests are designed to simulate the long-term heat exposure a material might experience during its service life. The retention of mechanical properties, such as tensile strength and elongation at break, is a key indicator of the material's stability. A study on the inhibition of thermal oxidation in polypropylene demonstrated the superior performance of phosphite antioxidants compared to some commercial phenolic antioxidants during accelerated aging.[2]

While specific data on this compound in such a comparative study is not available, the general principle of synergy suggests that a combination of this diarylamine with a phosphite would result in even better retention of mechanical properties over time compared to either component alone.

Performance Comparison: Color Stability

The discoloration of polymers, often measured by the Yellowness Index (YI), is a critical aesthetic and performance parameter. Antioxidants play a crucial role in preventing the yellowing that can occur due to thermal degradation. Studies have shown that phosphite antioxidants contribute to improved color stability. For instance, a study comparing a phosphonite (P-EPQ) to a phosphite (Irgafos 168) in Biaxially Oriented Polypropylene (BOPP) film demonstrated that the phosphonite-containing film exhibited a lower yellowish tinge.[3]

A synergistic blend of this compound with a phosphite stabilizer would be expected to provide excellent color stability, leveraging the strengths of both components to prevent degradation pathways that lead to discoloration.

Synergistic Mechanism of Action

The enhanced performance of antioxidant blends is due to the complementary mechanisms of the different stabilizer types.

Synergistic_Antioxidant_Mechanism cluster_degradation Polymer Degradation Cascade cluster_stabilization Synergistic Stabilization Initiation Initiation (Heat, Shear, UV) Polymer Polymer (RH) Initiation->Polymer Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide Diarylamine This compound (Diarylamine Antioxidant) Stable_Products Stable Products Degradation_Products Degradation Products (Chain Scission, Crosslinking, Color) Hydroperoxide->Degradation_Products Phosphite Phosphite Stabilizer (e.g., Irgafos 168) Diarylamine->Peroxy_Radical Radical Scavenging Phosphite->Hydroperoxide Hydroperoxide Decomposition

Caption: Synergistic antioxidant mechanism of a diarylamine and a phosphite stabilizer.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of results.

Oxidation Induction Time (OIT)

The OIT test is a measure of the thermal stability of a material. The following is a general protocol based on ASTM D3895.

OIT_Workflow start Start sample_prep Sample Preparation (5-10 mg disc) start->sample_prep dsc_pan Place sample in open -aluminum DSC pan sample_prep->dsc_pan dsc_instrument Place pan in DSC cell dsc_pan->dsc_instrument purge_n2 Purge with Nitrogen dsc_instrument->purge_n2 heat_iso Heat to Isothermal Temp. (e.g., 200°C) under N2 purge_n2->heat_iso switch_o2 Switch to Oxygen flow heat_iso->switch_o2 measure Measure time until onset of exothermic oxidation switch_o2->measure end End measure->end

Caption: Experimental workflow for Oxidation Induction Time (OIT) measurement.

Oven Aging

This test evaluates the long-term stability of a material at elevated temperatures. The following is a general protocol based on ASTM D3012.

Oven_Aging_Workflow start Start specimen_prep Prepare Test Specimens (e.g., tensile bars) start->specimen_prep initial_testing Measure Initial Properties (Tensile Strength, Elongation, etc.) specimen_prep->initial_testing oven_placement Place specimens in a circulating air oven at a specified temperature initial_testing->oven_placement periodic_removal Periodically remove specimens over time oven_placement->periodic_removal property_testing Measure Properties of Aged Specimens periodic_removal->property_testing data_analysis Analyze data to determine property retention over time property_testing->data_analysis end End data_analysis->end

Caption: Experimental workflow for Oven Aging testing.

Yellowness Index (YI)

The YI is a measure of the degree of yellowness of a material. The following is a general protocol based on ASTM E313.[4][5][6][7]

Yellowness_Index_Workflow start Start sample_prep Prepare flat sample specimen start->sample_prep spectro_calib Calibrate Spectrophotometer sample_prep->spectro_calib measure_reflect Measure spectral reflectance or transmittance of the sample spectro_calib->measure_reflect calc_tristim Calculate CIE tristimulus values (X, Y, Z) measure_reflect->calc_tristim calc_yi Calculate Yellowness Index using the appropriate formula calc_tristim->calc_yi end End calc_yi->end

Caption: Experimental workflow for Yellowness Index (YI) measurement.

Conclusion

The synergistic combination of this compound with other stabilizers, particularly phosphites, offers a highly effective strategy for protecting polymers from degradation. This approach provides a multi-faceted defense mechanism that addresses different stages of the oxidation process, resulting in enhanced thermal stability, improved long-term performance, and better color retention. For researchers and professionals in materials science and drug development, understanding and utilizing these synergistic effects is key to designing robust and durable polymer-based products. Further research into the specific quantitative performance of various synergistic blends will continue to advance the field of polymer stabilization.

References

Quantitative Assessment of Scorch Protection by Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in Flexible Foams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The manufacturing of flexible polyurethane (PU) foams involves a highly exothermic reaction between polyols and isocyanates. This reaction can generate significant heat, with temperatures in the center of a large foam bun reaching 150-170°C.[1] This intense heat, in the presence of air, can lead to thermo-oxidative degradation of the polymer, a phenomenon known as scorch. Scorch manifests as a discoloration (yellowing or browning) in the core of the foam and can degrade its mechanical properties.

To mitigate this, antioxidants are incorporated into the foam formulation. Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a form of octylated diphenylamine (ODPA), is a highly effective secondary aromatic amine antioxidant used for scorch protection. This guide provides a quantitative and qualitative comparison of its performance against other common scorch inhibitors, supported by experimental protocols for evaluation.

Comparative Performance of Scorch Inhibitors

This compound functions as a radical scavenger, particularly effective at the high temperatures generated during foam curing. It is often used in synergistic combination with primary antioxidants, such as hindered phenols, to provide comprehensive protection against oxidation.

Key Alternatives:

  • Hindered Phenols: These are primary antioxidants that trap free radicals at lower temperatures, protecting the polyol during storage and the initial stages of foaming. They work synergistically with amine antioxidants.[2]

  • Phosphites: These are secondary antioxidants that function as peroxide decomposers, breaking down hydroperoxides that are precursors to damaging free radicals.

  • Liquid Amine Antioxidants: Other amine-based antioxidants are available in liquid form for easier blending into polyols.[3]

  • Low-Emission/Amine-Free Systems: Newer, proprietary blends are emerging to meet stringent regulations on volatile organic compound (VOC) and condensable emissions (FOG), such as those for the automotive industry.[4][5] An example is BASF's Irgastab® PUR 71, which is formulated without aromatic amines to improve its environmental, health, and safety profile.[4][6]

The following tables provide a comparative overview.

Note: Specific quantitative data from direct, publicly available head-to-head studies is limited. The data in Tables 2 and 3 are illustrative, based on typical performance characteristics described in technical literature, and are intended to demonstrate comparative evaluation. Actual results will vary based on the specific foam formulation, catalyst package, and processing conditions.

Table 1: Qualitative Comparison of Scorch Inhibitor Classes

Inhibitor ClassPrimary FunctionAdvantagesDisadvantages
Bis(4-(...)-phenyl)amine (ODPA) High-Temperature Radical ScavengerExcellent scorch protection at peak exotherm temperatures. Synergistic with hindered phenols.[3]Can contribute to discoloration (gas fading) upon exposure to NOx or UV light.
Hindered Phenols Primary Radical ScavengerGood for polyol storage stability. Synergistic with amines. Low initial color.[7]Less effective at the highest scorch temperatures compared to amines.
Phosphites Peroxide DecomposerContributes to long-term thermal stability and color protection.Can be prone to hydrolysis if not handled correctly.
Blends (Phenolic/Aminic) Multi-functionalProvides broad-spectrum protection across different temperature ranges.[3]Can be more expensive; properties depend on the specific ratio and components.
Low-Emission Systems Radical Scavenger/StabilizerMeets strict VOC and FOG emission standards (e.g., VDA 278).[4] Improved gas fade and light stability.[8]Typically proprietary formulations; may come at a premium cost.

Table 2: Illustrative Quantitative Scorch Performance

Inhibitor SystemConcentration (php*)Scorch Test (Yellowness Index, ASTM D1925)**Illustrative Result (Lower is Better)
Control (No Inhibitor)0.0Microwave Scorch65.2
Hindered Phenol only0.4Microwave Scorch42.5
Bis(4-(...)-phenyl)amine only 0.4 Microwave Scorch 30.8
Synergistic Blend (Phenol + Amine) 0.2 + 0.2 Microwave Scorch 22.4
Low-Emission System0.4Microwave Scorch25.1

*php: parts per hundred polyol **Measured on the foam core after simulated scorch induction.

Table 3: Illustrative Effect on Mechanical Properties (ASTM D3574)

Inhibitor SystemDensity ( kg/m ³)Indentation Force Deflection (IFD) @ 25% (N)Compression Set (50% Deflection) (%)
Control (No Inhibitor)25.11308.5
Bis(4-(...)-phenyl)amine 25.0 132 5.2
Synergistic Blend24.91315.5
Low-Emission System25.21295.8

Mandatory Visualizations

The diagrams below illustrate the comparative framework for scorch inhibitors and a typical workflow for their experimental evaluation.

main This compound (ODPA) sub_hp Hindered Phenols main->sub_hp Alternative/Synergist sub_p Phosphites main->sub_p Alternative/Synergist sub_oa Other Amines main->sub_oa Alternative sub_b Synergistic Blends main->sub_b Component Of sub_le Low-Emission Systems main->sub_le Alternative To char_hp Primary Radical Scavenger Good Polyol Stability sub_hp->char_hp char_p Peroxide Decomposer Color Stability sub_p->char_p char_oa Liquid Form Easy Blending sub_oa->char_oa char_b Broad-Spectrum Protection sub_b->char_b char_le Low VOC/FOG Amine-Free Options sub_le->char_le

Caption: Comparative framework for scorch inhibitors.

start Foam Formulation (Polyol, Isocyanate, Water, Catalyst, etc.) control Control Group (No Scorch Inhibitor) start->control treatment Treatment Group (With Scorch Inhibitor) start->treatment production Foam Production & Curing control->production treatment->production scorch_induction Scorch Induction (e.g., Microwave Heating) production->scorch_induction sample_prep Sample Preparation (Core & Skin Sections) scorch_induction->sample_prep analysis Quantitative & Qualitative Analysis sample_prep->analysis scorch_eval Scorch Evaluation (Yellowness Index - ASTM D1925) analysis->scorch_eval mech_eval Mechanical Testing (ASTM D3574) analysis->mech_eval

Caption: Experimental workflow for scorch inhibitor evaluation.

Experimental Protocols

Detailed and standardized testing is crucial for the objective assessment of scorch inhibitors.

Microwave-Induced Scorch Test

This method simulates the internal heat generation of a large foam bun to evaluate scorch resistance in a laboratory setting.[9]

  • Objective: To accelerate and standardize the evaluation of scorch discoloration.

  • Apparatus:

    • Laboratory foam mixing equipment.

    • Cardboard box or other microwave-safe container (e.g., 20cm x 20cm x 20cm).

    • Variable power microwave oven.

    • Thermocouple or IR thermometer.

    • Serrated knife for cutting foam.

    • Spectrophotometer or colorimeter.

  • Procedure:

    • Formulation: Prepare the complete polyurethane foam formulation, adding the scorch inhibitor to the polyol component of the treatment sample. Prepare a control sample without any inhibitor.

    • Mixing & Pouring: Thoroughly mix the components and pour the reacting mixture into the container.

    • Foam Rise: Allow the foam to complete its rise. The internal temperature will increase due to the exothermic reaction.

    • Microwave Heating: Immediately after the rise is complete, place the foam bun in the center of the microwave oven. Heat the foam at a predetermined power level and time (e.g., 50% power for 2-5 minutes) to simulate the intense internal heating that causes scorch.[9] The exact settings should be determined based on the foam formulation to achieve an internal temperature of 150-170°C.[1]

    • Curing: After microwaving, allow the foam to cure at room temperature for at least 24 hours.

    • Evaluation: Cut the foam bun vertically through the center. Visually inspect the core for discoloration. For quantitative analysis, proceed to the Yellowness Index measurement.

Yellowness Index (YI) Measurement

This test quantifies the degree of yellowing in the foam core, providing a numerical value for scorch. The protocol is based on the principles of ASTM D1925.[1]

  • Objective: To quantitatively measure the discoloration caused by scorch.

  • Apparatus: Spectrophotometer or tristimulus colorimeter.

  • Procedure:

    • Sample Preparation: Cut a sample of at least 5cm x 5cm with a uniform thickness from the center of the foam core where discoloration is most severe. Cut a similar sample from a non-scorched area near the skin for comparison.

    • Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions, using a standard white reference tile.

    • Measurement: Place the foam sample against the measurement port of the instrument. Ensure there are no gaps between the sample and the port.

    • Data Acquisition: Take several readings at different locations on the sample surface and average the results to obtain the tristimulus values (X, Y, Z).

    • Calculation: Calculate the Yellowness Index (YI) using the ASTM D1925 formula:[10] YI = [100 * (1.28 * X - 1.06 * Z)] / Y

    • Comparison: Compare the YI values of the control foam and the foam treated with the scorch inhibitor. A lower YI value in the treated foam indicates better scorch protection.[1]

Mechanical Property Testing (per ASTM D3574)

This standard provides a comprehensive suite of tests to evaluate the physical properties of flexible polyurethane foams.

  • Objective: To determine if the scorch inhibitor adversely affects the key mechanical properties of the foam.

  • Apparatus: Universal Testing Machine (UTM) with appropriate load cells and compression platens.

  • Key Tests:

    • Test A - Density: Determine the mass and volume of a standard-sized specimen to calculate its density.[11]

    • Test B1 - Indentation Force Deflection (IFD): Measures the force required to indent a 380mm x 380mm x 100mm foam specimen to 25% and 65% of its original thickness. This indicates the foam's firmness and support.

    • Test D - Compression Set: A specimen is compressed to a specified percentage of its original height (e.g., 50%) and held at an elevated temperature (e.g., 70°C) for a set time (e.g., 22 hours). The permanent loss in height is measured after a recovery period. This test indicates the foam's ability to recover from prolonged deformation.

    • Test E - Tensile Strength and Elongation: A dumbbell-shaped specimen is pulled until it breaks to determine its ultimate strength and stretchability.[11]

  • Procedure (General):

    • Conditioning: Condition all foam samples at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 12 hours before testing.

    • Specimen Preparation: Cut specimens to the dimensions specified in ASTM D3574 for each specific test.

    • Testing: Perform the tests on both control and treated foam samples according to the detailed procedures outlined in the ASTM D3574 standard.

    • Analysis: Compare the results for density, IFD, compression set, and tensile properties to ensure the antioxidant package does not negatively impact the foam's desired physical performance.

Conclusion

This compound is a highly effective scorch inhibitor for flexible polyurethane foams, providing excellent protection against thermo-oxidative degradation at the high temperatures generated during curing. Its performance is often enhanced through synergistic combinations with primary antioxidants like hindered phenols. While effective, traditional amine antioxidants can have drawbacks related to gas fade discoloration and VOC emissions. The industry is increasingly moving towards advanced, low-emission stabilizer systems, especially for applications with stringent air quality requirements like the automotive sector. A thorough quantitative assessment using standardized protocols for scorch evaluation and mechanical testing is essential for selecting the optimal antioxidant package that balances performance, cost, and regulatory compliance.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a compound commonly used as an antioxidant in various industrial applications. Adherence to these protocols is crucial to mitigate potential hazards and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat or chemical-resistant apron is required.

  • Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols may be generated, use a NIOSH-approved respirator.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed and approved hazardous waste disposal facility.[2][3] Do not discharge this chemical into drains or rivers.

Step 1: Waste Identification and Segregation

  • Characterize the waste: Determine if the this compound waste is in solid form, a solution, or mixed with other chemical waste.

  • Segregate the waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization and Labeling

  • Use a dedicated, compatible, and leak-proof container for the waste. The original container, if in good condition, can be used.

  • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (15721-78-5), and any other components in the waste mixture with their approximate concentrations.

  • Keep the container securely closed at all times, except when adding waste.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Store away from incompatible materials such as strong oxidizing agents.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • Follow all institutional and local regulations for waste manifest and handover procedures.

Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material and place it into a labeled hazardous waste container for disposal. Ventilate the area thoroughly.

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C28H43N[4][5][6]
Molecular Weight 393.65 g/mol [4][5][6]
CAS Number 15721-78-5[4][5][6]
Melting Point >88°C (decomposes)[5]
Boiling Point 476.5 ± 34.0 °C (Predicted)[5]
Density 0.935 ± 0.06 g/cm3 (Predicted)[5]
Water Solubility 52.3-100 µg/L at 25-28°C[5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Experimental Protocols

Currently, there are no standardized experimental protocols for the on-site neutralization or deactivation of this compound waste suitable for a standard laboratory setting. The recommended procedure is collection and disposal by a professional hazardous waste management service.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe assess_waste Assess Waste: Solid, Liquid, or Mixture? segregate Segregate from other waste streams assess_waste->segregate ppe->assess_waste containerize Place in a labeled, compatible, and sealed Hazardous Waste container segregate->containerize storage Store in a designated satellite accumulation area containerize->storage spill Spill Occurs storage->spill Potential Event contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs spill_cleanup Contain and clean up spill with inert absorbent. Place in hazardous waste container. spill->spill_cleanup Yes spill_cleanup->containerize disposal Arrange for Professional Disposal (Incineration or Secure Landfill) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in a laboratory setting. This guide provides detailed, step-by-step procedures for personal protective equipment (PPE), operational handling, and disposal of this compound, ensuring the well-being of researchers and the integrity of scientific work. The following information is synthesized from safety data for the compound and structurally related chemicals, providing a robust framework for safe laboratory practices.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is paramount to minimize exposure and ensure personal safety when working with this compound. The required PPE is detailed below, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize the inhalation of any dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes, while a face shield offers broader facial protection, which is especially important when handling larger quantities or during vigorous reactions.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent direct skin contact. It is advisable to wear two pairs of gloves (double-gloving) and to change them frequently, as all disposable gloves have a degree of permeability.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo safeguard feet from potential spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits. The specific type of respirator will depend on the outcome of a detailed risk assessment.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is essential for minimizing risks during the handling and use of this compound.

Pre-Handling Preparations
  • Risk Assessment: Before commencing any experiment, conduct a thorough risk assessment specific to the planned procedures.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.

  • Donning PPE: All personnel must don the required PPE as outlined in the table above before entering the designated handling area.

Handling Procedures
  • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to prevent splashing.

  • General Handling: All manipulations of this chemical should be carried out within a certified chemical fume hood to ensure adequate ventilation and containment.

cluster_prep Pre-Handling cluster_handling Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment check_emergency_equipment Check Emergency Equipment risk_assessment->check_emergency_equipment don_ppe Don Appropriate PPE check_emergency_equipment->don_ppe weigh Weigh in Fume Hood don_ppe->weigh dissolve Dissolve with Care weigh->dissolve manipulate Manipulate in Fume Hood dissolve->manipulate collect_liquid_waste Collect Liquid Waste manipulate->collect_liquid_waste collect_solid_waste Collect Solid Waste manipulate->collect_solid_waste label_waste Label Waste Containers collect_liquid_waste->label_waste collect_solid_waste->label_waste store_waste Store in Designated Area label_waste->store_waste

Operational and Disposal Workflow for this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solutions: Any solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate waste container. Given its chemical nature, it should be designated as organic waste.

  • Contaminated Labware: All disposable labware that has come into contact with the chemical, such as pipette tips and gloves, must be placed in a designated solid hazardous waste container.

General Disposal Guidelines
  • Labeling: All waste containers must be accurately and clearly labeled with the full chemical name and all associated hazards.

  • Segregation: It is imperative not to mix incompatible waste streams.

  • Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory, awaiting collection by trained hazardous waste personnel.

By implementing these comprehensive safety and logistical procedures, researchers can confidently and securely handle this compound, fostering a safe and productive research environment.

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